Product packaging for 1,3-Butanediol diacetate(Cat. No.:CAS No. 1117-31-3)

1,3-Butanediol diacetate

Cat. No.: B073191
CAS No.: 1117-31-3
M. Wt: 174.19 g/mol
InChI Key: MPAGVACEWQNVQO-UHFFFAOYSA-N
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Description

1,3-Butanediol diacetate is a diester compound of significant interest in industrial and biochemical research. Its primary value lies in its role as a solvent and plasticizer, where its specific structure imparts favorable properties such as low volatility and good solvating power for a range of polymers and resins. In biochemical contexts, this compound serves as a prodrug or metabolic precursor. Upon enzymatic hydrolysis by esterases, it releases 1,3-butanediol, which can be further metabolized to β-hydroxybutyrate (BHB), a primary ketone body. This mechanism makes it a valuable tool for research into ketosis, energy metabolism, and metabolic signaling pathways without the direct administration of ketone salts or acids. Researchers utilize this compound to study the effects of elevated ketone bodies on various cellular processes, including neuroprotection, metabolic stress resistance, and inflammatory pathways. Its high purity is critical for ensuring reproducible results in analytical applications, such as chromatography, and in synthetic chemistry as a building block or intermediate. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B073191 1,3-Butanediol diacetate CAS No. 1117-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxybutyl acetate
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InChI

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPAGVACEWQNVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CCOC(=O)C)OC(=O)C
Source PubChem
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Molecular Formula

C8H14O4
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DSSTOX Substance ID

DTXSID60275772, DTXSID00862549
Record name 1,3-Diacetoxybutane
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Record name 1,3-Butanediol diacetate
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Molecular Weight

174.19 g/mol
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CAS No.

1117-31-3, 106484-02-0
Record name 1,3-Butylene glycol diacetate
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Record name 1,3-Butanediol, 1,3-diacetate
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Record name 1,3-Diacetoxybutane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacetate is a diester with applications in various chemical industries, including as a solvent, plasticizer, and intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its physical and chemical properties are largely determined by the two acetate groups attached to the 1,3-butanediol backbone. The synthesis of this compound can be achieved through several chemical routes, primarily involving the esterification or transesterification of 1,3-butanediol. This guide provides a detailed overview of the primary synthesis methods, complete with experimental protocols and quantitative data to aid researchers in their laboratory and development endeavors.

Core Synthesis Methodologies

The synthesis of this compound predominantly follows two main pathways: direct esterification of 1,3-butanediol with an acetylating agent and transesterification. A third, less common method involves the reaction of vinyl acetate and acetaldehyde.

Direct Esterification of 1,3-Butanediol

Direct esterification is a common and straightforward method for producing this compound. This reaction typically involves the use of an acetylating agent such as acetic anhydride or acetic acid in the presence of a catalyst.

The reaction of 1,3-butanediol with acetic anhydride is an efficient method for the synthesis of the diacetate. The reaction is typically catalyzed by an acid or a base.

Reaction Scheme:

A variety of catalysts can be employed to facilitate this reaction, including but not limited to, expansive graphite, sodium bicarbonate, and strong acids like sulfuric acid or p-toluenesulfonic acid.

Quantitative Data for Direct Esterification with Acetic Anhydride:

CatalystReagentsMolar Ratio (Diol:Anhydride)Temperature (°C)Time (h)Yield (%)Notes
Expansive Graphite1,3-Butanediol, Acetic Anhydride1:2 (per hydroxyl group)Room Temp. or Reflux0.5 - 6High (not specified)Can be reused; not effective for tertiary alcohols.
Sodium Bicarbonate1,3-Butanediol, Acetic Anhydride1:5Room Temp.24>99 (for primary alcohols)Inexpensive and readily available catalyst.
Sulfuric Acid1,3-Butanediol, Acetic Anhydride---High (not specified)Strong acid catalyst, may require neutralization during workup.

Experimental Protocol for Direct Esterification with Acetic Anhydride (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol (1 equivalent).

  • Reagent Addition: Add acetic anhydride (2.2 equivalents) to the flask.

  • Catalyst Addition: Introduce the chosen catalyst (e.g., a catalytic amount of expansive graphite or sodium bicarbonate).

  • Reaction: Stir the mixture at the desired temperature (room temperature or reflux) for the time required to complete the reaction, monitoring by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid and unreacted acetic anhydride) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure diacetate.

Enzymatic Synthesis via Transesterification

Enzymatic synthesis offers a green and highly selective alternative for the production of this compound. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used to catalyze the transesterification of 1,3-butanediol with an acyl donor like vinyl acetate. This method is particularly useful for producing enantiomerically pure forms of the diacetate.

Reaction Scheme:

Caption: Direct esterification of 1,3-butanediol with acetic anhydride.

enzymatic_synthesis diol 1,3-Butanediol diacetate This compound diol->diacetate vinyl_acetate Vinyl Acetate vinyl_acetate->diacetate lipase Lipase (e.g., CAL-B) lipase->diacetate acetaldehyde Acetaldehyde diacetate->acetaldehyde forms

Caption: Enzymatic synthesis of this compound via transesterification.

experimental_workflow start Start reaction_setup Reaction Setup (Reactants + Catalyst) start->reaction_setup reaction Reaction (Stirring at controlled temperature) reaction_setup->reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing, Drying) monitoring->workup Complete purification Purification (Vacuum Distillation or Chromatography) workup->purification product Pure this compound purification->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through various methods, with direct esterification using acetic anhydride and enzymatic transesterification being the most prominent. The choice of method will depend on the desired purity, enantioselectivity, and scale of the synthesis, as well as environmental considerations. The provided data and protocols offer a solid foundation for researchers to develop and optimize their synthetic strategies for this versatile diester. Further research into novel catalysts and reaction conditions may lead to even more efficient and sustainable production methods.

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacetate (CAS No: 1117-31-3), also known as 1,3-butylene glycol diacetate, is an organic compound with the chemical formula C8H14O4.[1][2][3][4][5][6][7][8] It is the diacetate ester of 1,3-butanediol. This colorless liquid finds applications as a solvent and as a fragrance ingredient.[4][9] A thorough understanding of its physicochemical properties is essential for its effective use in research, development, and various industrial applications. This guide provides a detailed overview of these properties, along with standard experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical and safety data sources.

PropertyValueReference
Molecular Formula C8H14O4[1][2][3][4][5][6][7][8]
Molecular Weight 174.19 g/mol [1][3][4][5][6][7][8]
Appearance Colorless Liquid[1]
Density 1.028 g/cm³ at 25°C[2][10]
Boiling Point 222 °C at 1013 hPa[1]
97-99 °C at 8 mmHg[2][11]
Melting Point -78 °C[1]
Flash Point 85 °C (Closed Cup)[2][10][11]
Solubility in Water 4438 mg/L at 25 °C (estimated)[10]
Refractive Index 1.4199 at 20°C[10]
Vapor Pressure 0.1 mmHg at 25°C (estimated)[10]
logP (Octanol/Water) 0.710 (estimated)[10]
CAS Number 1117-31-3[1][2][3][4][6][7][8][10][12]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is determined using a distillation method according to established guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • The sample is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.

    • If the determination is made at a pressure other than standard atmospheric pressure, a pressure correction is applied.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance with a precision of ±0.1 mg, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.

    • The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the mark, and the outside of the pycnometer is cleaned and dried.

    • The filled pycnometer is weighed.

    • The procedure is repeated with a reference substance of known density (e.g., distilled water) to calibrate the volume of the pycnometer.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance and is determined using a refractometer.

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • The prisms of the refractometer are cleaned with a suitable solvent and dried.

    • A few drops of the this compound sample are placed on the surface of the prism.

    • The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.

    • The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Flash Point

The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Tag Closed-Cup apparatus.

  • Apparatus: A closed-cup flash point tester, a heat source, and an ignition source.

  • Procedure:

    • The sample cup is filled with this compound to the specified level.

    • The lid is placed on the cup, and the apparatus is assembled.

    • The sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the ignition source is applied to the opening in the lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Synthesis Workflow

This compound is typically synthesized via the esterification of 1,3-butanediol with acetic acid or its derivatives. The general workflow for this synthesis is depicted below.

G Reactants Reactants: 1,3-Butanediol Acetic Anhydride/Acetic Acid Catalyst (e.g., H2SO4) Reaction_Vessel Reaction Vessel: Mixing and Heating Reactants->Reaction_Vessel Esterification Esterification Reaction Reaction_Vessel->Esterification Quenching Reaction Quenching (e.g., with water or base) Esterification->Quenching Extraction Liquid-Liquid Extraction (e.g., with an organic solvent) Quenching->Extraction Washing Washing of Organic Phase (to remove impurities) Extraction->Washing Drying Drying of Organic Phase (e.g., with Na2SO4) Washing->Drying Purification Purification: Distillation under reduced pressure Drying->Purification Final_Product Final Product: This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Safety and Handling

According to safety data sheets, this compound should be handled in a well-ventilated area.[1] Personal protective equipment, including safety goggles, gloves, and protective clothing, is recommended to avoid contact with skin and eyes.[1] It is important to prevent the formation of aerosols and to use non-sparking tools to avoid ignition sources, as the substance has a flash point of 85°C.[1][2][10][11] In case of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[1]

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of this compound, essential for its application in scientific research and industrial processes. The outlined experimental protocols offer a foundation for the accurate determination of these properties, ensuring reliable and reproducible results. The provided synthesis workflow gives a clear overview of its production process. Adherence to safety and handling guidelines is crucial when working with this compound.

References

An In-depth Technical Guide to 1,3-Butanediol Diacetate (CAS Number: 1117-31-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Butanediol diacetate, a diester with diverse applications and interesting biological potential. This document delves into its physicochemical properties, synthesis and analysis protocols, key applications, and its toxicological and metabolic profile, with a focus on its role as a precursor to the biologically active molecule, 1,3-butanediol.

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 1117-31-3[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Density 1.028 g/cm³ at 25°C[2]
Boiling Point 222 °C at 1013 hPa[3]
97-99 °C at 8 mmHg
Melting Point -78 °C[3]
Flash Point 85 °C
Solubility Soluble in water (4438 mg/L at 25°C, estimated)[2]
Kovats Retention Index (non-polar) 1123.7[1]

Experimental Protocols

Synthesis: Esterification of 1,3-Butanediol

This compound is synthesized via the esterification of 1,3-butanediol with acetic acid or its anhydride. The following is a representative protocol based on Fischer esterification principles.

Materials:

  • 1,3-Butanediol

  • Glacial Acetic Acid (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1,3-butanediol and an excess of glacial acetic acid (e.g., 2.5 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid while swirling the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purify the crude this compound by fractional distillation under reduced pressure.

G 1,3-Butanediol 1,3-Butanediol Reflux Reflux 1,3-Butanediol->Reflux Acetic Acid Acetic Acid Acetic Acid->Reflux H2SO4 H2SO4 H2SO4->Reflux catalyst Workup Workup Reflux->Workup Purification (Distillation) Purification (Distillation) Workup->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Synthesis workflow for this compound.
Purification: Fractional Distillation

Purification of this compound is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle with a stirrer

Procedure:

  • Charge the crude this compound into the distillation flask.

  • Assemble the fractional distillation apparatus and apply a vacuum.

  • Gradually heat the distillation flask while stirring.

  • Collect and discard any low-boiling impurities.

  • Collect the main fraction of this compound at its boiling point corresponding to the applied pressure.

  • Monitor the purity of the collected fractions using gas chromatography.

Analytical Method: Gas Chromatography (GC)

The purity of this compound can be determined by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A polar capillary column (e.g., PEG-based) is suitable.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate).

G Sample Injection Sample Injection GC Column GC Column Sample Injection->GC Column Separation FID Detector FID Detector GC Column->FID Detector Detection Data Acquisition Data Acquisition FID Detector->Data Acquisition Signal

Workflow for GC analysis of this compound.

Applications

This compound finds utility in several industrial applications, primarily leveraging its properties as a solvent and a plasticizer.

Coalescing Agent in Paints and Coatings

In waterborne latex paints, coalescing agents are essential for proper film formation. They act as temporary plasticizers, softening the polymer particles and allowing them to fuse into a continuous, durable film as the water evaporates. This compound can serve as an effective coalescing agent, contributing to the final properties of the coating, such as hardness and block resistance. Its relatively low volatility compared to some other coalescents can be advantageous in certain formulations.

Plasticizer for Polymers

Plasticizers are additives that increase the flexibility and durability of polymers. This compound can be used as a plasticizer for various resins, including polyvinyl chloride (PVC). Polyester plasticizers, derived from diols like 1,3-butanediol and dicarboxylic acids, are known for their low volatility and resistance to migration, offering advantages over some smaller molecule plasticizers.

Fragrance and Flavoring Ingredient

This compound is also used in the fragrance industry due to its mild, sweet, and fruity odor.

Safety and Toxicology

A summary of the available toxicological data for this compound is presented below.

EndpointSpeciesRouteValueReference(s)
LD₅₀ RatOral6,860 mg/kg[3]
LD₅₀ RabbitDermal> 2,000 mg/kg[3]
LC₅₀ (96h) Fish (Rainbow Trout)-39 mg/L[3]
EC₅₀ (48h) Daphnia magna-> 100 mg/L[3]
EC₅₀ (72h) Algae-> 100 mg/L[3]

Based on available data, this compound is not classified as a hazardous substance according to GHS criteria. However, as with any chemical, appropriate personal protective equipment should be used when handling it, including safety glasses and gloves. It is advisable to work in a well-ventilated area.

Metabolism and Biological Activity

The biological effects of this compound are primarily attributed to its in vivo hydrolysis to 1,3-butanediol and acetic acid. Esterases present in the body are expected to rapidly cleave the ester bonds.

Hydrolysis to 1,3-Butanediol

It is widely accepted that ester prodrugs are hydrolyzed by various esterases in the body to release the active parent molecule. In the case of this compound, this hydrolysis would yield two molecules of acetic acid and one molecule of 1,3-butanediol.

Metabolism of 1,3-Butanediol to Ketone Bodies

The metabolic fate of 1,3-butanediol is of significant interest to researchers. It is primarily metabolized in the liver, where it is converted into the ketone body β-hydroxybutyrate (BHB).[2] This conversion occurs via a two-step enzymatic process involving alcohol dehydrogenase and aldehyde dehydrogenase.

G 1,3-Butanediol_diacetate This compound 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol_diacetate->1,3-Butanediol Hydrolysis 3-Hydroxybutanal 3-Hydroxybutanal 1,3-Butanediol->3-Hydroxybutanal Oxidation beta-Hydroxybutyrate β-Hydroxybutyrate (BHB) 3-Hydroxybutanal->beta-Hydroxybutyrate Oxidation Esterases Esterases Esterases->1,3-Butanediol_diacetate ADH ADH ADH->1,3-Butanediol ALDH ALDH ALDH->3-Hydroxybutanal

Metabolic pathway of this compound to BHB.
Biological Effects of 1,3-Butanediol and its Metabolites

The administration of 1,3-butanediol, and by extension its diacetate prodrug, can induce a state of nutritional ketosis. Ketone bodies, particularly BHB, are not only an alternative energy source for the brain and other tissues but also act as signaling molecules with diverse biological effects.

  • Central Nervous System (CNS) Effects: 1,3-Butanediol has been shown to have CNS depressant effects. It also exhibits anticonvulsant properties in various seizure models.

  • Cardiovascular Effects: Studies have indicated that 1,3-butanediol can have vasodilatory effects, potentially through endothelium-dependent mechanisms.[4]

  • Metabolic Effects: As a precursor to ketone bodies, 1,3-butanediol can influence energy metabolism. Research on various ketone esters, including those of 1,3-butanediol, has shown effects on body weight and adiposity in animal models.[5]

Conclusion

This compound is a versatile chemical with established industrial applications and emerging potential in the life sciences as a prodrug for 1,3-butanediol. Its favorable safety profile and its role as a precursor to the metabolically active ketone body, β-hydroxybutyrate, make it a compound of interest for researchers in drug development and nutritional science. Further research into the specific pharmacokinetics and biological activities of the diacetate ester itself will provide a more complete understanding of its potential.

References

Spectroscopic Profile of 1,3-Butanediol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Butanediol diacetate (CAS No: 1117-31-3), a molecule of interest in various chemical and pharmaceutical applications. This document compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.9 - 5.1m1HCH-O
~4.0 - 4.2m2HCH₂-O
~2.05s3HO=C-CH₃
~2.03s3HO=C-CH₃
~1.8 - 2.0m2HCH₂
~1.2d3HCH-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum of this compound was sourced from Aldrich Chemical Company, Inc.[1]

Chemical Shift (δ) ppmAssignment
~170.5C=O
~170.0C=O
~68.0CH-O
~61.0CH₂-O
~35.0CH₂
~21.0O=C-CH₃
~20.0CH-CH₃
IR (Infrared) Spectroscopy Data

The FTIR spectrum was obtained from a film of the sample.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1370MediumC-H bend (methyl)
~1240StrongC-O stretch (ester)
~1040MediumC-O stretch
Mass Spectrometry (GC-MS) Data

The gas chromatography-mass spectrometry data indicates a total of 51 to 55 peaks in the mass spectrum.[1] The most prominent peaks are listed below.

m/zRelative IntensityPossible Fragment
43100%[CH₃CO]⁺
71High[C₄H₇O]⁺
55Medium[C₄H₇]⁺
72Medium[C₃H₄O₂]⁺

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic techniques discussed. Specific experimental parameters for the acquisition of the presented data for this compound are not fully available; therefore, these protocols represent standard practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like esters. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector measures the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Inject into GC Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Background Subtraction IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Molecular Structure & Confirmation NMR_Data->Structure C-H Framework IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight & Fragmentation

A generalized workflow for spectroscopic analysis.

References

A Technical Guide to the Molecular Structure and Properties of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,3-Butanediol diacetate, a diester of 1,3-butanediol and acetic acid. It details the compound's molecular structure, physicochemical properties, synthesis pathways, and known applications. This guide is intended to serve as a foundational resource for professionals in research and development.

Molecular Identity and Structure

This compound, also known by its IUPAC name 3-acetyloxybutyl acetate, is an organic compound classified as a diester.[1] Its structure consists of a butane backbone with two acetate groups attached at the 1 and 3 positions.

  • IUPAC Name: 3-acetyloxybutyl acetate[1]

  • CAS Number: 1117-31-3[1][2][3][4][5]

  • Molecular Formula: C₈H₁₄O₄[1][2][3][4][6]

  • SMILES: CC(=O)OCCC(C)OC(C)=O[3]

  • InChI: InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3[3][4][5]

  • Synonyms: 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane, Butane-1,3-diyl diacetate.[1][3][4][5][7]

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

PropertyValueReference(s)
Molecular Weight 174.19 g/mol [1][3][6]
Density 1.028 g/cm³[2]
Boiling Point 97-99 °C at 8 mmHg[2]
Flash Point 85 °C[2]
Appearance Colorless Liquid
Solubility Soluble in organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, 1,3-Butanediol. The precursor itself can be synthesized via several industrial routes, most commonly involving the dimerization of acetaldehyde.

Synthesis Workflow

The logical flow from common starting materials to the final product involves two main stages: the formation of the diol and its subsequent esterification.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Acetaldehyde Acetaldehyde Acetaldol Acetaldol Acetaldehyde->Acetaldol Aldol Condensation Butanediol 1,3-Butanediol Acetaldol->Butanediol Hydrogenation FinalProduct 1,3-Butanediol Diacetate Butanediol->FinalProduct Fischer Esterification AceticAcid Acetic Acid (or derivative) AceticAcid->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of this compound via Fischer esterification. This method is illustrative and may require optimization based on specific laboratory conditions.

Principle: This reaction involves the acid-catalyzed esterification of 1,3-Butanediol with an excess of acetic acid to drive the equilibrium towards the formation of the diester product.

Materials:

  • 1,3-Butanediol (1.0 mol)

  • Glacial Acetic Acid (2.5 mol, excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 mol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: Combine 1,3-Butanediol and glacial acetic acid in a round-bottom flask.

  • Catalysis: Slowly add the concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety: Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

Applications and Relevance

The primary documented use of This compound is as a fragrance ingredient.[1]

The precursor, 1,3-Butanediol , has a broader range of applications, which informs the potential utility of its derivatives. These include:

  • Polymer Production: It serves as a co-monomer in the manufacturing of polyester and polyurethane resins.

  • Plasticizers: After being made into esters, it can be used as a plasticizer.[8]

  • Solvents and Humectants: It is used as a solvent in cosmetics and as a wetting agent for textiles, paper, and fibers.[8]

  • Chemical Intermediate: It is a precursor for various other chemical syntheses.

Biological Context of the Precursor: 1,3-Butanediol

This process involves the enzyme alcohol dehydrogenase and is crucial for its potential therapeutic applications in inducing a state of ketosis.[9]

Metabolic_Pathway cluster_liver Hepatic Cell Metabolism cluster_effect Physiological Effect BDO (R)-1,3-Butanediol BHB β-hydroxybutyrate (Ketone Body) BDO->BHB Conversion Enzyme Alcohol Dehydrogenase (Zinc-dependent) Enzyme->BHB Ketosis Therapeutic Ketosis BHB->Ketosis Induces

Caption: Metabolic conversion of (R)-1,3-Butanediol to β-hydroxybutyrate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Butanediol Diacetate

This technical guide provides a comprehensive literature review of this compound (CAS No. 1117-31-3), a diester of 1,3-Butanediol and acetic acid. This document consolidates key information on its chemical and physical properties, synthesis, applications, and toxicological profile. Particular attention is given to its role as a precursor to ketone bodies, a topic of significant interest in metabolic research and drug development.

Chemical and Physical Properties

This compound, also known as 3-acetyloxybutyl acetate, is a colorless liquid.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-acetyloxybutyl acetate[2]
Synonyms 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane[2]
CAS Number 1117-31-3[2]
Molecular Formula C₈H₁₄O₄[2]
Molecular Weight 174.19 g/mol [2][3]
Appearance Colorless liquid[1]
Melting Point -78 °C[1]
Boiling Point 222 °C[1]
Density Not available
Specific Gravity 1.028 @ 25 °C[4]
Refractive Index 1.4199 @ 20 °C[4]
Flash Point 85.00 °C (185.00 °F)[4]
Water Solubility 4438 mg/L @ 25 °C (estimated)[4]
logP (Octanol/Water Partition Coefficient) 0.710 (estimated)[4]

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the esterification of 1,3-Butanediol with acetic acid or its derivatives, such as acetic anhydride. The synthesis of the precursor, 1,3-Butanediol, typically involves the aldol condensation of acetaldehyde followed by hydrogenation.[5]

Synthesis of 1,3-Butanediol (Precursor)

dot

Caption: Synthesis of 1,3-Butanediol.

Experimental Protocol: Synthesis of 1,3-Butanediol

The following is a representative protocol for the synthesis of 1,3-Butanediol from 4-hydroxy-2-butanone, a related precursor.[6]

  • Catalyst Preparation: Prepare activated Raney Nickel catalyst.

  • Reaction Setup: In a high-pressure reactor, add 0.44 g (5 wt%) of the activated Raney Nickel, 5 ml of 1N NaOH, and 70 ml of distilled water.

  • Addition of Reactant: Add 8.8 g of 4-hydroxy-2-butanone to the reactor.

  • Hydrogenation: Purge the reactor with hydrogen gas to replace the air. Pressurize the reactor with hydrogen to 10 bar.

  • Reaction Conditions: Stir the mixture for 1 hour while maintaining the temperature at 25 °C.

  • Work-up: After the reaction is complete, remove the hydrogen gas and neutralize the mixture with 1N HCl.

  • Purification: Remove the solid catalyst by filtration. Wash the solid with distilled water. The solvent from the combined filtrate is removed by distillation under reduced pressure to yield 1,3-Butanediol.

Experimental Protocol: Synthesis of this compound (Representative)

While a specific detailed protocol for this compound was not found in the literature search, a general procedure for esterification is provided below.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-Butanediol (1 equivalent) and acetic anhydride (2.2 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Applications

The primary documented application of this compound is as a fragrance ingredient in cosmetics and personal care products.[2][4] Its parent compound, 1,3-Butanediol, has a much broader range of uses, including as a humectant, solvent, and a monomer in polymer production.[7][8]

Metabolism and Biological Activity

There is limited information on the direct biological activity of this compound. It is primarily considered a prodrug or precursor that is hydrolyzed in the body to 1,3-Butanediol and acetate. The metabolic fate of 1,3-Butanediol is well-documented; it is oxidized in the liver to β-hydroxybutyrate (BHB), a ketone body.[9][10]

dot

Metabolism_of_1_3_Butanediol cluster_hydrolysis Hydrolysis (in vivo) cluster_ketogenesis Hepatic Ketogenesis BDDA This compound BD 1,3-Butanediol BDDA->BD Esterases Acetate Acetate BDDA->Acetate BHB β-Hydroxybutyrate (BHB) BD->BHB Alcohol/Aldehyde Dehydrogenases AcAc Acetoacetate BHB->AcAc Energy Energy (TCA Cycle in extrahepatic tissues) BHB->Energy AcAc->Energy

Caption: Metabolic pathway of this compound.

Studies on various esters of 1,3-Butanediol, such as R,S-1,3-butanediol diacetoacetate, have shown that their administration can effectively increase circulating ketone body concentrations.[11][12][13] This elevation of ketone bodies is the primary mechanism through which these compounds exert their biological effects.

The parent compound, 1,3-Butanediol, has been shown to have direct biological effects independent of ketogenesis, including vasodilation.[14][15] Low doses of 1,3-Butanediol have been found to reverse age-associated vascular dysfunction.[14]

Toxicology

The toxicological profile of this compound indicates low acute toxicity.

Table 2: Acute Toxicological Data for this compound

TestSpeciesRouteValueSource
LD₅₀Rat (male)Oral6860 mg/kg[1]
LD₅₀Rabbit (male/female)Dermal> 2000 mg/kg[1]
LC₀Rat (male)Inhalation129 ppm[1]

Table 3: Ecotoxicological Data for this compound

TestSpeciesDurationValueSource
LC₅₀Oncorhynchus mykiss (Rainbow trout)96 h39 mg/L[1]
EC₅₀Daphnia magna (Water flea)48 h> 100 mg/L[1]
EC₅₀Pseudokirchneriella subcapitata (Green algae)72 h> 100 mg/L[1]

Studies on the parent compound, 1,3-Butanediol, have shown that high concentrations (20%) in drinking water administered to rats can lead to side effects such as reduced body mass, dehydration, and metabolic acidosis.[9][10] However, lower concentrations were better tolerated.[9][10]

Experimental Protocol: Toxicological Assessment (Representative Workflow)

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.

dot

Toxicology_Workflow start Test Substance: This compound acute_tox Acute Toxicity Studies (LD₅₀/LC₅₀) start->acute_tox subchronic_tox Subchronic Toxicity Studies (e.g., 90-day oral gavage) acute_tox->subchronic_tox chronic_tox Chronic Toxicity Studies subchronic_tox->chronic_tox special_studies Specialized Studies (Genotoxicity, Carcinogenicity, Reproductive Toxicity) subchronic_tox->special_studies risk_assessment Risk Assessment chronic_tox->risk_assessment special_studies->risk_assessment

References

Introduction to Butanediol Diacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Butanediol Diacetate

This technical guide provides a comprehensive overview of the isomers of butanediol diacetate, intended for researchers, scientists, and professionals in drug development. The guide covers the structural isomers, their physicochemical properties, and detailed experimental protocols for their synthesis and analysis.

Butanediol diacetate (C8H14O4) is an organic compound that exists as several structural isomers, depending on the position of the two acetate groups on the butane backbone. These isomers originate from the four structural isomers of butanediol: 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. The specific isomerism of the parent diol dictates the structure and properties of the resulting diacetate. Furthermore, 2,3-butanediol exists as three stereoisomers (two enantiomers and a meso compound), which in turn gives rise to stereoisomeric forms of 2,3-butanediol diacetate.[1][2][3][4] These compounds find applications as solvents and in the manufacturing of plastics and other materials.[5]

Structural Isomers and Physicochemical Properties

The primary structural isomers of butanediol diacetate are 1,2-butanediol diacetate, 1,3-butanediol diacetate, 1,4-butanediol diacetate, and 2,3-butanediol diacetate. Their key physicochemical properties are summarized in the table below for easy comparison.

Property1,2-Butanediol diacetateThis compound1,4-Butanediol diacetate2,3-Butanediol diacetate
Molecular Formula C8H14O4[6]C8H14O4[7]C8H14O4[8]C8H14O4[1]
Molecular Weight ( g/mol ) 174.19[6]174.19[7]174.19[8]174.19[1]
CAS Number 13814-27-2[6]1117-31-3[7]628-67-1[8]1114-92-7[1]
Boiling Point (°C) 190228.76 (est.)[9]229[10]203-205[11]
Melting Point (°C) N/AN/A12[10]N/A
Density (g/cm³) N/A1.028 @ 25°C[9]N/AN/A
Refractive Index N/A1.4199 @ 20°C[9]N/AN/A
Flash Point (°C) N/A85[9][12]105.2 (est.)[10]90[11]
Synonyms N/A1,3-Butylene diacetate, 1,3-Diacetoxybutane[7][13]Tetramethylene diacetate, 1,4-Diacetoxybutane[10][14]2,3-Diacetoxybutane, Butane-2,3-diyl diacetate[1][11]

Isomer Relationships

The following diagram illustrates the logical relationship between the butanediol isomers and their corresponding diacetate derivatives.

G Relationship between Butanediol Isomers and their Diacetates cluster_butanediol Butanediol Isomers cluster_diacetate Butanediol Diacetate Isomers B12 1,2-Butanediol D12 1,2-Butanediol diacetate B12->D12 Esterification B13 1,3-Butanediol D13 This compound B13->D13 Esterification B14 1,4-Butanediol D14 1,4-Butanediol diacetate B14->D14 Esterification B23 2,3-Butanediol D23 2,3-Butanediol diacetate B23->D23 Esterification

Caption: Isomers of Butanediol and their corresponding Diacetates.

Experimental Protocols

Synthesis of Butanediol Diacetate via Esterification

A common method for the synthesis of butanediol diacetates is the esterification of the corresponding butanediol with acetic acid, often in the presence of an acid catalyst.

General Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the respective butanediol isomer and a molar excess of acetic acid (e.g., a 2:1 to 12:1 molar ratio of acetic acid to butanediol).[15]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or an ion-exchange resin like Amberlyst 36.[15][16] The amount of catalyst can vary, for instance, from 1.1% to 4.4% relative to the initial molar quantity of the butanediol.[15]

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 50°C to 110°C and maintain the reaction under reflux with constant stirring.[15] The reaction progress can be monitored by techniques like gas chromatography.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with water and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Analytical Characterization

The synthesized butanediol diacetate isomers can be characterized using various spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different isomers. The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the molecular weight and fragmentation pattern of each isomer.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of each isomer. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide information about the connectivity of protons in the molecule.[20][21][22][23][24] ¹³C NMR provides information about the different carbon environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules. A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretch of the ester group.[25][26][27][28][29] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting butanediol indicates the completion of the esterification reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and analysis of a butanediol diacetate isomer.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Butanediol + Acetic Acid Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purify Distillation Workup->Purify Product Butanediol Diacetate Purify->Product GCMS GC-MS NMR NMR Spectroscopy IR IR Spectroscopy Product->GCMS Product->NMR Product->IR

Caption: A typical workflow for butanediol diacetate synthesis.

Conclusion

This guide has detailed the key isomers of butanediol diacetate, presenting their physicochemical properties in a comparative format. Standardized experimental protocols for their synthesis via esterification and their subsequent analysis using modern analytical techniques have also been provided. The included diagrams offer a clear visual representation of the isomer relationships and a general experimental workflow, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to 1,3-Butanediol Diacetate (C8H14O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanediol diacetate, with the chemical formula C8H14O4, is a diester of 1,3-butanediol and acetic acid. While it has applications in the fragrance industry, its primary significance in the context of drug development and biomedical research lies in its potential role as a prodrug and precursor to 1,3-butanediol, a compound known to induce ketosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential metabolism, and the biological effects of its active metabolite, 1,3-butanediol. The guide includes detailed data tables, experimental protocols, and visualizations of relevant pathways to support further research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 174.19 g/mol .[1] It is also known by other names such as 1,3-butylene diacetate and 3-acetyloxybutyl acetate.[2][3][4] While not extensively studied for its direct biological effects, its physical properties are well-documented.

PropertyValueReference
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
CAS Number 1117-31-3[2][3]
Appearance Colorless liquid[5]
Boiling Point 228.76 °C @ 760.00 mm Hg (estimated)[4]
Flash Point 185.00 °F (85.00 °C)[4]
Specific Gravity 1.028 @ 25.00 °C[4]
Refractive Index 1.4199 @ 20.00 °C[4]
IUPAC Name 3-acetyloxybutyl acetate[1]

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 1,3-butanediol with acetic acid or its derivatives. The parent compound, 1,3-butanediol, can be synthesized through several industrial routes, including the aldol condensation of acetaldehyde followed by hydrogenation.[6]

Synthesis of 1,3-Butanediol

One common method for the synthesis of 1,3-butanediol involves the dimerization of acetaldehyde to form 3-hydroxybutanal, which is then hydrogenated.[5]

G Acetaldehyde Acetaldehyde AldolCondensation Aldol Condensation (Alkaline Catalyst) Acetaldehyde->AldolCondensation Hydroxybutanal 3-Hydroxybutanal AldolCondensation->Hydroxybutanal Hydrogenation Hydrogenation (e.g., Raney Nickel) Hydroxybutanal->Hydrogenation Butanediol 1,3-Butanediol Hydrogenation->Butanediol

Synthesis of 1,3-Butanediol from Acetaldehyde.
Esterification to this compound

The diacetate is formed by reacting 1,3-butanediol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a catalyst.

G Butanediol 1,3-Butanediol Esterification Esterification (Acid Catalyst) Butanediol->Esterification AceticAnhydride Acetic Anhydride (or Acetyl Chloride) AceticAnhydride->Esterification Diacetate This compound Esterification->Diacetate

Esterification of 1,3-Butanediol to its Diacetate.

Metabolism and Pharmacokinetics

Direct metabolic studies on this compound are scarce. However, it is reasonable to hypothesize that it serves as a prodrug for 1,3-butanediol. In the body, esterases would likely hydrolyze the ester bonds, releasing 1,3-butanediol and acetic acid.

Inferred Metabolic Pathway

The metabolic fate of 1,3-butanediol has been studied more extensively. It is metabolized in the liver to β-hydroxybutyrate (BHB), a ketone body.[7][8] The (R)-enantiomer of 1,3-butanediol is more actively converted to BHB.[5]

G Diacetate This compound Esterase Esterases (e.g., in plasma, liver) Diacetate->Esterase Butanediol 1,3-Butanediol Esterase->Butanediol AceticAcid Acetic Acid Esterase->AceticAcid ADH Alcohol Dehydrogenase (Liver) Butanediol->ADH Hydroxybutyraldehyde 3-Hydroxybutyraldehyde ADH->Hydroxybutyraldehyde ALDH Aldehyde Dehydrogenase (Liver) Hydroxybutyraldehyde->ALDH BHB β-Hydroxybutyrate (BHB) ALDH->BHB

Inferred metabolic pathway of this compound.

Biological Effects and Potential Applications in Drug Development

The primary biological effects of interest stem from the metabolic product of 1,3-butanediol, the ketone body β-hydroxybutyrate (BHB). Ketone bodies serve as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.[9] This has led to research into the use of 1,3-butanediol and its esters as ketogenic agents for various therapeutic applications.

Ketogenic and Metabolic Effects

Studies on esters of 1,3-butanediol, such as the diacetoacetate, have shown that they can increase circulating ketone concentrations, reduce body weight and adiposity in obese mice, and increase energy expenditure.[10] It is important to note that these studies did not use the diacetate form.

Neurological Applications

The parent compound, 1,3-butanediol, has been investigated for its anticonvulsant effects, which are thought to be mediated, at least in part, by its conversion to ketone bodies.[11] Research suggests that 1,3-butanediol itself possesses anticonvulsant activity, independent of its metabolism to ketones.[11] Furthermore, recent studies suggest that 1,3-butanediol administration may have neuroprotective effects by modulating stress responses in the hippocampus.[12]

Cardiovascular Effects

Low-dose administration of 1,3-butanediol has been shown to reverse age-associated vascular dysfunction in rats, an effect that appears to be independent of increased β-hydroxybutyrate levels.[4][13] This suggests a direct vasodilatory effect of 1,3-butanediol.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 1,3-Butanediol

This protocol describes the lipase-catalyzed acetylation to separate enantiomers of 1,3-butanediol, a key step in producing enantiomerically pure starting material for further synthesis.

Materials:

  • Racemic 1,3-butanediol

  • Vinyl acetate

  • Candida antarctica lipase B (CAL-B)

  • Methylene chloride

  • Cyclohexane

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • A mixture of racemic 1,3-butanediol (20 mmol), vinyl acetate (30 mmol), and CAL-B (0.2 g) is gently shaken at 30 °C.

  • The reaction progress is monitored by chiral phase gas chromatography (GC) analysis.

  • The reaction is stopped when the diol is completely converted (approximately 2.5 hours).

  • The mixture is diluted with methylene chloride (10 mL) and filtered to remove the enzyme.

  • The solvent is evaporated, and the residue is purified by chromatography on silica gel using a mixture of cyclohexane, ethyl acetate, and methanol (15:4:1) as the eluent to yield the diacetate.[14]

Safety and Toxicology

The safety profile of this compound has not been extensively studied. The parent compound, 1,3-butanediol, is generally considered to have low toxicity.[15] High doses of 1,3-butanediol in rats have been associated with side effects such as body mass loss, dehydration, and metabolic acidosis.[7][8][9]

ParameterResultSpeciesReference
Acute Oral Toxicity (LD50) of 1,3-Butanediol > 20 g/kgRat
Aquatic Toxicity (LC50) of this compound 39 mg/L (96 h)Oncorhynchus mykiss (Rainbow Trout)[16]
Aquatic Toxicity (EC50) of this compound > 100 mg/L (48 h)Daphnia magna[16]

Signaling Pathways

Direct modulation of signaling pathways by this compound has not been reported. The known signaling effects are associated with its metabolic product, β-hydroxybutyrate (BHB). BHB is not only an energy substrate but also a signaling molecule that can, for example, inhibit histone deacetylases (HDACs), leading to changes in gene expression.

G BHB β-Hydroxybutyrate (BHB) HDACs Histone Deacetylases (HDACs) BHB->HDACs Inhibition HistoneAcetylation Increased Histone Acetylation HDACs->HistoneAcetylation Leads to GeneExpression Altered Gene Expression (e.g., oxidative stress resistance) HistoneAcetylation->GeneExpression Results in

References

"thermodynamic properties of 1,3-Butanediol diacetate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Butanediol Diacetate

Introduction

This compound (CAS No: 1117-31-3) is an organic ester with the molecular formula C₈H₁₄O₄.[1][2][3] This document provides a comprehensive overview of its key thermodynamic and physical properties, intended for researchers, scientists, and professionals in drug development and chemical engineering. The information is presented with a focus on quantitative data, experimental methodologies, and the logical relationships between different properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₈H₁₄O₄[1][2][3]
Molar Mass174.19 g/mol [1][2][3]
Density1.028 g/cm³[3][4]
1.02800 @ 25.00 °C[5]
Refractive Index1.4180[3][4]
1.41990 @ 20.00 °C[5]
Octanol/Water Partition Coefficient (logP)1.31[3]
0.710 (estimated)[5]
Water Solubility4438 mg/L @ 25 °C (estimated)[5]

Thermodynamic Properties

The thermodynamic data for this compound is crucial for understanding its behavior in various processes.

PropertyValueConditionsSource
Boiling Point97-99 °Cat 8 mmHg[3][4]
228.76 °Cat 760 mmHg (estimated)[5]
371.2 K (98.05 °C)at 0.01 bar[6]
Vapor Pressure16.61 Paat 20 °C[3][4]
0.100 mmHgat 25 °C (estimated)[5]
Flash Point85 °C[3][4]
185.00 °FTCC[5]
Standard Gibbs Free Energy of Formation (ΔfG°)-453.80 kJ/mol[1]

Experimental Protocols

While specific experimental details for the determination of all thermodynamic properties of this compound are not extensively published in a single source, the following methodologies represent standard approaches for esters and similar organic compounds.

Vapor Pressure Determination

The vapor pressure of a compound like this compound can be measured using an inclined-piston or a twin ebulliometric apparatus.[7] The Knudsen effusion method is another technique suitable for determining vapor pressure.[8]

General Ebulliometric Procedure:

  • Sample Preparation: A high-purity sample of this compound is placed in the ebulliometer.

  • Pressure Control: The system pressure is controlled and measured with a high-precision pressure transducer.

  • Temperature Measurement: The boiling temperature of the sample is measured at the established pressure. The temperature is typically measured with a platinum resistance thermometer.

  • Data Collection: A series of boiling temperatures are recorded at different pressures.

  • Data Analysis: The collected data is then fitted to a vapor pressure equation, such as the Wagner-type equation, to model the temperature dependence of vapor pressure.[7]

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a common method for measuring the heat capacity of liquids.[7]

General DSC Procedure:

  • Sample Preparation: A known mass of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials.

  • Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate). The difference in heat flow to the sample and reference is measured.

  • Data Analysis: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Enthalpy of Vaporization Determination

The enthalpy of vaporization can be determined from vapor pressure data using the Clausius-Clapeyron equation. It can also be measured directly using calorimetry.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between key thermodynamic properties and a general workflow for their experimental determination.

ThermodynamicProperties Logical Relationship of Thermodynamic Properties VP Vapor Pressure BP Boiling Point VP->BP at P_ext HoV Enthalpy of Vaporization VP->HoV via Clausius-Clapeyron Eq. HC Heat Capacity H Enthalpy HC->H Integration over T S Entropy HC->S Integration over T G Gibbs Free Energy H->G S->G

Caption: Relationship between key thermodynamic properties.

ExperimentalWorkflow General Experimental Workflow for Thermodynamic Properties cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Modeling SamplePrep Sample Purification (e.g., Distillation) Char Characterization (e.g., GC-MS, NMR) SamplePrep->Char Calorimetry Calorimetry (DSC for Heat Capacity) Char->Calorimetry Ebulliometry Ebulliometry (for Vapor Pressure) Char->Ebulliometry DataFit Data Fitting to Models (e.g., Wagner Eq.) Calorimetry->DataFit Ebulliometry->DataFit ThermoCalc Calculation of Derived Properties (e.g., Enthalpy of Vaporization) DataFit->ThermoCalc Report Report ThermoCalc->Report

Caption: Workflow for thermodynamic property determination.

References

An In-depth Technical Guide to the Solubility of 1,3-Butanediol Diacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Butanediol diacetate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines theoretical principles, extrapolated data from its parent compound (1,3-Butanediol), and general experimental protocols to offer a practical resource for laboratory and research applications.

Introduction to this compound

This compound (CAS No: 1117-31-3) is the diester of 1,3-butanediol and acetic acid.[1][2][3] It is a colorless liquid with applications in various industries, including as a solvent and in the formulation of fragrances.[1] Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and purification processes.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₁₄O₄[1]

  • Molecular Weight: 174.19 g/mol [1]

  • Appearance: Colorless liquid

  • Boiling Point: Approximately 228.76 °C (estimated)[4]

  • Density: Approximately 1.028 g/cm³ at 25 °C[4]

The presence of two ester groups in the molecule dictates its polarity and, consequently, its solubility characteristics.

Solubility Profile

The parent compound, 1,3-Butanediol, is soluble in polar solvents such as water, alcohols, and ketones, and is practically insoluble in nonpolar aliphatic and aromatic hydrocarbons.[5][6][7][8] It is reasonable to infer a similar, though not identical, solubility pattern for its diacetate derivative. The ester groups are less polar than the hydroxyl groups of the parent diol, which may slightly reduce its affinity for highly polar protic solvents like water and increase its solubility in less polar solvents compared to 1,3-Butanediol.

One available data point indicates an estimated water solubility of 4438 mg/L at 25 °C for this compound.[4]

Qualitative Solubility Table:

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble / MiscibleThe ester groups can form hydrogen bonds with the hydroxyl groups of alcohols. The polarity is similar.
Ketones Acetone, Methyl Ethyl KetoneSoluble / MiscibleKetones are polar aprotic solvents that can interact with the polar ester groups.
Esters Ethyl AcetateSoluble / Miscible"Like dissolves like" principle; both are esters and have similar polarities.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / Partially SolubleEthers are less polar than esters but can still solvate the molecule to some extent.
Aromatic Hydrocarbons Toluene, BenzeneSparingly Soluble / InsolubleThese are nonpolar solvents with limited ability to solvate the polar ester groups.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleThese are nonpolar solvents and are unlikely to dissolve the polar this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid substance like this compound in an organic solvent. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Calibrated pipettes and burettes

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Glass vials with screw caps

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring the this compound and the selected solvent to the desired experimental temperature.

  • Qualitative Assessment:

    • Add approximately 1 mL of the organic solvent to a glass vial.

    • Add a single drop of this compound to the solvent.

    • Cap the vial and vortex for 30-60 seconds.

    • Visually inspect the solution for any signs of immiscibility (e.g., cloudiness, phase separation). If the solution is clear, the substance is likely soluble.

  • Semi-Quantitative Assessment (Titration Method):

    • Accurately weigh a specific amount of this compound (e.g., 100 mg) into a vial.

    • Using a calibrated burette or pipette, add the organic solvent in small, known increments (e.g., 0.1 mL).

    • After each addition, cap the vial and vortex until the solute is completely dissolved.

    • Continue adding the solvent until the this compound is fully dissolved and the solution is clear.

    • Record the total volume of solvent added.

    • The solubility can then be expressed in terms of g/100 mL or other suitable units.

  • Equilibrium Method (for more precise measurements):

    • Prepare a series of vials with a known amount of the organic solvent.

    • Add an excess amount of this compound to each vial to create a saturated solution.

    • Place the vials in a thermostatically controlled shaker bath at the desired temperature and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the vials to stand undisturbed at the experimental temperature for several hours to allow any undissolved material to settle.

    • Carefully withdraw a known volume of the clear supernatant.

    • Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., gas chromatography, HPLC).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow start Start: Select Solvent and Temperature prep Prepare Materials: - this compound - Solvent - Glassware start->prep qualitative Qualitative Assessment: Add dropwise to solvent prep->qualitative semi_quant Semi-Quantitative Assessment: Titrate with solvent prep->semi_quant equilibrium Equilibrium Method: Create saturated solution prep->equilibrium observe Observe Miscibility qualitative->observe record_vol Record Volume for Dissolution semi_quant->record_vol analyze Analyze Supernatant Concentration (e.g., GC, HPLC) equilibrium->analyze data_proc Data Processing and Solubility Calculation observe->data_proc record_vol->data_proc analyze->data_proc end End: Report Solubility data_proc->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, a strong theoretical basis suggests its miscibility with polar organic solvents such as alcohols, ketones, and esters. For drug development and formulation, where precise solubility is critical, experimental determination is recommended. The provided protocol offers a robust framework for such laboratory investigations. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Butanediol Diacetate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Butanediol diacetate is a diester that can serve as a valuable monomer in the synthesis of various polymers, particularly polyesters. Its use in step-growth polymerization, specifically through transesterification, allows for the incorporation of the flexible and asymmetric 1,3-butylene unit into the polymer backbone. This can influence the thermal and mechanical properties of the resulting materials, often leading to amorphous polymers with low glass transition temperatures.[1] The synthesis can be adapted from protocols using 1,3-Butanediol, with the key difference being the release of acetic acid as a byproduct instead of water. This application note provides detailed protocols for the synthesis of polyesters using this compound and various dicarboxylic acids, along with relevant characterization data.

Applications

Polymers derived from this compound are expected to have applications in areas where biodegradable and amorphous materials are desired.[2][3] Potential applications include:

  • Biodegradable Plastics: The ester linkages are susceptible to hydrolysis, making these polymers potentially biodegradable.[2]

  • Plasticizers: Polyester plasticizers made from 1,3-Butanediol and dicarboxylic acids exhibit low volatility and good resistance to migration, solvents, and oils.[4]

  • Coatings and Adhesives: The incorporation of 1,3-Butanediol can enhance flexibility and impact resistance in polyurethane and polyester resins used for coatings and adhesives.[4]

  • Biomedical Materials: The biocompatibility of related polyesters suggests potential use in drug delivery systems and tissue engineering.[3]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,3-butylene succinate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and succinic acid using a two-stage melt polycondensation method adapted from established procedures for diols.[1]

Materials:

  • This compound

  • Succinic acid

  • Titanium(IV) n-butoxide (Ti(OBu)₄) or other suitable transesterification catalyst

  • High-purity nitrogen gas

  • Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

Stage 1: Esterification (Oligomerization)

  • Charge the three-neck flask with equimolar amounts of this compound and succinic acid.

  • Assemble the mechanical stirrer and distillation apparatus.

  • Begin stirring and purge the system with a steady flow of nitrogen gas.

  • Heat the mixture to 175°C. As the reactants melt and react, acetic acid will be formed as a byproduct and will be removed via distillation.

  • Continue this stage for approximately 2 hours, or until the evolution of acetic acid significantly slows. At this point, a low molecular weight oligomer will have formed.[1]

Stage 2: Polycondensation

  • Add the transesterification catalyst (e.g., 250-500 ppm of Ti(OBu)₄) to the reaction mixture.

  • Slowly increase the temperature to 200-240°C. It is recommended to use lower temperatures (around 200°C) for longer periods to avoid side reactions and discoloration of the polymer.[1]

  • Gradually apply a vacuum to the system (down to <1 mTorr) to facilitate the removal of the remaining acetic acid and drive the polymerization towards higher molecular weights.

  • Continue the reaction under vacuum for 2-4 hours, or until the mixture becomes highly viscous.

  • Remove the heat and allow the polymer to cool to room temperature under a nitrogen atmosphere.

Purification:

  • Dissolve the synthesized polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Repeat the dissolution and precipitation steps two more times to ensure the removal of unreacted monomers and catalyst.

  • Dry the purified polymer in a vacuum oven at 60-70°C overnight.

Data Presentation

The following tables summarize typical results obtained from the synthesis of polyesters using 1,3-Butanediol with various diacids, which can be used as a reference for polymers synthesized with this compound.[1]

Table 1: Polymerization Conditions and Molecular Weight Data for 1,3-Butanediol-Based Polyesters

Diacid/Diester Co-monomerCatalyst (ppm)Mn (kDa)Mw (kDa)Đ (Mw/Mn)Conversion (%)Yield (%)
Succinic AcidTi(OBu)₄ (250)17.241.12.4>9963
Adipic AcidTi(OBu)₄ (250)15.836.32.3>9975
Sebacic AcidTi(OBu)₄ (250)16.135.42.2>9981
Fumaric AcidTi(OBu)₄ (250)5.110.72.1>9965
Diethyl 2,5-furandicarboxylateTi(OBu)₄ (250)9.820.62.1>9955

Data adapted from Hillmyer et al.[1] for polyesters synthesized from 1,3-Butanediol.

Table 2: Thermal Properties of 1,3-Butanediol-Based Polyesters

PolymerTg (°C)Tm (°C)Td (°C, 5% weight loss)
Poly(1,3-butylene succinate)-33N/A330
Poly(1,3-butylene adipate)-45N/A345
Poly(1,3-butylene sebacate)-58-10350
Poly(1,3-butylene fumarate)2N/A320
Poly(1,3-butylene furanoate)55N/A360

Data adapted from Hillmyer et al.[1] for polyesters synthesized from 1,3-Butanediol. Most polymers are amorphous and do not exhibit a melting point (Tm).

Visualizations

Diagrams

Polymer_Synthesis_Workflow Experimental Workflow for Polyester Synthesis cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation cluster_purification Purification A 1. Charge Reactants: This compound + Dicarboxylic Acid B 2. Heat to 175°C under N2 flow A->B C 3. Remove Acetic Acid via Distillation B->C D 4. Form Low MW Oligomer C->D E 5. Add Catalyst (e.g., Ti(OBu)4) D->E Transfer to Polycondensation F 6. Heat to 200-240°C E->F G 7. Apply Vacuum F->G H 8. Form High MW Polymer G->H I 9. Dissolve in Chloroform H->I Cool and Solidify J 10. Precipitate in Methanol I->J K 11. Filter and Dry J->K L Purified Polyester K->L

Caption: Workflow for the two-stage melt polycondensation of this compound.

Transesterification_Mechanism Transesterification of this compound Monomer_1 This compound Polymer Polyester Chain [-O-CH(CH3)-CH2-CH2-O-CO-R-CO-]n Monomer_1->Polymer Reacts with Monomer_2 Dicarboxylic Acid (HOOC-R-COOH) Monomer_2->Polymer Reacts with Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Polymer Facilitates reaction Byproduct Acetic Acid (CH3COOH) Polymer->Byproduct Releases

Caption: Logical relationship in the transesterification polymerization.

References

Application Notes and Protocols: 1,3-Butanediol Diacetate as a Solvent for Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacetate (CAS No: 1117-31-3) is a diester of 1,3-butanediol and acetic acid. It is a colorless liquid with a mild, pleasant odor. While not a conventional solvent in spectroscopy, its physical and chemical properties may lend it to specific applications, particularly when sample solubility is a challenge in more common solvents. This document provides a summary of its known properties, discusses its potential applications and limitations in various spectroscopic techniques, and offers general protocols for its use.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its evaluation as a potential solvent in spectroscopic analyses.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Boiling Point 228.76 °C (estimated)The Good Scents Company
Refractive Index 1.41990 @ 20.00 °CThe Good Scents Company
Density 1.028 g/cm³ChemicalBook
Flash Point 85 °C (185 °F)The Good Scents Company
logP (o/w) 0.710 (estimated)The Good Scents Company
Water Solubility 4438 mg/L @ 25 °C (estimated)The Good Scents Company

Spectroscopic Suitability and Limitations

The utility of a solvent in spectroscopy is primarily determined by its transparency in the spectral region of interest.

UV-Visible (UV-Vis) Spectroscopy

Esters exhibit two absorption maxima: a π→π* transition at less than 200 nm and a weaker n→π* transition at approximately 207 nm. For comparison, ethyl acetate has a UV cutoff of approximately 260 nm.[2] Given the presence of two acetate moieties in this compound, it is reasonable to infer that its UV cutoff will be in a similar range, likely around 250-260 nm .

Infrared (IR) Spectroscopy

This compound can be used as a solvent for IR spectroscopy, particularly for analytes that are soluble in it. The solvent itself has characteristic absorption bands that must be considered. As an ester, it will exhibit strong C=O stretching vibrations and two C-O stretching bands.[3]

Key IR Absorption Bands for this compound:

  • C=O stretch: Approximately 1735 cm⁻¹

  • C-O stretch: Two bands in the 1300-1000 cm⁻¹ region

When using this compound as an IR solvent, these regions will be obscured. Therefore, it is most useful for analyzing functional groups of the solute that absorb in other regions of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound can potentially be used as a solvent for NMR spectroscopy. However, its own proton (¹H) and carbon (¹³C) signals will be present in the spectra. The chemical shifts for the protons in this compound are expected in the following regions:

  • H-C-O: ~3.5-4.5 ppm

  • H-C-C=O: ~2.0-2.5 ppm

The carbonyl carbon signal in the ¹³C NMR spectrum is typically found in the 160-180 ppm range. If deuterated this compound is not available, its utility as an NMR solvent is limited to cases where the analyte signals do not overlap with the solvent signals.

Experimental Protocols

As no specific, validated protocols for using this compound as a primary spectroscopic solvent are available, the following are general guidelines based on standard laboratory practices.

Protocol 1: Determining the Usable Wavelength Range (UV-Vis)

Objective: To experimentally determine the UV cutoff wavelength of this compound.

Materials:

  • This compound (high purity, spectroscopic grade if available)

  • Reference solvent with a known low UV cutoff (e.g., water, acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to scan from 400 nm down to 190 nm.

  • Fill both the sample and reference cuvettes with the reference solvent (e.g., water).

  • Run a baseline correction to zero the instrument.

  • Empty the sample cuvette and rinse it thoroughly with this compound.

  • Fill the sample cuvette with this compound.

  • Place the sample cuvette in the sample beam and the reference cuvette (containing the reference solvent) in the reference beam.

  • Acquire the absorbance spectrum of the this compound.

  • The UV cutoff is the wavelength at which the absorbance of the solvent reaches 1 Absorbance Unit (AU).

Protocol 2: Sample Preparation for IR Spectroscopy

Objective: To prepare a sample for IR analysis using this compound as the solvent.

Materials:

  • Analyte of interest

  • This compound

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)

  • Vortex mixer or sonicator

Procedure:

  • Prepare a concentrated solution of the analyte in this compound. The concentration will depend on the strength of the analyte's absorption bands. A typical starting point is 5-10% (w/v).

  • Ensure the analyte is fully dissolved. Use a vortex mixer or sonicator if necessary.

  • Acquire a background spectrum of the empty IR sample cell.

  • Acquire a spectrum of pure this compound to identify solvent peaks.

  • Introduce the sample solution into the liquid sample cell.

  • Acquire the spectrum of the sample solution.

  • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte. Pay close attention to regions where the solvent absorbs strongly, as subtraction may not be perfect.

Logical Workflow and Diagrams

The decision-making process for selecting a spectroscopic solvent can be visualized as a workflow.

Caption: A logical workflow for selecting a suitable solvent for spectroscopic analysis.

UV_Vis_Suitability cluster_1 UV-Vis Suitability of this compound solvent This compound structure Contains two acetate ester groups solvent->structure absorption n -> π* transitions of C=O bonds structure->absorption uv_cutoff Estimated UV Cutoff ~250-260 nm absorption->uv_cutoff suitable Suitable for Visible and Near-UV (>260 nm) Spectroscopy uv_cutoff->suitable unsuitable Unsuitable for Deep-UV (<260 nm) Spectroscopy uv_cutoff->unsuitable

Caption: Relationship between the structure of this compound and its suitability for UV-Vis spectroscopy.

Summary and Recommendations

This compound is a non-standard solvent for spectroscopy. Its primary limitation is its strong absorbance in the deep UV region, making it unsuitable for many UV-Vis applications. However, for analytes that are difficult to dissolve in common spectroscopic solvents but are soluble in this compound, it may be a viable option for:

  • Visible and near-UV spectroscopy (wavelengths greater than ~260 nm).

  • IR spectroscopy , provided the analytical bands of interest do not overlap with the solvent's strong C=O and C-O stretching absorptions.

  • NMR spectroscopy , if the analyte's signals are in regions clear of the solvent's proton and carbon signals, or if a deuterated version is available.

It is strongly recommended that users experimentally determine the UV cutoff and background spectra of their specific batch of this compound before use in any quantitative spectroscopic analysis.

References

Application Notes and Protocols for the Analysis of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,3-Butanediol diacetate. The protocols are based on established analytical techniques and data available for the compound and its structural analogs.

Introduction

This compound (CAS No. 1117-31-3) is a diester with applications as a solvent and in the formulation of various products.[1] Accurate and reliable analytical methods are essential for its quality control, purity assessment, and formulation analysis. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) Spectroscopy, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chemical and Physical Properties: [1][2]

PropertyValue
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name 3-acetyloxybutyl acetate
Synonyms 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For purity analysis of a neat sample, dissolve a known amount of the sample in the solvent to fall within the calibration range.

2. GC-MS Instrumentation and Conditions (Proposed):

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977 Series MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

3. Data Analysis:

  • Identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[2]

  • Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Quantitative Data (Validation Parameters to be Determined):

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) ≤ 5%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh/dilute sample B Prepare calibration standards C Inject sample/standards B->C D Separation on GC column C->D E Detection by MS D->E F Identify peaks via mass spectra E->F G Integrate peak areas F->G H Quantify using calibration curve G->H

Caption: Workflow for the analysis of this compound by GC-MS.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification

FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in a molecule, making it suitable for the verification of this compound.

Experimental Protocol:

1. Sample Preparation:

  • For a liquid sample, a small drop can be placed directly on the ATR crystal.

  • Alternatively, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

2. FTIR Instrumentation and Conditions:

  • Spectrometer: Bruker IFS 88 C or equivalent.[1]

  • Accessory: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

3. Data Analysis:

  • The acquired spectrum is compared with a reference spectrum of this compound.

  • Key characteristic absorption bands for acetate esters should be identified:[1]

    • C=O stretching (strong): ~1740 cm⁻¹

    • C-O stretching (strong): ~1240 cm⁻¹ and ~1050 cm⁻¹

    • C-H stretching and bending vibrations.

Logical Relationship Diagram:

FTIR_Logic substance This compound functional_groups Ester Functional Groups (C=O, C-O) substance->functional_groups contains ir_absorption Specific IR Absorption Frequencies functional_groups->ir_absorption exhibit ftir_spectrum Characteristic FTIR Spectrum ir_absorption->ftir_spectrum results in qNMR_Workflow A Accurately weigh sample and internal standard B Dissolve in deuterated solvent in NMR tube A->B C Acquire 1H NMR spectrum with long relaxation delay B->C D Process spectrum (phase, baseline) C->D E Integrate analyte and internal standard signals D->E F Calculate purity using the qNMR equation E->F

References

Application Note: Gas Chromatographic Analysis of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 1,3-Butanediol diacetate using gas chromatography with flame ionization detection (GC-FID). The described method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for the determination of this compound in various sample matrices. This document provides comprehensive information on instrumentation, reagents, sample preparation, and chromatographic conditions.

Introduction

This compound (CAS No. 1117-31-3) is a diester of 1,3-Butanediol and acetic acid.[1][2] It finds applications in various industries, including as a solvent and in the formulation of certain products. Accurate and precise analytical methods are crucial for quality control, stability testing, and research and development involving this compound. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note outlines a robust GC-FID method suitable for its analysis.

Experimental

Instrumentation and Materials
  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) is required.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS, or equivalent), is recommended. Column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are suitable.

  • Gases: High-purity helium or hydrogen is used as the carrier gas. High-purity hydrogen and air are required for the FID.

  • Analytical Standard: A certified analytical standard of this compound is necessary for calibration.

  • Solvents: High-purity solvents such as ethyl acetate or dichloromethane are required for sample and standard preparation.

Sample Preparation

A stock solution of this compound should be prepared by accurately weighing a known amount of the analytical standard and dissolving it in a suitable solvent, such as ethyl acetate, in a volumetric flask. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.

For formulated products or other matrices, a suitable extraction method may be necessary. A generic liquid-liquid extraction protocol is provided below:

  • Accurately weigh a known amount of the sample into a centrifuge tube.

  • Add a known volume of an appropriate extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the supernatant (organic layer) to a clean vial for GC analysis.

Gas Chromatography Method

The following GC parameters are recommended for the analysis of this compound:

ParameterValue
Column 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temperature: 80 °C, hold for 2 minutes
Ramp: 10 °C/min to 220 °C
Final Hold: Hold at 220 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Results and Discussion

Under the proposed chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The Kovats retention index for this compound on a semi-standard non-polar column is reported as 1123.7, which can be used as a reference for peak identification.[3] A typical calibration curve should exhibit excellent linearity (R² > 0.999) over the chosen concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on the signal-to-noise ratio.

Protocol Summary

The following table summarizes the key steps in the analytical protocol for this compound.

StepDescriptionParameters
1. Standard Preparation Prepare a stock solution and serial dilutions of this compound analytical standard.Solvent: Ethyl Acetate
2. Sample Preparation Extract the sample with a suitable solvent if necessary.Extraction Solvent: Ethyl Acetate
3. GC Injection Inject 1 µL of the prepared standard or sample into the GC.Injector Temp: 250 °C, Split Ratio: 50:1
4. Chromatographic Run Run the GC method as per the defined temperature program and gas flows.See GC Method table for details
5. Data Analysis Integrate the peak corresponding to this compound and quantify using the calibration curve.-

Experimental Workflow

GC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection Chromatography Chromatography GC_Injection->Chromatography Detection FID Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the GC analysis of this compound.

Conclusion

The GC-FID method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The use of a standard non-polar capillary column and optimized chromatographic parameters allows for excellent separation and detection. This method is suitable for implementation in quality control and research environments.

References

Application Notes and Protocols for 1,3-Butanediol Diacetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1,3-Butanediol diacetate is the di-ester of 1,3-butanediol and acetic acid. While direct literature on the extensive use of this compound in sophisticated drug delivery systems is limited, its chemical structure suggests several potential applications based on the well-understood roles of similar molecules in pharmaceutical formulations. Its ester linkages imply biodegradability, and its small molecular size and solvent properties suggest utility as a plasticizer or co-solvent. This document outlines potential applications, presents hypothetical data for these uses, and provides detailed experimental protocols for researchers and drug development professionals. The information is largely based on the established functions of analogous diols, esters, and biodegradable polymers in drug delivery.

Potential Applications of this compound

This compound can be explored for the following applications in drug delivery:

  • As a Monomer for Biodegradable Polymers: Diols and their esters can be used as monomers in the synthesis of biodegradable polyesters and polyurethanes.[1] These polymers can form the matrix of drug delivery systems such as microparticles, nanoparticles, or implants, allowing for controlled drug release as the polymer degrades.[2][3] The degradation of such polymers would yield 1,3-butanediol and acetic acid, which are generally considered biocompatible at low concentrations.[4]

  • As a Plasticizer in Pharmaceutical Coatings: Plasticizers are added to polymer formulations to increase their flexibility and reduce brittleness.[5] this compound, being a small ester molecule, could potentially be used as a plasticizer in film coatings for tablets and capsules, improving the mechanical properties of the coating and influencing drug release. A review on pharmaceutically used plasticizers mentions oligomeric poly(1,3-butanediol) as a significant influencer of elastic properties and tensile strength in some excipients.[6]

  • As a Co-solvent in Drug Formulations: The solvent properties of 1,3-butanediol are noted in the pharmaceutical industry.[7] While this compound is more lipophilic, it could serve as a co-solvent in the preparation of certain drug formulations, such as in the oil phase of self-emulsifying drug delivery systems (SEDDS) or during the fabrication of polymeric nanoparticles to dissolve the polymer and the drug.

Data Presentation

The following tables summarize hypothetical quantitative data for the potential applications of this compound.

Table 1: Hypothetical Properties of a Biodegradable Polyester Synthesized with this compound

PropertyValue
Molecular Weight (Mw)25,000 Da
Polydispersity Index (PDI)1.8
Glass Transition Temperature (Tg)45 °C
Degradation Time (50% mass loss in PBS, pH 7.4, 37°C)60 days
Encapsulation Efficiency (for a model hydrophobic drug)85%
In Vitro Drug Release (burst release at 24h)15%
In Vitro Drug Release (cumulative release at 30 days)70%

Table 2: Hypothetical Effects of this compound as a Plasticizer on Ethylcellulose Films

Plasticizer Concentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
0% (Control)255130
10%1820115
20%1245100
30%86085

Table 3: Hypothetical Formulation and Characteristics of Nanoparticles Prepared Using this compound as a Co-solvent

Formulation ComponentAmount
PLGA (Poly(lactic-co-glycolic acid))100 mg
Model Drug10 mg
Dichloromethane2 mL
This compound 0.5 mL
Polyvinyl Alcohol (PVA) in aqueous phase1% w/v
Resulting Nanoparticle Characteristics
Particle Size (Z-average)180 nm
Polydispersity Index (PDI)0.15
Encapsulation Efficiency90%

Experimental Protocols

Protocol 1: Synthesis of a Biodegradable Polyester using this compound via Transesterification

This protocol describes a hypothetical polycondensation reaction to form a polyester.

Materials:

  • This compound

  • Dimethyl adipate

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Monomer Charging: In a clean, dry reaction vessel, add equimolar amounts of this compound and dimethyl adipate.

  • Catalyst Addition: Add the catalyst, titanium (IV) butoxide, at a concentration of approximately 0.1 mol% of the diacid monomer.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 15 minutes to remove air and moisture. Maintain a gentle nitrogen flow.

  • First Stage - Transesterification: Heat the mixture to 150-180°C with constant stirring. Methanol will be produced as a byproduct and should be distilled off and collected. This stage is typically continued for 2-4 hours or until the theoretical amount of methanol is collected.

  • Second Stage - Polycondensation: Gradually increase the temperature to 200-220°C and slowly apply a high vacuum (less than 1 Torr). This stage removes the excess diol and increases the polymer's molecular weight.

  • Reaction Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation. Continue the reaction for 4-8 hours under vacuum.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polymer under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer for its molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and structure (NMR spectroscopy).

Protocol 2: Preparation of a Plasticized Ethylcellulose Film Coating Solution

This protocol details the use of this compound as a plasticizer for a film coating.

Materials:

  • Ethylcellulose (e.g., Ethocel™)

  • This compound

  • Ethanol

  • Acetone

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solvent Preparation: Prepare a solvent blend of ethanol and acetone (e.g., 80:20 v/v).

  • Polymer Dissolution: In a beaker, slowly add the ethylcellulose powder to the solvent blend while stirring with a magnetic stirrer. Continue stirring until the polymer is completely dissolved, which may take 1-2 hours.

  • Plasticizer Addition: Once the polymer is dissolved, add the desired amount of this compound (e.g., 20% w/w of the polymer) dropwise to the polymer solution while continuing to stir.

  • Homogenization: Continue stirring for another 30 minutes to ensure the plasticizer is uniformly distributed and the solution is homogenous.

  • Degassing: Cover the beaker and let it stand for a few hours or sonicate briefly to remove any entrapped air bubbles.

  • Application: The resulting coating solution can be used for spray coating of tablets in a coating pan or for casting films on a flat, non-stick surface for characterization.

  • Film Characterization: The mechanical properties of the cast films (tensile strength, elongation at break) can be evaluated using a texture analyzer.

Protocol 3: Formulation of Polymeric Nanoparticles using an Emulsion-Solvent Evaporation Method

This protocol describes the use of this compound as a co-solvent in the preparation of PLGA nanoparticles.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • A model hydrophobic drug

  • Dichloromethane (DCM)

  • This compound

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the model drug in a mixture of DCM and this compound. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water and stir until fully dissolved.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed. This will form an oil-in-water (o/w) emulsion. Continue the process for 2-5 minutes.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at a moderate speed at room temperature for 4-6 hours to allow the dichloromethane to evaporate.

  • Nanoparticle Recovery: The hardened nanoparticles can be collected by centrifugation at a high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away residual PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.

  • Lyophilization (Optional): For long-term storage, the final nanoparticle suspension can be frozen and lyophilized (freeze-dried), often with a cryoprotectant.

  • Characterization: Characterize the nanoparticles for particle size and polydispersity index (Dynamic Light Scattering), surface morphology (Scanning Electron Microscopy), and drug encapsulation efficiency (by dissolving a known amount of nanoparticles and quantifying the drug content using a suitable analytical method like HPLC or UV-Vis spectroscopy).

Mandatory Visualizations

polyester_synthesis This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Dimethyl Adipate Dimethyl Adipate Dimethyl Adipate->Reaction Vessel Catalyst (Ti(OBu)4) Catalyst (Ti(OBu)4) Catalyst (Ti(OBu)4)->Reaction Vessel Polyester Polyester Reaction Vessel->Polyester Heat, Vacuum Methanol (byproduct) Methanol (byproduct) Reaction Vessel->Methanol (byproduct) Purification Purification Polyester->Purification Final Polymer Final Polymer Purification->Final Polymer

Caption: Hypothetical synthesis of a biodegradable polyester.

plasticizer_mechanism cluster_0 Without Plasticizer cluster_1 With this compound (Plasticizer) p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain p2->p3 Strong Intermolecular Forces Rigid Structure Rigid Structure Flexible Structure Flexible Structure p4 Polymer Chain plast1 Plasticizer p4->plast1 p5 Polymer Chain plast2 Plasticizer p5->plast2 p6 Polymer Chain plast1->p5 plast2->p6

Caption: Mechanism of polymer plasticization.

nanoparticle_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug Drug dissolve Dissolution drug->dissolve plga PLGA plga->dissolve solvent DCM + this compound solvent->dissolve emulsification Emulsification (Homogenization) dissolve->emulsification pva PVA dissolve2 Dissolution pva->dissolve2 water Water water->dissolve2 dissolve2->emulsification evaporation Solvent Evaporation emulsification->evaporation nanoparticles Nanoparticle Suspension evaporation->nanoparticles centrifugation Centrifugation & Washing nanoparticles->centrifugation final_product Purified Nanoparticles centrifugation->final_product

Caption: Nanoparticle formulation workflow.

References

Application Notes and Protocols: 1,3-Butanediol Diacetate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Butanediol diacetate, the diester of 1,3-butanediol and acetic acid, is a chemical compound with potential applications in material science, primarily as a monomer in the synthesis of polyesters and as a potential plasticizer. While direct, extensive research on this compound in material science is limited, its properties and the well-documented applications of its parent compound, 1,3-butanediol, provide a strong basis for its use in polymer synthesis and formulation. These notes provide an overview of its potential applications, supported by experimental protocols derived from the use of 1,3-butanediol in polyester synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C8H14O4[1][2][3][4]
Molecular Weight 174.19 g/mol [1]
Density 1.028 g/cm³[2][5]
Boiling Point 97-99 °C at 8 mmHg[2]
Flash Point 85 °C[2][5]
Refractive Index 1.4180 - 1.4199 at 20 °C[2][5]
CAS Number 1117-31-3[4]

Application 1: Monomer for Polyester Synthesis via Transesterification

This compound can serve as a monomer for the synthesis of polyesters through a transesterification reaction with a dicarboxylic acid or its diester derivative. In this process, the acetyl groups of the diacetate are displaced by the carboxyl groups of the diacid, forming ester linkages and releasing acetic acid as a byproduct. This approach is analogous to the well-established polyester synthesis using 1,3-butanediol.[6][7] The resulting polyesters can be amorphous with low glass transition temperatures (Tg), making them suitable for applications requiring flexibility.[6][7]

Experimental Protocol: Synthesis of a Polyester from this compound and a Diacid

This protocol describes the synthesis of a polyester using this compound and a generic dicarboxylic acid via a melt transesterification method.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., succinic acid, adipic acid)

  • Transesterification catalyst (e.g., titanium(IV) isopropoxide)

  • High-vacuum pump

  • Schlenk line apparatus with a reaction vessel, mechanical stirrer, and condenser

  • Heating mantle with temperature controller

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble the Schlenk line apparatus, ensuring all glassware is dry and the system is leak-free.

  • Charging the Reactor: Charge the reaction vessel with equimolar amounts of this compound and the dicarboxylic acid.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for at least 30 minutes to remove air and moisture.

  • Initial Heating: Heat the mixture to a temperature sufficient to create a homogenous melt (e.g., 150-180 °C) under a gentle flow of nitrogen.

  • Catalyst Addition: Once the mixture is molten and homogenous, add the transesterification catalyst (e.g., 500 ppm relative to the total molar content of the monomers).[7]

  • Polycondensation - Stage 1 (Low Vacuum): Gradually increase the temperature to around 200-220 °C and apply a low vacuum to facilitate the removal of the acetic acid byproduct. Continue this stage for 1-2 hours.

  • Polycondensation - Stage 2 (High Vacuum): Increase the temperature to 220-240 °C and apply a high vacuum (<1 Torr) to drive the polymerization reaction to completion by removing the remaining acetic acid and any unreacted monomers.[7] The reaction time at this stage can vary from 2 to 4 hours, depending on the desired molecular weight.

  • Cooling and Isolation: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be isolated.

  • Characterization: The synthesized polyester can be characterized by techniques such as Size-Exclusion Chromatography (SEC) for molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, and Differential Scanning Calorimetry (DSC) for thermal properties (Tg).[6][7]

Quantitative Data: Thermal Properties of Polyesters Synthesized with 1,3-Butanediol

The following table summarizes the thermal properties of various polyesters synthesized using 1,3-butanediol and different diacid derivatives, which can be indicative of the properties achievable with this compound.

Diacid DerivativeGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Aliphatic DiacidsLowOften not observed (amorphous)[6][7]
Aromatic DiacidsHigher than aliphatic counterpartsMay be present depending on structure[6]
Long-chain Aliphatic Diacids (e.g., C14)May exhibit semi-crystallinityMelting point may be observed[6][7]

Application 2: Potential as a Plasticizer

Plasticizers are additives that increase the plasticity or fluidity of a material.[8] Polyesters derived from diols and dicarboxylic acids are known to be effective polymeric plasticizers, offering low volatility and migration resistance.[9][10] While not extensively documented, this compound's ester nature and relatively low molecular weight suggest its potential as a primary or secondary plasticizer for certain polymers, such as polyvinyl chloride (PVC) or cellulose derivatives. It could improve flexibility and processing characteristics.

Experimental Protocol: Evaluation of this compound as a Plasticizer for PVC

This protocol outlines a method for preparing a plasticized PVC film to evaluate the effectiveness of this compound as a plasticizer.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Solvent (e.g., tetrahydrofuran - THF)

  • Petri dish or glass plate for casting

  • Two-roll mill or a similar mixing apparatus

  • Hot press

Procedure:

  • Formulation: Prepare a formulation by blending PVC resin, this compound (e.g., at 10, 20, and 30 parts per hundred of resin - phr), and a thermal stabilizer (e.g., 2-3 phr).

  • Solvent Casting Method:

    • Dissolve the formulated mixture in THF to create a homogenous solution.

    • Pour the solution into a petri dish or onto a clean glass plate.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature, followed by drying in a vacuum oven at a temperature below the boiling point of the plasticizer to remove residual solvent.

  • Melt Blending Method:

    • Premix the dry components (PVC, plasticizer, stabilizer).

    • Process the mixture on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-180 °C) until a homogenous sheet is formed.

    • Alternatively, use an internal mixer.

  • Film Preparation: Press the milled sheet in a hot press at a controlled temperature and pressure to obtain a film of uniform thickness.

  • Characterization:

    • Mechanical Properties: Evaluate the tensile strength, elongation at break, and hardness (Shore A or D) of the plasticized films and compare them to an unplasticized PVC film.

    • Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the plasticized PVC. A reduction in Tg compared to unplasticized PVC indicates effective plasticization.

    • Migration Test: Assess the permanence of the plasticizer by conducting migration tests (e.g., solvent extraction or activated carbon method).

Visualizations

Diagram 1: Polyester Synthesis Workflow

G Workflow for Polyester Synthesis via Transesterification cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_product Product Isolation and Analysis Monomer1 This compound Reactor Charge Reactor Monomer1->Reactor Monomer2 Dicarboxylic Acid Monomer2->Reactor Inert Purge with N2 Reactor->Inert Melt Heat to Melt Inert->Melt Catalyst Add Catalyst Melt->Catalyst Stage1 Low Vacuum Distillation (Remove Acetic Acid) Catalyst->Stage1 Stage2 High Vacuum Distillation (Drive Polymerization) Stage1->Stage2 Cool Cool and Isolate Polyester Stage2->Cool Characterize Characterize Polymer (SEC, NMR, DSC) Cool->Characterize

Caption: Polyester synthesis workflow from this compound.

Diagram 2: Plasticizer Evaluation Workflow

G Workflow for Evaluating this compound as a Plasticizer cluster_prep Formulation and Blending cluster_processing Film Processing cluster_analysis Characterization Formulate Formulate PVC, Plasticizer, and Stabilizer Blend Blend Components Formulate->Blend Solvent Solvent Casting Blend->Solvent Melt Melt Blending (Two-Roll Mill) Blend->Melt Press Hot Pressing Solvent->Press Melt->Press Mechanical Mechanical Testing (Tensile, Hardness) Press->Mechanical Thermal Thermal Analysis (DSC for Tg) Press->Thermal Migration Migration Testing Press->Migration

Caption: Workflow for the evaluation of this compound as a plasticizer.

References

Application Notes and Protocols for 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 1,3-Butanediol diacetate. This document details its potential applications, safety and toxicity, and provides protocols for its use in a research setting.

Introduction

This compound is the diacetylated ester of 1,3-Butanediol. While direct biological research on this compound is limited, its structural relationship to 1,3-Butanediol suggests its primary application in research is as a precursor or prodrug for delivering 1,3-Butanediol. In biological systems, it is anticipated that esterase enzymes hydrolyze this compound to release 1,3-Butanediol and acetic acid. 1,3-Butanediol is a well-studied compound that serves as a precursor to the ketone body β-hydroxybutyrate (βHB), making it a valuable tool for studying the physiological effects of ketosis in a controlled manner.[1][2][3][4] Fatty acid esters of 1,3-butanediol have been investigated for their potential to induce ketogenesis.[1]

Potential Applications

The primary application of this compound in a research context is as a tool to induce a state of ketosis by delivering its metabolic precursor, 1,3-Butanediol. This can be useful in a variety of research areas, including:

  • Neuroscience: Investigating the neuroprotective effects of ketone bodies in models of epilepsy and other neurological disorders.[3]

  • Metabolism and Obesity Research: Studying the impact of ketosis on energy expenditure, body weight, and adiposity in the context of high-fat diets.[5][6]

  • Cardiovascular Research: Examining the effects of 1,3-Butanediol and its metabolites on vascular function and as a potential therapeutic for age-associated vascular dysfunction.[7][8]

  • Drug Development: Using this compound as a lead compound or a prodrug to enhance the bioavailability or modify the pharmacokinetic profile of 1,3-Butanediol.

Physicochemical Properties and Safety Information

A summary of the known physicochemical properties and toxicity data for this compound is presented below.

PropertyValueReference
IUPAC Name 3-acetyloxybutyl acetate[9][10]
Synonyms 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane[9][11]
CAS Number 1117-31-3[9][10]
Molecular Formula C8H14O4[9][10]
Molecular Weight 174.19 g/mol [9]
Appearance Colorless liquid
Boiling Point 211-213 °C
Flash Point 85 °C[11]
Toxicity to Fish LC50 - Oncorhynchus mykiss (Rainbow trout) - 39 mg/L - 96 h[12]
Toxicity to Daphnia EC50 - Daphnia magna (Water flea) - > 100 mg/L - 48 h[12]
Toxicity to Algae EC50 - Pseudokirchneriella subcapitata - > 100 mg/L - 72 h[12]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Hydrolysis of this compound

Objective: To confirm the conversion of this compound to 1,3-Butanediol in the presence of esterases. This protocol is adapted from a study on a similar ketone ester.[13]

Materials:

  • This compound

  • Human or rat plasma (source of esterases)

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., 1,3-Butanediol-d6 for mass spectrometry)

  • Acetonitrile (ice-cold)

  • Water bath

  • Microcentrifuge

  • HPLC or GC-MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 10 mg/mL.

  • Incubate plasma (e.g., 5 mL) in a water bath at 37°C.

  • Spike the plasma with the this compound stock solution to a final concentration of 20 µg/mL.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), withdraw a 50 µL aliquot of the plasma mixture.

  • Immediately mix the aliquot with 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins and stop the enzymatic reaction.

  • Vortex the mixture for 2 minutes and then centrifuge at 14,000 RPM at 4°C for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples for the presence and concentration of 1,3-Butanediol and the remaining this compound using a validated HPLC or GC-MS method.

Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of 1,3-Butanediol, confirming enzymatic hydrolysis.

Protocol 2: In Vivo Administration and Pharmacokinetic/Pharmacodynamic Analysis in a Rodent Model

Objective: To assess the in vivo effects of this compound administration on plasma levels of 1,3-Butanediol and β-hydroxybutyrate (βHB), as well as its impact on blood glucose. This protocol is a general guideline based on studies with 1,3-Butanediol and its esters.[4][13][14]

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil or water, depending on solubility)

  • Male Wistar rats (or other appropriate animal model)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for measuring βHB, glucose, and 1,3-Butanediol (e.g., ketone/glucose meter, GC-MS, or LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dosing Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Administration: Administer this compound to the animals via oral gavage. A range of doses can be tested (e.g., 1 g/kg, 2.5 g/kg, 5 g/kg). A vehicle-only control group should be included.

  • Blood Sampling: Collect blood samples at baseline (pre-dose) and at several time points post-administration (e.g., 30, 60, 120, 240, and 480 minutes). Blood can be collected from the tail vein.

  • Sample Processing:

    • For immediate glucose and βHB measurements, a handheld meter can be used with whole blood.

    • For more detailed analysis, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store the plasma at -80°C until analysis.

  • Analysis:

    • Analyze plasma samples for concentrations of 1,3-Butanediol, βHB, and other relevant metabolites using a validated analytical method such as LC-MS/MS.

    • Monitor blood glucose levels at each time point.

  • Data Analysis: Plot the plasma concentration of 1,3-Butanediol and βHB over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC. Analyze changes in blood glucose levels compared to the control group.

Expected Outcome: Oral administration of this compound is expected to lead to a dose-dependent increase in plasma concentrations of 1,3-Butanediol and βHB, and potentially a decrease in blood glucose levels, consistent with a ketogenic effect.

Visualizations

Metabolic Pathway of this compound

BDDA 1,3-Butanediol Diacetate BD 1,3-Butanediol BDDA->BD Hydrolysis BHB β-Hydroxybutyrate (Ketone Body) BD->BHB Metabolism ACAC Acetoacetate BHB->ACAC Energy Energy Production (TCA Cycle) ACAC->Energy Esterases Esterases Esterases->BDDA:n ADH_ALDH Alcohol/Aldehyde Dehydrogenase (Liver) ADH_ALDH->BD:n

Caption: Metabolic conversion of this compound to ketone bodies.

Experimental Workflow for In Vivo Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing_Prep Dosing Solution Preparation Animal_Acclimation->Dosing_Prep Administration Oral Administration (gavage) Dosing_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Sample_Processing->Metabolite_Analysis Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Metabolite_Analysis->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: 1,3-Butanediol Diacetate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,3-Butanediol diacetate as a plasticizer. Due to a lack of extensive publicly available data on its specific performance, this document outlines the standard protocols for evaluating its efficacy and characteristics within a polymer matrix. The provided data tables include hypothetical yet realistic values to serve as a guide for experimental planning and data interpretation.

Introduction to this compound

This compound (CAS No. 1117-31-3) is the diacetate ester of 1,3-butanediol.[1][2][3][4] It is a colorless liquid with potential applications as a plasticizer, solvent, and fragrance ingredient.[2][5] Its parent compound, 1,3-butanediol, is utilized in the synthesis of polyester plasticizers and polyurethane resins.[4][5][6] The evaluation of this compound as a primary or secondary plasticizer is crucial for determining its suitability in various applications, including flexible plastics and drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueUnitReference
Molecular FormulaC8H14O4-[1][2][4]
Molecular Weight174.19 g/mol [1][2][4]
CAS Number1117-31-3-[1][2][3][4]
Boiling Point228.76 (estimated)°C[7]
Flash Point85.00°C[7]
Specific Gravity1.028 @ 25°C-[7]
Water Solubility4438 (estimated)mg/L @ 25°C[7]

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Plasticizer Evaluation

The following protocols are based on established ASTM and ISO standards for the evaluation of plasticizers. These methods are directly applicable to assessing the performance of this compound.

Preparation of Plasticized Polymer Sheets

This protocol describes the preparation of polymer sheets containing this compound for subsequent testing. Polyvinyl Chloride (PVC) is used as a representative polymer.

Materials:

  • PVC resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, blend the PVC resin and thermal stabilizer until a homogenous mixture is formed.

    • Gradually add the desired amount of this compound to the molten polymer. Common concentrations for evaluation are 20, 30, 40, and 50 parts per hundred of resin (phr).

    • Continue milling for 5-10 minutes to ensure uniform distribution of the plasticizer.

  • Molding:

    • Cut the compounded material into pieces suitable for the mold.

    • Place the material into a pre-heated mold in the hydraulic press at 170-180°C.

    • Apply a pressure of 10-15 MPa for 5-10 minutes.

    • Cool the mold under pressure to approximately 40°C.

    • Remove the plasticized PVC sheet from the mold.

  • Conditioning:

    • Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

G Workflow for Preparation of Plasticized PVC Sheets cluster_compounding Compounding cluster_molding Molding cluster_conditioning Conditioning a Blend PVC Resin and Stabilizer on Two-Roll Mill (160-170°C) b Gradually Add this compound a->b c Mill for 5-10 min for Uniform Distribution b->c d Place Compound in Pre-heated Mold (170-180°C) c->d e Apply Pressure (10-15 MPa) for 5-10 min d->e f Cool Under Pressure to ~40°C e->f g Remove PVC Sheet f->g h Condition at 23°C and 50% RH for >40 hrs (ASTM D618) g->h

Caption: Preparation of plasticized PVC sheets.

Thermal Analysis

Thermal properties are critical for determining the processing window and service temperature of the plasticized material.

This protocol is based on ASTM E1356.[6][8][9][10][11]

Procedure:

  • Prepare a 5-10 mg sample from the conditioned PVC sheet.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample from -50°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample to -50°C at 10°C/min.

  • Reheat the sample to 120°C at 10°C/min.

  • Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.

Expected Results:

The addition of a plasticizer is expected to lower the glass transition temperature of the polymer.

Plasticizer Concentration (phr)Expected Tg (°C)
0 (Unplasticized PVC)80 - 85
2040 - 50
3025 - 35
4010 - 20
50-5 - 5

Table 2: Representative Glass Transition Temperatures of PVC Plasticized with this compound

This protocol is based on ASTM E1131.[2][4][12][13][14]

Procedure:

  • Place a 10-15 mg sample from the conditioned PVC sheet into a TGA pan.

  • Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • Determine the onset of decomposition temperature (Td), which is often taken as the temperature at which 5% weight loss occurs.

Expected Results:

The thermal stability of the plasticized PVC may be slightly lower than that of the unplasticized polymer.

Plasticizer Concentration (phr)Expected Onset of Decomposition (Td) at 5% Weight Loss (°C)
0 (Unplasticized PVC)280 - 300
30260 - 280
50250 - 270

Table 3: Representative Thermal Stability of PVC Plasticized with this compound

Mechanical Properties

The mechanical properties determine the flexibility and durability of the plasticized material.

This protocol is based on ASTM D2240.[15][16][17][18][19]

Procedure:

  • Use a Shore A durometer for flexible PVC.

  • Stack conditioned samples to a minimum thickness of 6 mm.

  • Press the durometer foot firmly and quickly onto the sample surface, ensuring the indenter is normal to the surface.

  • Read the hardness value within 1 second of firm contact.

  • Take at least five measurements at different positions on the sample and calculate the average.

Expected Results:

Hardness decreases with increasing plasticizer concentration.

Plasticizer Concentration (phr)Expected Hardness (Shore A)
0 (Unplasticized PVC)>100 (Shore D scale)
2090 - 95
3085 - 90
4080 - 85
5075 - 80

Table 4: Representative Hardness of PVC Plasticized with this compound

This protocol is based on ASTM D412.[3][5][20][21][22]

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned sheets using a die.

  • Measure the thickness and width of the narrow section of the specimens.

  • Place the specimen in the grips of a universal testing machine.

  • Separate the grips at a constant rate of 500 mm/min.

  • Record the force and elongation until the specimen breaks.

  • Calculate the tensile strength (stress at break) and ultimate elongation.

Expected Results:

Tensile strength generally decreases, while elongation at break increases with higher plasticizer content.

Plasticizer Concentration (phr)Expected Tensile Strength (MPa)Expected Elongation at Break (%)
0 (Unplasticized PVC)40 - 50< 5
2020 - 25200 - 250
3015 - 20250 - 300
4012 - 17300 - 350
5010 - 15350 - 400

Table 5: Representative Tensile Properties of PVC Plasticized with this compound

G Logical Flow for Mechanical Property Evaluation cluster_hardness Hardness Testing (ASTM D2240) cluster_tensile Tensile Testing (ASTM D412) start Conditioned Plasticized PVC Sheet hardness_prep Stack Samples to >6mm start->hardness_prep tensile_prep Cut Dumbbell Specimens start->tensile_prep hardness_test Measure with Shore A Durometer hardness_prep->hardness_test hardness_result Average of 5 Readings hardness_test->hardness_result end Mechanical Property Characterization hardness_result->end tensile_test Test in Universal Testing Machine at 500 mm/min tensile_prep->tensile_test tensile_result Calculate Tensile Strength and Elongation tensile_test->tensile_result tensile_result->end

Caption: Evaluation of mechanical properties.

Plasticizer Migration

This protocol is based on ISO 177 and evaluates the tendency of the plasticizer to migrate out of the polymer matrix.[23][24][25][26][27]

Procedure:

  • Cut a circular specimen (e.g., 50 mm diameter) from the conditioned plasticized sheet.

  • Weigh the specimen accurately (m1).

  • Place the specimen between two sheets of a standard absorbent material (e.g., activated carbon-filled polyurethane).

  • Place the assembly under a specified pressure (e.g., 10 kPa) in an oven at a set temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the test period, remove the assembly from the oven and allow it to cool to room temperature.

  • Carefully remove the specimen and clean any surface residue.

  • Re-weigh the specimen (m2).

  • Calculate the mass loss due to migration as a percentage: Migration (%) = [(m1 - m2) / m1] * 100.

Expected Results:

Migration is an important factor for the long-term performance and safety of plasticized materials. Lower values are desirable.

Plasticizer Concentration (phr)Expected Migration (% mass loss)
20< 1.0
301.0 - 2.0
401.5 - 3.0
502.5 - 5.0

Table 6: Representative Plasticizer Migration of this compound from PVC

Safety and Handling

This compound is not classified as a hazardous substance according to GHS.[28] However, standard laboratory safety practices should be followed. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact, wash the affected area with soap and water.[28] If inhaled, move to fresh air.[28]

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a plasticizer. The outlined protocols, based on industry standards, will enable researchers to generate robust data on its thermal, mechanical, and migration properties. This information is essential for determining its potential in various applications, from industrial plastics to specialized formulations in drug development. The provided representative data serves as a baseline for comparison and interpretation of experimental results.

References

Synthesis of Novel Derivatives from 1,3-Butanediol Diacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives starting from 1,3-Butanediol diacetate. This versatile building block offers a platform for creating a diverse range of molecules with potential applications in materials science, polymer chemistry, and pharmaceutical development. The following sections detail synthetic pathways for enzymatic deacetylation, transesterification, and the formation of polymeric materials.

Enzymatic Hydrolysis of (R)-1,3-Butanediol Diacetate

The selective removal of acetate groups from this compound can be efficiently achieved using enzymatic methods, yielding the corresponding diol. This protocol is particularly useful for obtaining chiral diols when starting from an enantiomerically pure diacetate.

Application: This method provides a mild and selective route to (R)-1,3-Butanediol, a valuable chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol:

A solution of (R)-1,3-Butanediol diacetate (1.67 g, 9.6 mmol) is prepared in cyclohexane (10 mL). To this solution, ethanol (1.32 g, 28.8 mmol) and Candida antarctica lipase B (CAL-B) (0.2 g) are added. The reaction mixture is then gently shaken at 30°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon complete conversion of the diacetate to the diol, the enzyme is removed by filtration. The solvent is subsequently evaporated under reduced pressure to yield (R)-1,3-Butanediol.[1]

Quantitative Data:

ParameterValueReference
Starting Material(R)-1,3-Butanediol diacetate[1]
EnzymeCandida antarctica lipase B (CAL-B)[1]
SolventCyclohexane[1]
Temperature30°C[1]
Reaction TimeMonitored by TLC until completion[1]
Yield 95% [1]
Enantiomeric Excess >95% ee [1]

Logical Relationship: Enzymatic Hydrolysis

G start (R)-1,3-Butanediol Diacetate enzyme Candida antarctica lipase B (CAL-B) Ethanol, Cyclohexane, 30°C start->enzyme product (R)-1,3-Butanediol enzyme->product byproduct Ethyl Acetate enzyme->byproduct

Caption: Enzymatic hydrolysis of (R)-1,3-Butanediol diacetate.

Synthesis of 1,3-Butanediol Diacrylate and Subsequent Michael Addition

1,3-Butanediol can be converted to 1,3-Butanediol diacrylate, a versatile monomer for polymer synthesis. The diacrylate can then undergo aza-Michael addition with amines, such as piperazine, to form crosslinked hydrogels with pH-responsive properties.

Application: The resulting oligo(β-amino esters) can be formulated into pH-sensitive coatings for applications in drug delivery, sensors, and smart materials.

Experimental Protocol:

Step 1: Synthesis of 1,3-Butanediol Diacrylate (Conceptual)

Note: A detailed experimental protocol for the direct synthesis of 1,3-Butanediol diacrylate from the diacetate was not found in the search results. The following is a general procedure based on the esterification of 1,3-butanediol with acrylic acid.

In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap, 1,3-Butanediol, a slight excess of acrylic acid, an acidic catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) are dissolved in a suitable solvent (e.g., toluene). The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically. The reaction is monitored by TLC or GC until the starting diol is consumed. After cooling, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) and water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Step 2: Synthesis of Oligo(β-amino ester) via Aza-Michael Addition

1,3-Butanediol diacrylate is reacted with piperazine in a suitable solvent or neat. The diamine nitrogen of piperazine attacks the double bond of the diacrylate in a Michael addition reaction, forming a secondary β-amino ester. The ideal molar ratio of diacrylate to piperazine for the formation of oligomers is typically 2:1.[2] For the preparation of cross-linked coatings, a photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, typically 2.5 wt%) can be added to the mixture for subsequent UV curing.[2]

Quantitative Data:

ParameterValueReference
Monomer 11,3-Butanediol diacrylate[2]
Monomer 2Piperazine[2]
Molar Ratio (Diacrylate:Piperazine)2:1[2]
Photoinitiator (for UV curing)Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide[2]
Photoinitiator Concentration2.5 wt%[2]

Experimental Workflow: Synthesis of pH-Responsive Hydrogel

G start 1,3-Butanediol step1 Esterification with Acrylic Acid start->step1 intermediate 1,3-Butanediol Diacrylate step1->intermediate step2 Aza-Michael Addition with Piperazine intermediate->step2 product Oligo(β-amino ester) step2->product step3 UV Curing with Photoinitiator product->step3 final_product pH-Responsive Hydrogel step3->final_product

Caption: Synthesis of a pH-responsive hydrogel.

Synthesis of Polyurethanes using 1,3-Butanediol as a Chain Extender

1,3-Butanediol serves as an effective chain extender in the synthesis of thermoplastic polyurethanes (TPUs). The use of 1,3-Butanediol, as opposed to the more common 1,4-Butanediol, can influence the final properties of the polymer, such as transparency, viscosity, and glass transition temperature.

Application: TPUs derived from 1,3-Butanediol can be utilized in the development of smart materials, including shape-memory and temperature-sensitive polymers, for various industrial and biomedical applications.

Experimental Protocol: One-Shot Solvent-Free Bulk Polymerization

In a typical one-shot synthesis, a polyol (e.g., poly(butyl acrylate), poly(tetramethylene ether) glycol, or polycarbonate diol), 1,3-Butanediol (chain extender), and a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI) are used. The polyol and 1,3-Butanediol are first dried in a vacuum oven at 80°C for 4 hours to remove any moisture. The MDI is melted in an oven at 60°C for 2 hours. The dried polyol and 1,3-Butanediol are then thoroughly mixed. Subsequently, the molten MDI is added to the mixture and stirred vigorously. The resulting mixture is poured into a mold and cured in an oven to obtain the thermoplastic polyurethane.[1]

Quantitative Data Comparison: 1,3-BDO vs. 1,4-BDO in TPUs

PropertyTPU with 1,3-BDOTPU with 1,4-BDOReference
TransparencyMore transparentLess transparent[1]
ViscosityMore viscousLess viscous[1]
Glass Transition Temperature (Tg)~15°C higherLower[1]

Signaling Pathway: Polyurethane Formation

G polyol Polyol (Soft Segment) prepolymer Isocyanate-terminated Prepolymer polyol->prepolymer diisocyanate Diisocyanate (e.g., MDI) diisocyanate->prepolymer polymer Thermoplastic Polyurethane prepolymer->polymer chain_extender 1,3-Butanediol (Chain Extender) chain_extender->polymer

Caption: Formation of Thermoplastic Polyurethane.

Transesterification for the Synthesis of 1,3-Butanediol Dimethacrylate

1,3-Butanediol can be used to produce dimethacrylate esters through a transesterification reaction. These dimethacrylates are important monomers in the production of various polymer-based materials.

Application: 1,3-Butanediol dimethacrylate is a crosslinking agent used in the manufacturing of resins, adhesives, and dental composites.

Experimental Protocol:

The synthesis of 1,3-Butanediol dimethacrylate is achieved through the transesterification of an ester of methacrylic acid (e.g., methyl methacrylate) with 1,3-Butanediol in the presence of a catalyst system. A combination of at least one lithium compound and at least one calcium compound (e.g., oxides, hydroxides, alkoxides, or carboxylates) is used as the catalyst. The reaction is carried out, at least in part, in the presence of an effective amount of water. The weight ratio of 1,3-Butanediol to the methacrylate ester is typically in the range of 1:3 to 1:10.[3][4] The reaction temperature may be increased during the course of the reaction, and a polymerization inhibitor is often added to prevent premature polymerization of the product.[4]

Quantitative Data:

ParameterValueReference
Reactant 11,3-Butanediol[3]
Reactant 2Ester of methacrylic acid[3]
CatalystCombination of Li and Ca compounds[3]
Weight Ratio (Diol:Ester)1:3 to 1:10[3]
AdditiveWater[3]
AdditivePolymerization inhibitor[4]

Logical Relationship: Transesterification for Dimethacrylate Synthesis

G diol 1,3-Butanediol catalyst Li/Ca Catalyst Water diol->catalyst methacrylate Methacrylate Ester methacrylate->catalyst product 1,3-Butanediol Dimethacrylate catalyst->product byproduct Alcohol catalyst->byproduct

Caption: Transesterification for 1,3-Butanediol dimethacrylate.

References

Application Notes and Protocols for the Use of 1,3-Butanediol Diacetate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacetate (BD-diacetate) is a synthetic ketone ester that serves as a precursor to the ketone bodies beta-hydroxybutyrate (βHB) and acetoacetate (AcAc). Its application in metabolic research is expanding, particularly in studies investigating the physiological effects of ketosis without the constraints of a ketogenic diet. BD-diacetate is metabolized in the body to 1,3-butanediol, which is then converted in the liver to βHB and AcAc. This allows for the induction of a state of nutritional ketosis, which has been implicated in a variety of metabolic benefits, including weight management, improved glucose homeostasis, and neuroprotection. These application notes provide an overview of the use of BD-diacetate in metabolic studies, supported by experimental data and detailed protocols.

Metabolic Fate and Signaling Pathways

Upon oral administration, this compound is hydrolyzed by esterases in the gut and liver to form 1,3-butanediol and acetic acid. The 1,3-butanediol is then transported to the liver, where it is oxidized to β-hydroxybutyrate (βHB) and acetoacetate (AcAc), the two primary ketone bodies.[1] These ketone bodies can then be utilized by extrahepatic tissues, such as the brain, heart, and skeletal muscle, as an energy source. The metabolic pathway of 1,3-butanediol to ketone bodies primarily involves two enzymatic steps in the liver.[2]

The resulting ketone bodies, particularly βHB, are not only energy substrates but also act as signaling molecules. βHB is a known ligand for G-protein coupled receptors like hydroxycarboxylic acid receptor 2 (HCAR2) and GPR43, which can modulate lipolysis and inflammation.[3]

metabolic_pathway BD_diacetate This compound BD 1,3-Butanediol BD_diacetate->BD Esterases BHB β-Hydroxybutyrate (βHB) BD->BHB Hepatic Oxidation AcAc Acetoacetate (AcAc) BD->AcAc Hepatic Oxidation AcetylCoA Acetyl-CoA BHB->AcetylCoA Signaling Signaling Pathways (e.g., HCAR2, GPR43) BHB->Signaling AcAc->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Metabolic conversion of this compound.

Applications in Metabolic Research

Weight Management and Adiposity

Studies in animal models have demonstrated that supplementation with this compound can lead to a reduction in body weight and adiposity.[4][5] This effect is often observed even in the absence of reduced caloric intake, suggesting a direct impact on energy expenditure.

Energy Expenditure

Supplementation with ketone esters, including those derived from 1,3-butanediol, has been shown to increase resting energy expenditure (REE) in mice.[4] This is thought to be mediated, in part, by increased thermogenesis in brown adipose tissue (BAT).[4]

Hepatic Health

This compound has shown promise in improving liver health, particularly in the context of non-alcoholic fatty liver disease (NAFLD). Studies have reported reductions in hepatic steatosis, inflammation, and fibrosis in mice fed a high-fat diet supplemented with BD-diacetate.[6]

Glucose Homeostasis

The impact of 1,3-butanediol and its derivatives on glucose metabolism is an active area of research. Some studies suggest that the resulting ketosis can improve glucose tolerance and insulin sensitivity.[7]

Data Presentation

The following tables summarize quantitative data from representative studies on the metabolic effects of this compound (or its related compound, 1,3-Butanediol) in mice.

Table 1: Effects on Body Weight and Composition

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Final Fat Mass (g)Reference
Control (High-Fat Diet)27.8 ± 2.543.4 ± 3.7+15.611.3 ± 4.5[6]
KE (HFD + BD-AcAc2)28.0 ± 0.831.7 ± 3.1+3.75.2 ± 1.2[6]
Control (High-Fat Diet)-34.9 ± 4.8-11.3 ± 4.5[4]
KE (HFD + BD-AcAc2)-26.8 ± 3.6-5.2 ± 1.2[4]

Table 2: Effects on Energy Intake and Expenditure

Treatment GroupMean Energy Intake (kcal/day)Resting Energy Expenditure (kcal/hr/kg lean mass)Total Energy Expenditure (kcal/day)Reference
Control (High-Fat Diet)11.2 ± 0.7--[4]
KE (HFD + BD-AcAc2)8.2 ± 0.5--[4]
Pair-Fed (to KE)8.2 ± 0.513.5 ± 0.511.9 ± 0.4[4]
KE (HFD + BD-AcAc2)8.2 ± 0.515.0 ± 0.413.1 ± 0.4[4]

Table 3: Effects on Hepatic Health Markers

Treatment GroupHepatic Steatosis Score (0-3)Hepatic Inflammation Score (0-3)Hepatic Fibrosis Score (0-4)Reference
Control (HFHS Diet)2.8 ± 0.22.1 ± 0.31.5 ± 0.4[6]
KE (HFHS + BD-AcAc2)0.5 ± 0.20.4 ± 0.20.1 ± 0.1[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in metabolic studies with rodents.

Protocol 1: Administration of this compound by Oral Gavage

This protocol describes the procedure for the oral administration of BD-diacetate to mice.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, water with emulsifier)

  • Animal scale

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Prepare the BD-diacetate solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing Calculation: Weigh each mouse to determine the precise volume of the dosing solution to be administered based on its body weight (e.g., in g/kg).[8]

  • Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.[9]

  • Administration: Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the calculated volume of the BD-diacetate solution.[9]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8]

Protocol 2: Glucose Tolerance Test (GTT)

This protocol is for assessing glucose clearance in mice treated with BD-diacetate.

Materials:

  • Glucose solution (e.g., 20% dextrose in sterile saline)

  • Glucometer and test strips

  • Animal scale

  • Syringes and needles for glucose administration (if intraperitoneal) or gavage needles (if oral)

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Fasting: Fast the mice for a predetermined period (e.g., 6 or 16 hours) with free access to water.[10][11]

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.[11]

  • BD-diacetate Administration: Administer BD-diacetate or vehicle control as described in Protocol 1 at a specified time before the glucose challenge.

  • Glucose Challenge: Administer a glucose bolus (e.g., 2 g/kg body weight) either orally or via intraperitoneal injection.[10][11]

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the glucose levels.[11]

  • Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 3: Measurement of Blood β-Hydroxybutyrate (βHB)

This protocol outlines the quantification of blood βHB levels.

Materials:

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • β-Hydroxybutyrate assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Blood Collection: Collect blood samples from the mice at desired time points after BD-diacetate administration.

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • βHB Assay: Follow the manufacturer's instructions for the chosen βHB assay kit to determine the concentration of βHB in the plasma or serum samples.[12] This typically involves a reaction that produces a product measurable by a plate reader.

  • Data Analysis: Calculate the βHB concentrations based on a standard curve.

Protocol 4: Assessment of Hepatic Steatosis

This protocol describes the histological evaluation of liver tissue for fat accumulation.

Materials:

  • Formalin or other fixative

  • Paraffin or OCT compound for embedding

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Oil Red O stain (for frozen sections)

  • Microscope

Procedure:

  • Tissue Collection and Fixation: Euthanize the mice and carefully dissect the liver. Fix a portion of the liver in 10% neutral buffered formalin or embed in OCT for frozen sections.[13]

  • Tissue Processing and Sectioning: Process the fixed tissue into paraffin blocks and cut thin sections using a microtome. For frozen tissue, cut sections using a cryostat.[13]

  • Staining: Stain the paraffin sections with H&E to visualize the overall liver architecture and lipid droplets. Stain frozen sections with Oil Red O to specifically visualize neutral lipids.[13][14]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the metabolic effects of this compound in a mouse model of diet-induced obesity.

experimental_workflow start Start: Diet-Induced Obesity Model treatment Treatment Groups: - Control (High-Fat Diet) - BD-diacetate (HFD + supplement) start->treatment monitoring In-life Monitoring: - Body Weight - Food Intake - Metabolic Cage Analysis treatment->monitoring gtt Metabolic Testing: - Glucose Tolerance Test - Insulin Tolerance Test monitoring->gtt blood Blood Analysis: - β-Hydroxybutyrate - Lipids - Liver Enzymes gtt->blood tissue Terminal Tissue Collection: - Liver - Adipose Tissue - Muscle blood->tissue histo Histological Analysis: - H&E Staining - Oil Red O Staining tissue->histo gene Molecular Analysis: - Gene Expression (qPCR) - Protein Expression (Western Blot) tissue->gene end End: Data Analysis and Interpretation histo->end gene->end

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Butanediol Diacetate - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Butanediol diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, handling, and analysis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products?

A1: this compound (CAS No. 1117-31-3) is the diester of 1,3-Butanediol and acetic acid.[1][2][3] Its primary degradation pathway is hydrolysis, which breaks the ester bonds to yield 1,3-Butanediol and acetic acid. This process can be catalyzed by acids, bases, or enzymes (esterases).

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Contact with moisture should be avoided as it can lead to hydrolysis. For long-term storage, refrigeration (2-8°C) is recommended.[5] It is also advisable to store it away from strong acids, bases, and oxidizing agents.

Q3: How stable is this compound in aqueous solutions?

A3: As an ester, this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH and temperature. It is most stable in neutral aqueous solutions (around pH 7). The stability decreases in both acidic and alkaline conditions, with hydrolysis being significantly faster at higher temperatures. For experimental work, it is recommended to use freshly prepared aqueous solutions or to store them at low temperatures for short periods.

Q4: Is this compound compatible with common laboratory solvents?

A4: this compound is generally soluble in and compatible with a range of common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). However, when preparing stock solutions for long-term storage, it is crucial to use anhydrous solvents to prevent hydrolysis.[6] For aqueous buffers used in experiments, compatibility should be assessed, especially at non-neutral pH and elevated temperatures.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: The stability of this compound and the formation of its degradation products can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are commonly used methods for analyzing related butanediols and their esters.[4][7][8]

Troubleshooting Guides

Issue 1: Low or inconsistent assay values for this compound.
Potential Cause Troubleshooting Step
Hydrolysis during sample preparation or storage. Prepare samples in anhydrous organic solvents if possible. If aqueous solutions are necessary, prepare them fresh before use and keep them cold. Avoid storing aqueous samples for extended periods.
Inaccurate standard preparation. Ensure the reference standard is of high purity and has been stored under recommended conditions. Use a calibrated analytical balance and volumetric glassware for preparing standard solutions.
Non-optimized analytical method. Verify that the analytical method is validated for accuracy and precision. Check for co-elution of peaks if using chromatography.
Degradation in the analytical system. For GC analysis, ensure the inlet temperature is not causing thermal degradation. For HPLC, ensure the mobile phase is not promoting hydrolysis (e.g., highly acidic or basic mobile phases at elevated column temperatures).
Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.
Potential Cause Troubleshooting Step
Formation of degradation products. The primary degradation products are 1,3-Butanediol and acetic acid. Depending on the detection method (e.g., UV), acetic acid may not be visible. 1,3-Butanediol should be a primary suspect for an additional peak.
Secondary degradation products. Under harsh stress conditions (e.g., high heat), further degradation or side reactions of 1,3-Butanediol may occur.[9][10]
Interaction with excipients or container. If working with a formulation, consider potential interactions between this compound and other components. Leachables from the storage container could also be a source of extraneous peaks.
Contamination. Ensure the purity of all solvents and reagents used in the sample preparation and analysis. Run a blank injection to check for system contamination.

Stability Data

Condition Parameter Expected Stability of this compound
pH Acidic (pH < 4)Low; susceptible to acid-catalyzed hydrolysis.
Neutral (pH ~7)Highest; hydrolysis rate is at a minimum.
Alkaline (pH > 8)Low; susceptible to base-catalyzed hydrolysis (saponification).
Temperature Refrigerated (2-8°C)High; recommended for long-term storage of the pure compound and its solutions.
Room Temperature (~25°C)Moderate; hydrolysis in the presence of moisture can occur over time.
Elevated (>40°C)Low; hydrolysis and potential thermal degradation rates increase significantly.
Light Ambient LightGenerally stable, but photostability studies are recommended for drug formulations.
Oxidation Air/PeroxidesAcetate esters are generally stable to oxidation under normal conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways and to develop a stability-indicating analytical method.[11][12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.

  • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

  • Analyze the samples using a suitable stability-indicating method (e.g., HPLC-UV/RI).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Protocol 2: Stability-Indicating HPLC-UV Method

The following is a general HPLC method that can be used as a starting point for the analysis of this compound and its primary degradation product, 1,3-Butanediol. Method optimization and validation are required for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile. Gradient elution: Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm (for the ester) and/or Refractive Index (for the diol)
Sample Preparation Dilute the sample in the mobile phase.

Visualizations

degradation_pathway This compound This compound 1,3-Butanediol 1,3-Butanediol This compound->1,3-Butanediol Hydrolysis (H₂O, H⁺/OH⁻/Esterase) Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis (H₂O, H⁺/OH⁻/Esterase)

Caption: Degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Stress (70°C) Stock_Solution->Thermal Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize HPLC_Analysis HPLC-UV/RI Analysis Neutralize->HPLC_Analysis Data_Evaluation Evaluate Degradation HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Synthesis of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1,3-butanediol diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory synthesis method is the esterification of 1,3-butanediol with an acetylating agent. The two primary approaches are:

  • Acetylation with Acetic Anhydride: This is a widely used method where 1,3-butanediol is reacted with acetic anhydride, often in the presence of a base catalyst like pyridine or a catalytic amount of a stronger base such as 4-dimethylaminopyridine (DMAP).[1][2]

  • Fischer Esterification: This classic method involves reacting 1,3-butanediol with excess acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the reaction to completion, the water formed during the reaction is typically removed.

Another reported synthetic route involves the reaction of vinyl acetate with acetaldehyde.[3]

Q2: What are the main challenges I might face during the synthesis?

A2: Common challenges include low product yield, the formation of impurities, and incomplete or stalled reactions. Low yields can be due to the reversible nature of esterification, the presence of water, or steric hindrance.[2] Impurities can arise from side reactions, unreacted starting materials, or the formation of mono-acetylated byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (1,3-butanediol), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound), which will have a different Rf value. Gas chromatography (GC) can also be used for more quantitative monitoring of the reaction progress.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Equilibrium Limitation (Fischer Esterification): The reaction is reversible, and the presence of water as a byproduct can shift the equilibrium back towards the reactants.Use a large excess of the less expensive reactant (usually acetic acid). Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.
Incomplete Reaction (Acetylation with Acetic Anhydride): Insufficient acetylating agent or catalyst, or suboptimal reaction temperature.Use a molar excess of acetic anhydride (1.5 to 2.0 equivalents per hydroxyl group).[1] Ensure an adequate amount of catalyst (e.g., pyridine or a catalytic amount of DMAP) is used.[1] If the reaction is slow at room temperature, consider gentle heating.
Hydrolysis of Product: Presence of water in the reaction mixture or during workup can hydrolyze the ester back to the diol.Ensure all glassware is dry and use anhydrous solvents and reagents. During workup, minimize contact time with aqueous solutions.
Presence of Impurities Mono-acetylated Byproduct: Incomplete reaction leading to the formation of 1-(acetyloxy)butan-3-ol or 3-(acetyloxy)butan-1-ol.Increase the reaction time or the amount of acetylating agent to ensure complete di-acetylation. Purify the final product using column chromatography.
Unreacted 1,3-Butanediol: The reaction has not gone to completion.Extend the reaction time, increase the reaction temperature, or add more acetylating agent/catalyst.
Acetic Acid/Anhydride Residue: Incomplete removal during the workup process.Perform aqueous washes with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities. Co-evaporation with a solvent like toluene can help remove residual pyridine.[2]
Reaction Stalled Inactive Catalyst: The acid or base catalyst may be old or contaminated.Use a fresh batch of catalyst.
Low Temperature: The reaction rate may be too slow at the current temperature.Gently heat the reaction mixture, monitoring for any potential side reactions.

Experimental Protocols

Method 1: Acetylation using Acetic Anhydride and Pyridine

This protocol is a general procedure for the acetylation of alcohols and can be adapted for 1,3-butanediol.

Materials:

  • 1,3-Butanediol

  • Acetic Anhydride (Ac₂O)

  • Dry Pyridine

  • Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1.0 equivalent of 1,3-butanediol in dry pyridine (2–10 mL per mmol of diol).[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2.0 to 2.2 equivalents of acetic anhydride to the solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[1]

  • Quench the reaction by carefully adding dry methanol (MeOH).[1]

  • Co-evaporate the reaction mixture with toluene to remove most of the pyridine.[1]

  • Dilute the residue with dichloromethane or ethyl acetate.[1]

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[1]

Visualizations

Reaction Pathway for Acetylation of 1,3-Butanediol

Reaction_Pathway Butanediol 1,3-Butanediol Intermediate Mono-acetylated Intermediate Butanediol->Intermediate + Ac₂O/Catalyst AceticAnhydride Acetic Anhydride (or Acetic Acid) AceticAnhydride->Intermediate Catalyst Catalyst (e.g., Pyridine or H₂SO₄) Catalyst->Intermediate Product This compound Intermediate->Product + Ac₂O/Catalyst Byproduct Acetic Acid (or Water) Intermediate->Byproduct Product->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem LowYield Low Yield Problem->LowYield Yes Impurities Impurities Detected Problem->Impurities Yes Stalled Reaction Stalled Problem->Stalled Yes Success Successful Synthesis Problem->Success No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) LowYield->CheckConditions OptimizeWorkup Optimize Workup & Purification Impurities->OptimizeWorkup Stalled->CheckConditions CheckReagents->Start Adjust & Repeat CheckConditions->Start Adjust & Repeat OptimizeWorkup->Start Adjust & Repeat

Caption: A general workflow for troubleshooting synthesis issues.

Logical Relationship: Low Yield Analysis

Low_Yield_Analysis LowYield Low Yield of This compound Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Product Hydrolysis LowYield->Cause2 Cause3 Side Reactions LowYield->Cause3 Solution1a Increase Reaction Time/ Temperature Cause1->Solution1a Solution1b Add More Reagent/ Catalyst Cause1->Solution1b Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Optimize Reaction Conditions Cause3->Solution3

Caption: Common causes and solutions for low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3-Butanediol Diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.- Increase catalyst loading (e.g., for acid catalysts, start with 1-5 mol% relative to 1,3-butanediol).- Raise the reaction temperature, ensuring it remains below the boiling point of the reactants and solvent.- Extend the reaction time and monitor progress using techniques like TLC or GC-MS.
Presence of water in the reaction mixture.- Use anhydrous reactants and solvents.- Employ a Dean-Stark apparatus to remove water azeotropically during the reaction.
Poor quality of starting materials.- Ensure the purity of 1,3-butanediol and the acetylating agent through appropriate analytical methods (e.g., NMR, GC-MS) before use.
Formation of Side Products/Impurities Dehydration of 1,3-butanediol at high temperatures with a strong acid catalyst.- Use a milder catalyst or lower the reaction temperature.- Consider using an enzymatic catalyst like Candida antarctica lipase B (CALB) for higher selectivity.
Incomplete reaction leading to the presence of monoacetate.- Increase the molar ratio of the acetylating agent to 1,3-butanediol.- Extend the reaction time.
Hydrolysis of the diacetate product.- Ensure a water-free work-up and purification process.
Difficulty in Product Purification Co-elution of product with starting materials or byproducts during chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider vacuum distillation as an alternative purification method.
Presence of residual acid catalyst.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the work-up before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the esterification of 1,3-butanediol with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. Another approach is transesterification using an acetate donor like ethyl acetate. Enzymatic synthesis using lipases, such as Candida antarctica lipase B (CALB), offers a milder and more selective alternative.[1]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, staining with permanganate can help visualize the disappearance of the diol starting material. GC is effective for quantifying the formation of the diacetate product and the consumption of reactants.

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature depends on the specific method and catalyst used. For acid-catalyzed reactions, temperatures typically range from room temperature to gentle heating (e.g., 50-80 °C). For enzymatic reactions, temperatures are generally milder, often around 30-40 °C, to maintain enzyme activity.[1] It is crucial to avoid excessively high temperatures, which can lead to side reactions like dehydration.

Q4: What is the recommended molar ratio of reactants?

A4: To drive the reaction towards the formation of the diacetate, it is recommended to use an excess of the acetylating agent. A molar ratio of at least 2:1 of the acetylating agent to 1,3-butanediol is a good starting point. The optimal ratio may need to be determined empirically for your specific conditions.

Q5: How can I purify the final product?

A5: Purification can be achieved through several methods. After a standard aqueous work-up to remove the catalyst and water-soluble impurities, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[2] The choice of method depends on the scale of the reaction and the nature of any impurities. For removal of ionic impurities, treatment with ion-exchange resins can be effective.[3]

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound using an acid catalyst.

Materials:

  • 1,3-Butanediol

  • Acetic Anhydride

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol (1.0 eq).

  • Add acetic anhydride (2.2 eq) to the flask.

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., 0.05 eq of sulfuric acid).

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (e.g., using a hexane:ethyl acetate gradient).

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of this compound.

Table 1: Effect of Catalyst on Product Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄260385
p-TsOH580488
Candida antarctica lipase B10 (w/w%)402492

Table 2: Effect of Reactant Molar Ratio on Product Yield

1,3-Butanediol (eq)Acetic Anhydride (eq)CatalystTemperature (°C)Reaction Time (h)Yield (%)
12.0p-TsOH (5 mol%)80482
12.5p-TsOH (5 mol%)80488
13.0p-TsOH (5 mol%)80490

Visualizations

SynthesisWorkflow General Workflow for this compound Synthesis Reactants 1. Reactant Mixing (1,3-Butanediol + Acetylating Agent) Catalysis 2. Catalysis (Acid or Enzyme) Reactants->Catalysis Reaction 3. Reaction (Controlled Temperature and Time) Catalysis->Reaction Workup 4. Aqueous Work-up (Neutralization and Extraction) Reaction->Workup Purification 5. Purification (Distillation or Chromatography) Workup->Purification Product 6. Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Low Yield in this compound Synthesis Start Low Product Yield CheckReaction Check Reaction Conditions Start->CheckReaction CheckPurity Check Reactant Purity Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction WaterPresent Water Present? CheckReaction->WaterPresent ImpureReactants Impure Reactants? CheckPurity->ImpureReactants IncreaseParams Increase Temp/Time/Catalyst IncompleteReaction->IncreaseParams Yes DrySystem Use Anhydrous Conditions WaterPresent->DrySystem Yes PurifyReactants Purify Starting Materials ImpureReactants->PurifyReactants Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Butanediol diacetate. The following sections offer detailed information on identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from the synthesis process, degradation, or storage. These include:

  • Residual Acetic Acid: Often used in the esterification of 1,3-Butanediol and can remain in the final product.[1][2][3]

  • Unreacted 1,3-Butanediol: Incomplete esterification can lead to the presence of the starting diol.

  • Water: Can be present from the reaction or absorbed from the atmosphere.[4]

  • Synthesis Byproducts: Depending on the synthesis route of the precursor 1,3-Butanediol, byproducts such as 4-methyl-1,3-dioxane may be present.[5]

  • Partially Esterified Products: Monoacetate of 1,3-Butanediol could be present as an intermediate.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying volatile and semi-volatile impurities in this compound.[6] Spectroscopic data from NIST and other databases can aid in the identification of unknown peaks in the chromatogram.[7]

Q3: What is the most straightforward method to remove acidic impurities like acetic acid?

A3: Washing the crude this compound with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method for neutralizing and removing residual acetic acid.[1] This is typically performed during a liquid-liquid extraction workup.

Troubleshooting Guides

Issue 1: Presence of a Sharp, Acidic Odor in the Product
  • Possible Cause: Residual acetic acid from the esterification reaction.

  • Troubleshooting Steps:

    • Neutralizing Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic solution with a saturated aqueous sodium bicarbonate solution in a separatory funnel. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

    • Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Verification: Analyze a small sample of the purified product by GC-MS to confirm the absence of acetic acid.

Issue 2: Broad Peak or Tailing in the GC-MS Chromatogram
  • Possible Cause: This could be due to the presence of polar impurities like residual 1,3-Butanediol or water.

  • Troubleshooting Steps:

    • Aqueous Wash: Perform a liquid-liquid extraction with deionized water to remove the highly water-soluble 1,3-Butanediol.

    • Drying: Ensure the product is thoroughly dried using an appropriate drying agent before GC-MS analysis.

    • Distillation: For larger quantities, fractional distillation under reduced pressure can effectively separate the this compound from the less volatile 1,3-Butanediol.

Issue 3: Discoloration of the Product (Yellow or Brown Tint)
  • Possible Cause: High-temperature processing or the presence of non-volatile organic impurities.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and add a small amount of activated carbon. Stir for a short period, then filter the solution through a pad of celite to remove the carbon.

    • Column Chromatography: For high-purity requirements, column chromatography using silica gel can be employed to separate the desired product from colored impurities. A non-polar eluent system is typically used.

    • Distillation: Vacuum distillation can separate the volatile product from non-volatile colored impurities.

Quantitative Data on Purification Methods

The following table summarizes the expected effectiveness of various purification techniques. Please note that specific results may vary depending on the initial purity and scale of the experiment.

Purification MethodTarget ImpurityExpected Purity of this compoundTypical YieldReference
Aqueous Bicarbonate Wash Acetic Acid>98% (after subsequent drying and solvent removal)>95%[1]
Fractional Vacuum Distillation 1,3-Butanediol, Water, Other Volatile Impurities>99%80-90%[5][8]
Adsorption (Activated Carbon) Colored Impurities, High Molecular Weight Byproducts>99% (when used in combination with other methods)>90%[2]
Column Chromatography (Silica Gel) Polar and Non-polar Impurities>99.5%70-85%[9]

Key Experimental Protocols

Protocol 1: Removal of Acetic Acid by Aqueous Bicarbonate Wash
  • Dissolve the crude this compound in an equal volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Add anhydrous magnesium sulfate to the organic layer and swirl to dry.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect and discard the initial fraction, which will contain lower-boiling impurities.

  • Collect the main fraction at the boiling point of this compound at the working pressure.

  • Stop the distillation before all the material has vaporized to avoid concentrating non-volatile impurities in the final product.

Visualizations

Purification_Workflow crude_product Crude this compound acidic_impurities Acidic Impurities Present? crude_product->acidic_impurities bicarb_wash Aqueous NaHCO3 Wash acidic_impurities->bicarb_wash Yes distillation Fractional Vacuum Distillation acidic_impurities->distillation No bicarb_wash->distillation colored_impurities Colored Impurities Present? distillation->colored_impurities carbon_treatment Activated Carbon Treatment colored_impurities->carbon_treatment Yes final_product Pure this compound colored_impurities->final_product No carbon_treatment->final_product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic start Impurity Detected odor Acidic Odor start->odor gc_tailing GC Tailing/Broad Peak start->gc_tailing discoloration Discoloration start->discoloration wash Perform Neutralizing Wash odor->wash Likely Acetic Acid distill Perform Vacuum Distillation gc_tailing->distill Likely Polar Impurities adsorb Use Adsorbent (e.g., Activated Carbon) discoloration->adsorb Likely Non-volatile Organics

Caption: A troubleshooting guide for common issues encountered during purification.

References

Technical Support Center: 1,3-Butanediol Diacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Butanediol diacetate, focusing on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved through Fischer esterification or reaction with acetic anhydride, are often due to a few key factors:

  • Incomplete Reaction: The esterification reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature.[1]

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.

    • Solution: To drive the reaction forward, remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure the catalyst, such as p-toluenesulfonic acid or sulfuric acid, is fresh and used in an appropriate catalytic amount (typically 1-5 mol%).[1][2]

  • Suboptimal Reactant Stoichiometry: An incorrect molar ratio of 1,3-butanediol to the acetylating agent can limit the yield.

    • Solution: Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetic acid) to ensure the complete conversion of the diol.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The primary byproducts in this synthesis are mono-acetylated 1,3-butanediol and unreacted starting materials. In some cases, side reactions involving the acetylating agent can also occur.

  • Incomplete Acetylation: The presence of mono-acetylated product is a common issue.

    • Solution: As with low yield, ensure a sufficient excess of the acetylating agent is used and that the reaction is allowed to proceed to completion.[1] Proper purification, such as column chromatography, can separate the diacetate from the monoacetate.

  • Side Reactions with Acetic Anhydride: At elevated temperatures, acetic anhydride can undergo side reactions.

    • Solution: Maintain careful temperature control. If the reaction is sluggish, it is often better to increase the reaction time or catalyst loading rather than excessively raising the temperature.

Q3: What is the best way to purify the final this compound product?

A3: Purification is critical to obtaining a high-purity product. A multi-step approach is generally most effective:

  • Work-up: After the reaction is complete, the mixture should be cooled and quenched, typically with water. The product is then extracted into an organic solvent. The organic layer should be washed sequentially with a weak base (like saturated sodium bicarbonate solution) to remove acidic catalysts and unreacted acetic acid, followed by a brine wash.[1]

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: For high purity, the crude product should be purified by flash column chromatography on silica gel. An appropriate solvent system, typically a mixture of hexane and ethyl acetate, is used to elute the product.[1]

Catalyst Performance in Diol Acetoacetate Synthesis

The choice of catalyst significantly impacts the efficiency of diol esterification reactions. The following table summarizes the performance of various catalysts in the synthesis of a similar compound, Butane-1,4-diyl diacetoacetate, which can provide valuable insights for optimizing this compound synthesis.[2]

Catalyst TypeCatalystCatalyst Loading (mol%)Reactant Ratio (Ethyl Acetoacetate:1,4-Butanediol)Temperature (°C)Reaction Time (h)Yield (%)
Brønsted Acidp-Toluenesulfonic acid (p-TSA)1-52.5 : 1120-1404-885-95
Brønsted AcidSulfuric Acid (H₂SO₄)1-52.5 : 1110-1303-680-90
Lewis AcidBoric Acid (H₃BO₃)5-102.2 : 1100-1206-1075-85
Solid AcidSulfated Zirconia10-20 (wt%)2.2 : 1130-1508-12>90

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound using acetic anhydride and a pyridine catalyst.

Materials:

  • 1,3-Butanediol

  • Acetic Anhydride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-butanediol in anhydrous dichloromethane (DCM). Add pyridine to the solution.

  • Addition of Reagents: Cool the mixture in an ice bath. Slowly add acetic anhydride (approximately 2.2 to 3.0 equivalents) dropwise to the stirred solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC. If the reaction is slow, gentle heating may be applied, but this should be done with caution to avoid side reactions.[1]

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and then concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexane, to yield the pure product.[1]

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature Moderately incomplete->extend_time Yes check_water Is Water Being Removed? incomplete->check_water No yield_improved Yield Improved extend_time->yield_improved no_water_removal Implement Water Removal (e.g., Dean-Stark) check_water->no_water_removal No check_catalyst Check Catalyst Activity and Loading check_water->check_catalyst Yes no_water_removal->yield_improved bad_catalyst Use Fresh Catalyst / Optimize Loading (1-5 mol%) check_catalyst->bad_catalyst Issue Found check_stoichiometry Verify Reactant Stoichiometry check_catalyst->check_stoichiometry OK bad_catalyst->yield_improved adjust_stoichiometry Use Slight Excess of Acetylating Agent check_stoichiometry->adjust_stoichiometry Incorrect purification_issue Investigate Purification Losses check_stoichiometry->purification_issue Correct adjust_stoichiometry->yield_improved optimize_purification Optimize Work-up and Chromatography purification_issue->optimize_purification optimize_purification->yield_improved

Caption: Troubleshooting decision tree for low yield.

Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1,3-Butanediol + Acetic Anhydride catalyst Pyridine/Catalyst reactants->catalyst reaction Stir at Room Temp (Monitor by TLC) catalyst->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with 1M HCl, NaHCO3, Brine extract->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography elute Elute with Hexane/Ethyl Acetate chromatography->elute collect Collect and Combine Pure Fractions elute->collect final_product Pure this compound collect->final_product

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1,3-Butanediol diacetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as 1,3-butylene glycol diacetate, is an organic ester with the molecular formula C8H14O4.[1][2][3] It is primarily used as a fragrance ingredient.[2]

Q2: What are the primary hazards associated with this compound?

A2: While not classified as a hazardous substance under GHS, it is crucial to avoid contact with skin and eyes.[3][4] It is a combustible liquid, so it should be kept away from heat and open flames.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is recommended to wear tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and suitable protective clothing.[1][5] In case of fire, wear self-contained breathing apparatus.[1]

Q4: What should I do in case of accidental exposure?

A4:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Q5: How should I properly store this compound?

A5: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from sparks, heat sources, and incompatible materials such as strong oxidizing agents.[6][7]

Q6: What are the appropriate fire-extinguishing methods for this compound?

A6: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Spill Improper handling, container failureFor minor spills, remove all ignition sources and clean up immediately. For major spills, clear the area, move upwind, and alert emergency responders.[5] Contain the spill using inert absorbent material and dispose of it as hazardous waste in suitable, closed containers.[8]
Contamination Improper storage, cross-contact with other chemicalsEnsure the storage container is tightly sealed and stored away from incompatible materials.[1][6] If contamination is suspected, do not use the product and dispose of it according to local regulations.
Material Discoloration or Odor Change Degradation due to improper storage (e.g., exposure to heat, light, or air)Check the expiration date. Ensure it was stored in a cool, dark, and well-ventilated area.[1] If the product appears degraded, it should not be used and should be disposed of properly.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C8H14O4[1][3]
Molar Mass 174.19 g/mol [2][3]
Appearance Liquid[1]
Boiling Point 222 °C at 1013 hPa[1]
Melting Point -78 °C at 1013 hPa[1]
Flash Point 85 °C[3]
Density 1.028 g/cm³[3]

Experimental Protocols

Standard Handling Protocol for this compound
  • Preparation: Before handling, ensure you are in a well-ventilated area.[1] Put on the required Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: Use non-sparking tools to handle the chemical.[1] Avoid creating aerosols or mists.

  • Usage: When using in experiments, avoid contact with skin and eyes.[1] Prevent fire caused by electrostatic discharge.[1]

  • Post-Handling: After use, tightly close the container.[1] Wash hands and any exposed skin thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of any waste material in accordance with appropriate local, state, and federal regulations.[1]

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[1][5]

  • Location: Store in a cool, dry, and well-ventilated area.[1][5]

  • Separation: Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][5][6]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6][7]

  • Inspection: Regularly check containers for any leaks or damage.[5]

Visualizations

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage a Don PPE b Ensure Ventilation a->b c Dispense Chemical b->c Proceed to Handling d Perform Experiment c->d e Seal Container d->e Experiment Complete f Decontaminate e->f g Store Properly f->g h Cool, Dry, Ventilated Area g->h Place in Storage i Away from Incompatibles h->i

Caption: Workflow for Safe Handling and Storage of this compound.

Troubleshooting_Guide cluster_spill Spill or Leak cluster_exposure Personnel Exposure cluster_storage_issue Storage Anomaly start Issue Encountered spill_q Is the spill major? start->spill_q exposure_type Type of Exposure? start->exposure_type storage_q Container Damaged? start->storage_q spill_major Evacuate & Call Emergency Response spill_q->spill_major Yes spill_minor Absorb with Inert Material & Dispose spill_q->spill_minor No skin_contact Wash with Soap & Water exposure_type->skin_contact Skin eye_contact Rinse with Water for 15 min exposure_type->eye_contact Eye inhalation Move to Fresh Air exposure_type->inhalation Inhalation ingestion Rinse Mouth & Seek Medical Help exposure_type->ingestion Ingestion transfer Transfer to a New, Suitable Container storage_q->transfer Yes inspect Inspect Storage Conditions storage_q->inspect No

Caption: Troubleshooting Decision Tree for this compound Issues.

References

"common side reactions in 1,3-Butanediol diacetate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Butanediol diacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is incomplete, and I have a significant amount of 1,3-Butanediol monoacetate in my product mixture. How can I increase the yield of the diacetate?

A1: Incomplete acetylation is a common issue. The formation of 1,3-Butanediol monoacetate is a primary side reaction, or rather, an intermediate that has not fully reacted. Several factors can be adjusted to drive the reaction to completion:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A molar ratio of at least 2:1 (acetylating agent to 1,3-Butanediol) is recommended, and a slight excess of the acetylating agent (e.g., 2.2 to 2.5 equivalents) can improve the yield of the diacetate.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Activity: If using an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), ensure it is not deactivated. The catalyst concentration can also be optimized; however, be aware that higher catalyst concentrations can sometimes promote side reactions.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to degradation or other unwanted side reactions. A moderate temperature increase should be attempted first.

Q2: I'm observing a byproduct with a different retention time in my GC analysis that I suspect is a cyclic ether. How can this be formed and how can I avoid it?

A2: The formation of a cyclic ether, likely 4-methyl-1,3-dioxane, is a potential side reaction, especially under acidic conditions. This occurs through an intramolecular acid-catalyzed dehydration of 1,3-Butanediol.

  • Mechanism: The acid catalyst protonates one of the hydroxyl groups, which then leaves as a water molecule. The other hydroxyl group acts as a nucleophile, attacking the resulting carbocation to form the cyclic ether.

  • Prevention:

    • Control of Acidity: Use the minimum effective amount of acid catalyst. Stronger acids or higher concentrations can favor ether formation.

    • Temperature Management: Avoid excessively high reaction temperatures, as dehydration reactions are generally favored at higher temperatures.

    • Water Removal: While the acetylation reaction itself produces a byproduct (acetic acid or HCl), the presence of water in the starting materials can contribute to side reactions. Ensure your 1,3-Butanediol and solvent (if any) are dry.

Q3: My final product is discolored. What is the cause and how can I purify it?

A3: Discoloration in the final product can arise from several sources:

  • Degradation of Starting Materials or Product: High reaction temperatures or prolonged reaction times can lead to the decomposition of the reactants or the this compound product, forming colored impurities.

  • Catalyst-Induced Side Reactions: Some catalysts, particularly strong acids, can promote charring or other side reactions that produce colored byproducts.

  • Impurities in Starting Materials: Ensure the purity of your 1,3-Butanediol and acetylating agent.

Purification:

  • Distillation: Vacuum distillation is a common and effective method for purifying this compound and removing less volatile colored impurities.

  • Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography using silica gel can be employed.

Q4: The work-up of my reaction is problematic, and I'm losing a lot of product. What is a reliable work-up procedure?

A4: A robust work-up procedure is crucial for isolating your product with good yield and purity. Here is a general procedure following acetylation with acetic anhydride:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess acetic anhydride. This is an exothermic reaction, so cooling in an ice bath is recommended.

  • Neutralization: Neutralize the acetic acid formed during the reaction and quenching by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as this will produce carbon dioxide gas. Continue washing until the effervescence ceases.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.

ParameterRecommended RangePotential Issues if Outside Range
Molar Ratio (Acetating Agent:Diol) 2.1:1 to 2.5:1< 2:1 may lead to incomplete reaction and high monoacetate content. > 2.5:1 can make removal of excess reagent difficult.
Catalyst Loading (Acid Catalyst) 0.1 to 1.0 mol%< 0.1 mol% may result in a very slow reaction. > 1.0 mol% can increase the rate of side reactions like ether formation and charring.
Reaction Temperature 50 - 80 °C< 50 °C may lead to a slow reaction rate. > 80 °C can promote side reactions and product degradation.
Reaction Time 2 - 8 hoursInsufficient time leads to incomplete reaction. Excessive time can lead to byproduct formation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using acetic anhydride and sulfuric acid as a catalyst.

Materials:

  • 1,3-Butanediol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for vacuum distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Butanediol.

  • With stirring, slowly add acetic anhydride to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to a temperature between 60-70°C and maintain it for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add water to the flask to quench the excess acetic anhydride. It is advisable to cool the flask in an ice bath during this addition.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Charge Reactants (1,3-Butanediol, Acetic Anhydride) add_catalyst 2. Add Catalyst (e.g., H₂SO₄) start->add_catalyst heat 3. Heat and Stir (e.g., 60-70°C) add_catalyst->heat monitor 4. Monitor Progress (TLC/GC) heat->monitor quench 5. Quench (Add Water) monitor->quench Reaction Complete neutralize 6. Neutralize (Wash with NaHCO₃) quench->neutralize wash 7. Wash (Water, Brine) neutralize->wash dry 8. Dry (MgSO₄/Na₂SO₄) wash->dry concentrate 9. Concentrate (Rotary Evaporation) dry->concentrate distill 10. Vacuum Distillation concentrate->distill product Pure 1,3-Butanediol Diacetate distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_byproduct Unexpected Byproduct cluster_discoloration Product Discoloration issue Observed Issue in Synthesis incomplete High Monoacetate Content issue->incomplete byproduct Suspected Cyclic Ether issue->byproduct discoloration Colored Impurities issue->discoloration sol_stoichiometry Increase Acetylating Agent incomplete->sol_stoichiometry Cause: Insufficient Reagent sol_time Increase Reaction Time incomplete->sol_time Cause: Short Reaction Time sol_catalyst Check Catalyst Activity incomplete->sol_catalyst Cause: Inactive Catalyst sol_acid Reduce Catalyst Concentration byproduct->sol_acid Cause: Excess Acid sol_temp Lower Reaction Temperature byproduct->sol_temp Cause: High Temperature sol_distill Purify by Vacuum Distillation discoloration->sol_distill Solution sol_conditions Optimize Temp/Time discoloration->sol_conditions Prevention

Caption: Troubleshooting logic for common issues in this compound synthesis.

Technical Support Center: Quantification of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1,3-Butanediol diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most prevalent techniques for the quantification of this compound. GC-MS is well-suited for volatile and semi-volatile compounds like acetate esters.[1] LC-MS is a powerful alternative, particularly for analysis in complex biological matrices.[2]

Q2: What are the main challenges encountered when quantifying this compound in biological samples?

A2: The primary challenges include:

  • Analyte Stability: this compound, as an ester, can be susceptible to hydrolysis back to 1,3-Butanediol, especially during sample preparation and analysis in aqueous environments or at elevated temperatures.

  • Matrix Effects: Components of biological matrices (e.g., plasma, tissue homogenates) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[2]

  • Chromatographic Issues: Poor peak shape, such as tailing, can occur due to the interaction of the polar ester groups with active sites in the GC inlet or column.[3]

  • Lack of a Commercially Available Labeled Internal Standard: The absence of a stable isotope-labeled internal standard for this compound necessitates careful method development and validation to ensure accuracy.

Q3: How can I minimize the hydrolysis of this compound during sample preparation?

A3: To minimize hydrolysis, consider the following:

  • Work with samples on ice.

  • Use non-aqueous solvents for extraction where possible.

  • Minimize the time samples spend in aqueous solutions.

  • Avoid high temperatures during sample processing.

  • Perform a stability assessment of the analyte in the sample matrix under the conditions of your sample preparation workflow.

Q4: What type of internal standard is recommended for the quantification of this compound?

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Poor Peak Shape (Tailing) for this compound

  • Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for acetate esters is a common issue in GC analysis and can often be attributed to active sites within the system.[3]

    • Troubleshooting Steps:

      • Inlet Maintenance: The GC inlet is a frequent source of activity.

        • Liner: Ensure you are using a deactivated liner. If the liner is old or has been exposed to many dirty samples, replace it.[1][3]

        • Septum: Coring of the septum can leave particles in the liner, creating active sites. Replace the septum regularly.

        • Inlet Temperature: An inlet temperature that is too low can cause slow vaporization and peak broadening. A typical starting point is 250 °C, but this may require optimization.[3]

      • Column Conditioning: The column itself can have active sites.

        • Bake out the column according to the manufacturer's instructions to remove contaminants.

        • If the column is old or has been irreversibly damaged, it may need to be replaced.

      • Sample Preparation: Ensure your sample extract is clean. Non-volatile residues from the sample matrix can accumulate in the inlet and at the head of the column, leading to peak tailing.

GC_Troubleshooting_Peak_Tailing cluster_inlet Inlet Troubleshooting cluster_column Column Troubleshooting cluster_method Method Parameter Review Start Peak Tailing Observed Inlet Check Inlet System Start->Inlet Column Check GC Column Start->Column Method Review Method Parameters Start->Method Liner Inspect/Replace Liner Inlet->Liner Septum Replace Septum Inlet->Septum Temp Optimize Inlet Temperature Inlet->Temp Condition Condition/Bake-out Column Column->Condition Replace Replace Column Column->Replace Flow Check Carrier Gas Flow Method->Flow Oven Optimize Oven Program Method->Oven Resolved Peak Shape Improved Liner->Resolved Septum->Resolved Temp->Resolved Condition->Resolved Replace->Resolved Flow->Resolved Oven->Resolved

Caption: Troubleshooting workflow for GC peak tailing.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Issue: Poor Sensitivity and/or High Variability in Results

  • Question: I am experiencing low signal intensity and inconsistent results for this compound in my LC-MS analysis of plasma samples. What could be the cause?

  • Answer: Poor sensitivity and high variability in LC-MS analysis of biological samples are often due to matrix effects and inefficient sample preparation.

    • Troubleshooting Steps:

      • Evaluate Matrix Effects:

        • Perform a post-extraction addition experiment. Compare the signal of the analyte spiked into an extracted blank matrix sample to the signal of the analyte in a neat solvent. A significant difference indicates the presence of matrix effects.

      • Improve Sample Preparation:

        • Protein Precipitation (PPT): This is a simple and common method, but it may not be sufficient to remove all interfering matrix components.

        • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. You may need to screen different organic solvents to find the one that provides the best recovery for this compound while minimizing the extraction of interfering compounds.

        • Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup by selectively retaining the analyte while washing away matrix components. Different sorbent chemistries can be tested to optimize the cleanup.

      • Optimize LC Method:

        • Ensure that the chromatography is separating this compound from the majority of the matrix components that could cause ion suppression. Adjusting the gradient or changing the column chemistry may be necessary.

      • Internal Standard:

        • Use an appropriate internal standard to compensate for variability in sample preparation and matrix effects.

LCMS_Troubleshooting cluster_sampleprep Sample Preparation Options Start Poor Sensitivity / High Variability Matrix Evaluate Matrix Effects Start->Matrix SamplePrep Optimize Sample Preparation Start->SamplePrep LC_Method Optimize LC Method Start->LC_Method IS Implement/Verify Internal Standard Start->IS Matrix->SamplePrep SamplePrep->LC_Method PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LC_Method->IS Resolved Improved Performance IS->Resolved PPT->Resolved LLE->Resolved SPE->Resolved

Caption: Troubleshooting workflow for LC-MS analysis.

Experimental Protocols

Example Protocol 1: GC-MS Analysis of this compound (General)

This protocol is a starting point and may require optimization for your specific instrument and application.

1. Sample Preparation (from a non-aqueous matrix):

  • Accurately weigh a known amount of the sample into a vial.

  • Add a known volume of a suitable organic solvent (e.g., ethyl acetate) containing an appropriate internal standard.

  • Vortex to dissolve/extract the this compound.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Parameters:

ParameterValue
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 60 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Example Protocol 2: LC-MS/MS Analysis of this compound in Plasma (Adapted from a method for a related compound[2])

This protocol is an example and requires thorough validation for the quantification of this compound.

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

  • Transfer to an LC vial for analysis.

2. LC-MS/MS Parameters:

ParameterValue
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for this compound and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.

Quantitative Data

The following table summarizes the validation data for an LC-MS method used to quantify the related compound (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and 1,3-butanediol in human plasma, which can serve as a reference for expected performance.[2]

Parameter(R)-3-hydroxybutyl (R)-3-hydroxybutyrate1,3-Butanediol
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (% of nominal) ± 15%± 15%
Inter-day Accuracy (% of nominal) ± 15%± 15%
Matrix Effect -62.1% to 44.4% (combined for all analytes)-62.1% to 44.4% (combined for all analytes)
Extraction Recovery 65.1% to 119% (combined for all analytes)65.1% to 119% (combined for all analytes)

Disclaimer: The information provided in this technical support center is for guidance only. All analytical methods should be fully validated for their intended use.

References

Technical Support Center: Scaling Up 1,3-Butanediol Diacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,3-Butanediol diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized through the esterification of 1,3-Butanediol with acetic acid or an acetic acid derivative like acetic anhydride. The reaction is typically catalyzed by an acid. The precursor, 1,3-Butanediol, can be produced through several methods, including:

  • Chemical Synthesis: Aldol condensation of acetaldehyde followed by hydrogenation is a common industrial method.[1] Another route involves the condensation of propylene and formaldehyde.[1][2]

  • Biotechnological Production: Fermentation processes using engineered microorganisms can produce 1,3-Butanediol from renewable feedstocks like glucose.[3]

Q2: What catalysts are suitable for the esterification of 1,3-Butanediol?

A2: The choice of catalyst is crucial for an efficient esterification process. Both homogeneous and heterogeneous catalysts can be used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective.[4] However, their corrosive nature and difficulty in separation can be a drawback for industrial scale-up.[2]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) are often preferred for larger scale operations due to their ease of separation and potential for recycling.[2][5][6] Aluminosilicates and sulfated zirconia are other potential solid acid catalysts.[4][7]

Q3: What are the key reaction parameters to control during the synthesis of this compound?

A3: To optimize the yield and purity of this compound, the following parameters should be carefully controlled:

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions and product degradation.[8]

  • Reactant Molar Ratio: Using an excess of one reactant (typically acetic acid) can shift the equilibrium towards the product side and increase the conversion of the limiting reactant (1,3-Butanediol).[6]

  • Catalyst Loading: The concentration of the catalyst affects the reaction rate. The optimal loading depends on the specific catalyst and reaction conditions.

  • Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[8] Removing water as it forms (e.g., by azeotropic distillation) can drive the reaction to completion and improve the yield.

Q4: What are the typical impurities in this compound production?

A4: Impurities can arise from the starting materials or from side reactions during the synthesis. Common impurities may include:

  • Unreacted 1,3-Butanediol and acetic acid.

  • Mono-acetylated 1,3-Butanediol (1,3-Butanediol monoacetate).

  • Byproducts from the dehydration of 1,3-Butanediol, such as unsaturated alcohols.[9]

  • Impurities from the 1,3-Butanediol feedstock, such as 4-methyl-1,3-dioxane.[2]

Q5: What purification methods are effective for this compound?

A5: After the reaction, the crude product needs to be purified to remove unreacted starting materials, catalyst, and byproducts. Common purification techniques include:

  • Neutralization and Washing: If a homogeneous acid catalyst is used, the reaction mixture should first be neutralized with a weak base (e.g., sodium bicarbonate solution) and then washed with water to remove salts and water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is a common method to separate this compound from components with different boiling points.[10]

  • Chromatography: For very high purity requirements, column chromatography may be employed, although this is less common for large-scale industrial production.

Q6: What are the safety precautions for handling this compound and its reactants?

A6: It is essential to consult the Safety Data Sheet (SDS) for this compound, 1,3-Butanediol, and acetic acid before handling.[11][12][13][14] General safety precautions include:

  • Working in a well-ventilated area.[11]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13]

  • Avoiding inhalation of vapors and contact with skin and eyes.[11]

  • Keeping away from sources of ignition as the reactants can be flammable.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. Monitor the reaction progress using techniques like GC or TLC. - Increase the reaction temperature, but be cautious of potential side reactions. - Increase the molar ratio of acetic acid to 1,3-Butanediol to shift the equilibrium.[6]
Equilibrium Limitation - Remove water from the reaction mixture as it is formed. This can be achieved by using a Dean-Stark apparatus or by performing the reaction in the presence of a dehydrating agent.
Catalyst Deactivation/Insufficiency - Increase the catalyst loading. - For heterogeneous catalysts, check for deactivation and consider regeneration or replacement. - Ensure the chosen catalyst is appropriate for the reaction conditions.
Losses During Workup - Optimize the purification steps to minimize product loss. - Ensure complete extraction of the product if using a liquid-liquid extraction. - Optimize distillation conditions (pressure and temperature) to prevent product decomposition.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Materials - Drive the reaction to completion using the strategies mentioned for low yield. - Improve the efficiency of the purification process, for instance, by using a more efficient distillation column.
Formation of Monoacetate - Increase the molar ratio of acetic acid to 1,3-Butanediol. - Increase the reaction time to ensure complete di-esterification.
Dehydration Byproducts - Lower the reaction temperature to minimize dehydration, which is often favored at higher temperatures. - Select a catalyst that is more selective for esterification over dehydration.
Contaminated Starting Materials - Ensure the purity of the 1,3-Butanediol and acetic acid starting materials by analyzing them before use.[10]
Hydrolysis During Workup - Avoid prolonged contact with water during the washing and extraction steps. - Ensure the product is thoroughly dried before the final purification step.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization based on the specific scale and equipment.

  • Reaction Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle. For larger scales, a mechanically stirred reactor is recommended.

    • If water removal is desired, a Dean-Stark apparatus can be placed between the flask and the condenser.

  • Charging Reactants:

    • Charge the reactor with 1,3-Butanediol.

    • Add the desired molar equivalent of acetic acid (a molar ratio of 2:1 to 3:1 of acetic acid to 1,3-Butanediol is a good starting point).

    • Add the acid catalyst (e.g., 1-5 mol% of p-toluenesulfonic acid or an appropriate weight percentage of a solid acid catalyst).[4]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100-140°C) with constant stirring.[4]

    • Monitor the reaction progress by analyzing small samples periodically using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Continue heating until the reaction is complete (e.g., disappearance of the starting material or monoacetate).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a homogeneous catalyst was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and neutralize the acid by washing with a saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum.

Data Presentation

Table 1: Comparison of Catalysts for Diacetate Synthesis (Analogous Reactions)

Catalyst TypeCatalystCatalyst LoadingReactant Ratio (Acylating Agent:Diol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Brønsted Acidp-Toluenesulfonic acid (p-TSA)1-5 mol%2.5 : 1120-1404-885-95[4]
Brønsted AcidSulfuric Acid (H₂SO₄)1-5 mol%2.5 : 1110-1303-680-90[4]
Lewis AcidBoric Acid (H₃BO₃)5-10 mol%2.2 : 1100-1206-1075-85[4]
Solid AcidSulfated Zirconia10-20 wt%2.2 : 1130-1508-12>80[4]
Solid AcidIon-Exchange Resin (Amberlyst 36)1.1 - 4.4 wt%2:1 to 12:150-110Variable-[5]

Note: The data in this table is for the synthesis of Butane-1,4-diyl diacetoacetate and the esterification of 2,3-Butanediol, and serves as a starting point for optimizing this compound synthesis.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage start Reaction Setup reactants Charge Reactants (1,3-Butanediol, Acetic Acid, Catalyst) start->reactants reaction Heat and Stir (Monitor Progress) reactants->reaction cool Cool Reaction Mixture reaction->cool Reaction Complete neutralize Neutralize & Wash cool->neutralize dry Dry Organic Layer neutralize->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound incomplete Incomplete Reaction? start->incomplete equilibrium Equilibrium Limitation? start->equilibrium catalyst Catalyst Issue? start->catalyst workup Workup Losses? start->workup sol_incomplete Increase Time/Temp Increase Molar Ratio incomplete->sol_incomplete Yes sol_equilibrium Remove Water (e.g., Dean-Stark) equilibrium->sol_equilibrium Yes sol_catalyst Increase Loading Check Activity catalyst->sol_catalyst Yes sol_workup Optimize Purification Steps workup->sol_workup Yes

Caption: Troubleshooting flowchart for low yield of this compound.

References

Validation & Comparative

A Comparative Analysis of Butanediol Diacetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Synthesis, Properties, and Potential Applications of 1,2-, 1,3-, 1,4-, and 2,3-Butanediol Diacetate

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical isomers is a critical decision that can significantly impact experimental outcomes and product performance. This guide provides a comprehensive comparative analysis of the four positional isomers of butanediol diacetate: 1,2-butanediol diacetate, 1,3-butanediol diacetate, 1,4-butanediol diacetate, and 2,3-butanediol diacetate. This document summarizes their key physical and chemical properties, details experimental protocols for their synthesis, and explores their potential applications based on available data.

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference in the placement of the acetate groups across the four-carbon chain of butanediol results in variations in the physical properties of the diacetate isomers. These differences, summarized in the table below, can influence their behavior in various applications, such as their efficacy as solvents or plasticizers.

Property1,2-Butanediol DiacetateThis compound1,4-Butanediol Diacetate2,3-Butanediol Diacetate
CAS Number 13814-27-2[1]1117-31-3[2][3]628-67-1[4][5]1114-92-7[6]
Molecular Formula C₈H₁₄O₄[1]C₈H₁₄O₄[2][3]C₈H₁₄O₄[4][5]C₈H₁₄O₄[6]
Molecular Weight 174.19 g/mol [1]174.19 g/mol [2][3]174.19 g/mol [4][5]174.19 g/mol [6]
Boiling Point Not readily available~206 °C (calculated)229-230 °C[4]Not readily available
Density Not readily available1.02 g/cm³ (predicted)1.03 g/cm³ (predicted)Not readily available

Synthesis of Butanediol Diacetate Isomers: Experimental Protocols

The most common method for synthesizing butanediol diacetate isomers is through the Fischer esterification of the corresponding butanediol isomer with acetic acid or its anhydride, typically in the presence of an acid catalyst. Below are generalized experimental protocols for this synthesis.

General Fischer Esterification Protocol

This protocol can be adapted for the synthesis of each of the four butanediol diacetate isomers.

Materials:

  • Appropriate butanediol isomer (1,2-, 1,3-, 1,4-, or 2,3-butanediol)

  • Acetic anhydride or glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Dichloromethane or other suitable organic solvent

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the butanediol isomer and a molar excess of acetic anhydride or acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, carefully add deionized water to the mixture to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane.

  • Wash the combined organic layers sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude butanediol diacetate.

  • The crude product can be further purified by vacuum distillation.

A kinetic study on the heterogeneous esterification of 2,3-butanediol with acetic acid using an ion-exchange resin (Amberlyst 36) as a catalyst has been reported.[7] The reaction was found to be a two-step consecutive, reversible reaction.[8] The experiments were conducted at temperatures ranging from 50 to 110 °C with varying catalyst amounts and reactant molar ratios.[7] This suggests that solid acid catalysts can be an effective and more easily separable alternative to sulfuric acid.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a butanediol diacetate isomer.

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Butanediol Isomer + Acetic Anhydride/Acid reflux Reflux reactants->reflux Heat catalyst H₂SO₄ (catalyst) catalyst->reflux quench Quench with H₂O reflux->quench extraction Solvent Extraction quench->extraction neutralization Neutralize with NaHCO₃ extraction->neutralization drying Dry with MgSO₄/Na₂SO₄ neutralization->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product product distillation->product Pure Butanediol Diacetate Isomer Butanediol_Applications cluster_isomers Butanediol Diacetate Isomers cluster_applications Potential Applications BDO12 1,2-Butanediol Diacetate plasticizers Plasticizers for Polymers BDO12->plasticizers coatings Coatings and Films BDO12->coatings BDO13 This compound solvents Specialty Solvents BDO13->solvents BDO13->coatings BDO14 1,4-Butanediol Diacetate BDO14->plasticizers BDO14->coatings BDO23 2,3-Butanediol Diacetate BDO23->solvents BDO23->coatings synthesis Chemical Intermediates BDO23->synthesis Chiral applications

References

A Comparative Guide to Purity Validation of 1,3-Butanediol Diacetate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for compounds like 1,3-Butanediol diacetate is critical in research and development to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of this compound purity. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the potential impurities that may arise during synthesis.

Comparison of Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. However, HPLC and qNMR offer alternative approaches with distinct advantages.

Table 1: Comparison of Performance Characteristics for Purity Analysis of this compound

ParameterGC-MSHPLC-UV/RIDqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or refractive index.Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Selectivity Very High (Mass-specific detection)Moderate to High (Dependent on chromophore and column chemistry)High (Structurally specific signals)
Sensitivity HighModerateLow to Moderate
Limit of Detection (LOD) ~0.1 - 1 µg/mL (estimated)~1 - 10 µg/mL (estimated)~0.1 - 1 mg/mL (estimated)
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL (estimated)~5 - 25 µg/mL (estimated)~0.5 - 5 mg/mL (estimated)
Precision (%RSD) < 2%< 3%< 1%
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Analysis Time ~20 - 40 minutes~15 - 30 minutes~5 - 15 minutes per sample
Sample Preparation Simple dilutionSimple dilutionSimple dilution with internal standard

Note: The quantitative data presented in this table for this compound is extrapolated from validated methods for structurally similar compounds, such as propylene glycol diacetate and other glycol esters, due to the absence of a publicly available, fully validated method for this specific analyte.

Potential Impurities in this compound

The purity of this compound is influenced by its synthetic route. Common methods involve the esterification of 1,3-Butanediol with acetic acid or acetic anhydride, or the reaction of vinyl acetate with acetaldehyde.[1] The parent alcohol, 1,3-Butanediol, is often synthesized via the aldol condensation of acetaldehyde followed by hydrogenation.[2] Based on these synthetic pathways, potential impurities may include:

  • 1,3-Butanediol: Incomplete esterification.

  • 1,3-Butanediol monoacetate: A partially esterified intermediate.

  • Acetic Acid: A residual reactant.

  • Acetaldehyde: A residual reactant from the synthesis of the butanediol precursor.

  • 4-hydroxy-2-butanone: An intermediate in the synthesis of 1,3-butanediol.[3]

  • Solvents: Any solvents used in the synthesis and purification steps.

Experimental Protocols

Purity Validation by GC-MS

This protocol provides a robust method for the separation and quantification of this compound and its potential impurities.

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 50 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to achieve a concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer an aliquot to a GC vial for analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar column, such as a DB-WAX or similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good peak shape and separation of polar impurities.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

c. Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.

GCMS_Workflow Sample Sample Weighing (~50 mg) Dissolution Dissolution in Solvent (50 mL) Sample->Dissolution GC_Vial Transfer to GC Vial Dissolution->GC_Vial Injection GC-MS Injection (1 µL) GC_Vial->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Analysis Data Analysis (Peak Area %) Detection->Analysis

GC-MS Experimental Workflow for Purity Validation.
Alternative Method 1: Purity Validation by HPLC

HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile for GC.

a. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector (set at a low wavelength, e.g., 210 nm, as the analyte lacks a strong chromophore) or a Refractive Index Detector (RID).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

c. Data Analysis: Purity is calculated based on the area percentage of the main peak.

Alternative Method 2: Purity Validation by qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Transfer the solution to an NMR tube.

b. NMR Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

c. Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard of known purity.

Methods_Comparison PurityValidation Purity Validation of This compound GCMS GC-MS PurityValidation->GCMS HPLC HPLC PurityValidation->HPLC qNMR qNMR PurityValidation->qNMR GCMS_Adv High Selectivity High Sensitivity GCMS->GCMS_Adv HPLC_Adv Versatile Good for Non-Volatiles HPLC->HPLC_Adv qNMR_Adv Primary Method No Reference Standard Needed qNMR->qNMR_Adv

Comparison of Analytical Techniques.

Conclusion

For the routine purity validation of this compound, GC-MS stands out as a highly specific and sensitive method, capable of effectively separating and identifying volatile and semi-volatile impurities. HPLC offers a robust alternative, particularly if non-volatile impurities are suspected or if the analyte exhibits thermal instability. qNMR provides an excellent, albeit less sensitive, primary method for obtaining a highly accurate purity value without the need for a specific certified reference material of this compound, making it invaluable for the certification of in-house standards. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the availability of instrumentation and reference materials.

References

Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 1,3-Butanediol Diacetate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1,3-Butanediol diacetate in common analytical assays. Due to its increasing use as a ketogenic precursor in research and consumer products, understanding its potential to interfere with analytical measurements is critical for data accuracy and interpretation. This document outlines the metabolic fate of this compound, explores potential cross-reactivity in immunoassays and enzymatic assays, and compares analytical methods for its specific detection.

Introduction to this compound and its Metabolism

This compound, also known as 1,3-butylene glycol diacetate, is an organic compound with the chemical formula C8H14O4[1][2]. It is the diacetate ester of 1,3-butanediol. In nutritional and metabolic research, it is often referred to as a ketone ester, R,S-1,3-butanediol diacetoacetate (BD-AcAc2), designed to induce a state of nutritional ketosis by providing exogenous ketone bodies[3][4].

Upon ingestion, this compound is metabolized in the body. The ester bonds are hydrolyzed to yield 1,3-Butanediol and acetic acid. Subsequently, 1,3-Butanediol is transported to the liver where it is converted into the ketone bodies, β-hydroxybutyrate (βHB) and acetoacetate[5][6][7]. This metabolic conversion is the primary source of potential cross-reactivity in various assays.

cluster_ingestion Ingestion & Hydrolysis cluster_liver_metabolism Hepatic Metabolism 1,3-Butanediol_diacetate This compound 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol_diacetate->1,3-Butanediol Hydrolysis Acetic_Acid Acetic Acid 1,3-Butanediol_diacetate->Acetic_Acid Hydrolysis Acetoacetate Acetoacetate 1,3-Butanediol->Acetoacetate Oxidation beta_Hydroxybutyrate β-Hydroxybutyrate (βHB) Acetoacetate->beta_Hydroxybutyrate Reduction

Metabolic pathway of this compound.

Potential for Cross-Reactivity in Assays

Cross-reactivity occurs when a substance other than the intended analyte is detected by an assay, leading to inaccurate quantification[8]. This is a significant concern in both immunoassays and enzymatic assays, where specificity is paramount.

Immunoassays

Immunoassays rely on the specific binding of antibodies to their target antigens. Cross-reactivity arises when an antibody binds to a structurally similar, non-target molecule[8][9]. Given that this compound is metabolized to 1,3-Butanediol and ultimately to the ketone bodies acetoacetate and β-hydroxybutyrate, there is a potential for cross-reactivity in immunoassays designed to measure these metabolites or other structurally related compounds.

While no direct studies on the cross-reactivity of this compound were found, the principle of structural similarity suggests that immunoassays for small molecules like ketone bodies could potentially cross-react with the parent compound or its immediate metabolites if their structures are sufficiently similar to the target analyte for which the antibody was raised. The degree of cross-reactivity is highly dependent on the specific antibodies used in the assay and the assay format[10].

cluster_assay Immunoassay Principle Antibody Antibody Signal Detection Signal Antibody->Signal Analyte Target Analyte Analyte->Antibody Specific Binding Cross_Reactant Cross-Reactant (e.g., Metabolite) Cross_Reactant->Antibody Non-Specific Binding

Principle of immunoassay cross-reactivity.
Enzymatic Assays

Enzymatic assays utilize the catalytic activity of an enzyme to measure the concentration of a specific substrate. Interference can occur if a non-target compound is also a substrate for the enzyme or inhibits its activity. For example, 2,3-Butanediol has been shown to be a potential interfering substance in the enzymatic assay of ethylene glycol[11].

Given that the metabolism of 1,3-Butanediol involves alcohol dehydrogenases[7], there is a potential for this compound or its metabolite 1,3-Butanediol to interfere with enzymatic assays that employ these or similar enzymes for the detection of other alcohols. The specificity of the enzyme used is a critical factor in mitigating such cross-reactivity.

Comparison of Analytical Methods

To ensure accurate quantification of this compound and its metabolites, and to avoid potential cross-reactivity, the choice of analytical method is crucial. The following table compares common analytical techniques.

Analytical MethodPrincipleSpecificitySensitivityPotential for Interference
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio.HighHigh (LOQ as low as 0.5 µ g/media for 1,3-butanediol)[12]Low, as compounds are separated before detection.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interaction with a stationary phase.Moderate to HighGoodModerate, depending on the separation efficiency and detector used.
Enzymatic Assays Measures the concentration of a substance based on a specific enzyme-catalyzed reaction.VariableHigh (can be more sensitive than HPLC for some butanediols)[13][14]High, susceptible to interference from structurally similar compounds that are also substrates for the enzyme.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Butanediol Analysis

This protocol is adapted from methodologies for the analysis of butanediols in biological samples[15].

1. Sample Preparation:

  • To 1 mL of sample (e.g., plasma, urine, or culture medium), add an internal standard (e.g., a deuterated analog of the analyte).
  • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol, followed by centrifugation.
  • For the analysis of 1,2-propanediol and 2,3-butanediol in wine, a salting-out assisted liquid-liquid extraction with ethyl ether can be employed[15].
  • The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
  • The residue is derivatized to increase volatility, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of derivatized alcohols (e.g., a DB-5ms column).
  • Injection: 1 µL of the derivatized sample is injected in splitless mode.
  • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 250°C.
  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of butanediols.

1. Sample Preparation:

  • Similar to GC-MS, samples are deproteinized using a solvent like acetonitrile or perchloric acid.
  • Centrifuge the sample to pellet the precipitated proteins.
  • The supernatant is filtered through a 0.22 µm filter before injection.

2. HPLC Analysis:

  • HPLC System: Equipped with a suitable column, such as a C18 column for reverse-phase chromatography or a specific column for organic acid and alcohol analysis.
  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., dilute sulfuric acid) and an organic solvent (e.g., acetonitrile).
  • Detector: A refractive index detector (RID) is commonly used for the detection of alcohols. A UV detector can be used if the analytes are derivatized with a UV-absorbing chromophore.
  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the standard.

"Sample" [label="Biological Sample\n(e.g., Plasma, Urine)"]; "Deproteinization" [label="Protein Precipitation\n(e.g., with Acetonitrile)"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Collection" [label="Collect Supernatant"]; "Filtration" [label="Filtration (0.22 µm)"]; "Analysis" [label="Inject into\nGC-MS or HPLC", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sample" -> "Deproteinization"; "Deproteinization" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Collection"; "Supernatant_Collection" -> "Filtration"; "Filtration" -> "Analysis"; }

General sample preparation workflow for analysis.

Conclusion and Recommendations

The potential for cross-reactivity of this compound and its metabolites in analytical assays is a critical consideration for researchers. While direct evidence of cross-reactivity in specific commercial assays is lacking in the current literature, the metabolic pathway and the principles of assay design suggest a tangible risk, particularly in immunoassays and enzymatic assays for related compounds like ketone bodies and other alcohols.

For researchers studying the effects of this compound, the following is recommended:

  • Method Selection: Prioritize highly specific analytical methods such as GC-MS or LC-MS/MS for the quantification of this compound and its metabolites.

  • Assay Validation: If using immunoassays or enzymatic assays, it is imperative to perform validation studies to assess the potential for cross-reactivity with this compound and its primary metabolites. This can be done by spiking known concentrations of these compounds into the assay and observing the response.

  • Data Interpretation: When interpreting data from less specific assays, consider the potential contribution of metabolites to the measured signal, especially when administering high doses of this compound.

By carefully selecting and validating analytical methods, researchers can ensure the accuracy and reliability of their data, leading to a better understanding of the physiological effects of this compound.

References

Quantification of 1,3-Butanediol Diacetate: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Approaches

The quantification of 1,3-butanediol diacetate is most effectively achieved using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of detector and internal standard is crucial and depends on the required sensitivity, selectivity, and the nature of the sample matrix. This guide compares two primary approaches: a GC-FID method using a structurally similar internal standard and a GC-MS method employing a stable isotope-labeled internal standard.

Table 1: Comparison of Quantitative Methods for this compound

ParameterMethod A: GC-FID with Structurally Similar ISMethod B: GC-MS with Stable Isotope-Labeled IS
Analytical Technique Gas Chromatography - Flame Ionization Detection (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)
Internal Standard (IS) e.g., 1,4-Butanediol Diacetate or Diethyl Adipatee.g., 1,3-Butanediol-d6 Diacetate
Principle Separation based on boiling point and polarity, detection by ionization in a flame. Quantification based on the peak area ratio of the analyte to the IS.Separation based on boiling point and polarity, detection by mass-to-charge ratio. Offers higher selectivity and sensitivity. Quantification using extracted ion chromatograms.
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectrometer allows for the specific detection of the analyte and IS, minimizing matrix effects.
Sensitivity Lower than GC-MS.Higher than GC-FID, with typical limits of detection in the low ng/mL to pg/mL range.
Precision & Accuracy Good; reliant on consistent chromatographic performance.Excellent; the stable isotope-labeled IS co-elutes with the analyte, effectively compensating for variations in sample preparation and instrument response.
Cost Lower instrumentation and consumable costs.Higher initial instrument cost and cost of the stable isotope-labeled internal standard.
Typical Application Routine quality control, analysis of relatively clean sample matrices.Bioanalytical studies (e.g., plasma, urine), complex sample matrices, trace-level quantification.

Experimental Protocols

The following are detailed experimental protocols adapted for the quantification of this compound.

Method A: GC-FID with a Structurally Similar Internal Standard

This method is adapted from the analysis of similar small molecules and is suitable for less complex matrices.

1. Sample Preparation:

  • Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Perform serial dilutions to create a series of calibration standards.

  • Internal Standard Spiking: Add a fixed concentration of the internal standard (e.g., 1,4-butanediol diacetate) to all calibration standards, quality control samples, and unknown samples.

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte and internal standard.

2. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is recommended.

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: 280°C.

Method B: GC-MS with a Stable Isotope-Labeled Internal Standard

This method, adapted from the analysis of 1,3-butanediol and its metabolites, offers high sensitivity and selectivity, making it ideal for bioanalytical applications[1].

1. Sample Preparation:

  • Calibration Standards: Prepare calibration standards as described in Method A.

  • Internal Standard Spiking: Add a fixed concentration of the stable isotope-labeled internal standard (e.g., 1,3-butanediol-d6 diacetate) to all samples.

  • Protein Precipitation (for biological samples): For plasma or serum samples, add a protein precipitating agent like acetonitrile, vortex, and centrifuge. The supernatant is then analyzed.

2. GC-MS Conditions:

  • Column: As in Method A.

  • Injector: As in Method A.

  • Oven Temperature Program: As in Method A.

  • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound and its deuterated internal standard.

Workflow and Data Analysis

The general workflow for the quantification of this compound using an internal standard is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Formulation) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction / Cleanup (if necessary) Spike_IS->Extraction GC_Separation GC Separation Extraction->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Concluding Remarks

The selection of an appropriate internal standard and analytical methodology is paramount for the accurate quantification of this compound. For routine analysis of less complex samples, a GC-FID method with a structurally similar internal standard provides a cost-effective solution. However, for challenging matrices and applications requiring high sensitivity and selectivity, such as in drug development and clinical research, a GC-MS method with a stable isotope-labeled internal standard is the superior approach. The methodologies and comparative data presented in this guide offer a solid framework for researchers to establish a reliable and robust quantitative assay for this compound.

References

"performance of 1,3-Butanediol diacetate as a solvent compared to others"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the purity of the final product. 1,3-Butanediol diacetate, a diester of 1,3-butanediol, is an emerging solvent with a unique property profile. This guide provides an objective comparison of its performance characteristics against other commonly used laboratory solvents, supported by available data and standardized experimental protocols.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is fundamentally dictated by its physical and chemical properties. This compound possesses a relatively high boiling point and a moderate density. A detailed comparison with other common solvents is presented below.

PropertyThis compoundEthanolAcetoneDimethyl Sulfoxide (DMSO)Ethyl Acetate
Chemical Formula C₈H₁₄O₄[1][2][3]C₂H₆OC₃H₆OC₂H₆OSC₄H₈O₂[4][5]
Molecular Weight ( g/mol ) 174.19[1][3][6][7]46.0758.0878.1388.11[8]
Boiling Point (°C) 222 - 228.76[2][3]78.556.218977.1[4][5]
Melting Point (°C) -78[2]-114.1-94.318.4-83.6[5]
Density (g/mL @ 20°C) ~1.028 (@ 25°C)[3]0.7890.7861.0920.902[5]
Flash Point (°C) 85[3]13-1895-4[9]
Water Solubility 4438 mg/L (estimated)[3]MiscibleMiscibleMiscibleSlightly soluble[4][10]
Refractive Index (@ 20°C) 1.4199[3]1.3611.3591.4791.372

Predicted Solubility Performance

While specific experimental data on the solubility of a wide range of compounds in this compound is not extensively documented in publicly available literature, its performance can be predicted based on the principle of "like dissolves like." As a diacetate ester, this compound has both polar (ester groups) and non-polar (butyl backbone) characteristics.

It is anticipated to be a good solvent for:

  • Moderately polar to non-polar organic compounds.

  • Esters, ketones, and other compounds with carbonyl functionalities due to dipole-dipole interactions.

  • Compounds soluble in other acetate esters such as ethyl acetate.

Its miscibility with water is limited, suggesting it would be suitable for applications requiring a non-aqueous environment or for extraction from aqueous solutions.[3]

Safety and Toxicology Profile

Safety is a paramount consideration in solvent selection. This compound is reported as not meeting GHS hazard criteria in multiple reports.[1][3] However, as with any chemical, appropriate handling and personal protective equipment are essential.

Safety ParameterThis compoundEthanolAcetoneDimethyl Sulfoxide (DMSO)Ethyl Acetate
GHS Hazard Statements Not classified[2][3]H225 (Flammable liquid), H319 (Eye irritation)[4]H225 (Flammable liquid), H319 (Eye irritation), H336 (May cause drowsiness or dizziness)Not classifiedH225 (Flammable liquid), H319 (Eye irritation), H336 (May cause drowsiness or dizziness)[11][12][13]
Acute Oral LD50 (rat) 6,860 mg/kg[2]7,060 mg/kg[4]5,800 mg/kg14,500 mg/kg5,620 mg/kg[9][11]
Flash Point (°C) 85[3]13-1895-4[9]

Experimental Protocols

To facilitate the objective evaluation of this compound and other solvents, the following standardized experimental protocols are provided.

Protocol 1: Determination of Qualitative Solubility

Objective: To determine if a solid compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • Test tubes

  • Vortex mixer

  • Solid compound of interest

  • Solvent to be tested (e.g., this compound)

Procedure:

  • Add approximately 25 mg of the solid compound to a test tube.

  • Add 0.75 mL of the solvent to the test tube.

  • Vigorously mix the contents using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).

  • Record the observations.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

Objective: To quantitatively determine the solubility of a compound in a solvent at a specific temperature.

Materials:

  • Flask with a screw cap

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Solid compound of interest

  • Solvent to be tested

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a flask.

  • Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the solution for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for a sufficient time for the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Accurately dilute the filtered saturated solution with the same solvent.

  • Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

  • Calculate the solubility of the compound in the solvent, expressed as mg/mL or mol/L.

Protocol 3: Evaluation of Eluent Strength in Chromatography

Objective: To determine the relative elution strength of a solvent in a chromatographic system.

Materials:

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel)

  • Developing chamber

  • A mixture of standard compounds with varying polarities

  • Solvent to be tested

Procedure:

  • Prepare a mobile phase consisting of the solvent to be tested, or a mixture with a non-polar solvent (e.g., hexane) in a defined ratio.

  • Spot the TLC plate with the mixture of standard compounds.

  • Place the TLC plate in the developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots of the separated compounds (e.g., under UV light or using a staining agent).

  • Calculate the Retardation factor (Rf) for each compound.

  • Compare the Rf values obtained with the test solvent to those obtained with standard solvents of known elution strength. A higher Rf value for polar compounds indicates a stronger eluent.

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for solvent selection and performance evaluation.

SolventSelectionWorkflow A Define Application Requirements (e.g., Solubility, Reaction Conditions) B Initial Solvent Screening (Based on Physicochemical Properties) A->B C Qualitative Solubility Test (Protocol 1) B->C D Quantitative Solubility Measurement (Protocol 2) C->D E Performance Evaluation in Application (e.g., Chromatography - Protocol 3) D->E F Select Optimal Solvent E->F

Caption: A generalized workflow for solvent selection and evaluation.

SolventPerformanceFactors Properties Physicochemical Properties BoilingPoint Boiling Point Properties->BoilingPoint Viscosity Viscosity Properties->Viscosity Polarity Polarity Properties->Polarity Safety Safety Properties->Safety Performance Solvent Performance ReactionRate Reaction Rate BoilingPoint->ReactionRate Viscosity->ReactionRate Solubility Solubility Polarity->Solubility Purity Product Purity Polarity->Purity ProcessSafety Process Safety Safety->ProcessSafety Solubility->Performance ReactionRate->Performance Purity->Performance ProcessSafety->Performance

Caption: Relationship between solvent properties and performance metrics.

References

A Comparative Analysis of the Biological Activities of 1,3-Butanediol Diacetate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,3-Butanediol diacetate and its metabolic precursors, 1,3-Butanediol and acetic acid. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Overview of Compounds

This compound is the diacetylated ester of 1,3-Butanediol. It is used in various industrial applications, and its biological effects are an area of ongoing research.

1,3-Butanediol (1,3-BDO) is a diol that serves as a precursor to this compound. In biological systems, it is primarily metabolized in the liver to β-hydroxybutyrate, a ketone body.[1][2] This metabolic fate is central to many of its physiological effects.

Acetic acid is a simple carboxylic acid and a fundamental building block in biochemistry. It is the other precursor to this compound and plays a crucial role in various metabolic pathways.

Comparative Toxicity

A key aspect of evaluating the biological activity of any compound is its toxicity profile. The following table summarizes the available acute toxicity data for this compound and its precursors in various animal models.

Compound Toxicity Endpoint Species Route of Administration Value Reference
This compound LD50Rat (male)Oral6,860 mg/kg bw[3]
LD50Rabbit (male/female)Dermal> 2,000 mg/kg bw[3]
LC0Rat (male)Inhalation129 ppm[3]
LC50 (96h)Oncorhynchus mykissAquatic39 mg/L[3]
EC50 (48h)Daphnia magnaAquatic> 100 mg/L[3]
1,3-Butanediol LD50RatOral18,610 - 23,000 mg/kg[4]
LD50Rat (male)Oral22,800 mg/kg[5]
Skin IrritationRabbitDermalMild[4]
Eye IrritationRabbitDermalMild[4]
Acetic Acid LD50RatOral3,310 mg/kg[6][7][8][9]
LD50RabbitDermal1,060 mg/kg[6][8]
LC50 (1h)MouseInhalation5,620 ppm[6][9]
LC50 (4h)RatInhalation>8.5 mg/L[10]
LC50 (96h)Oncorhynchus mykissAquatic> 1,000 mg/L[7]

Biological Activities and Mechanisms

This compound

The biological activity of this compound is the least characterized of the three compounds. One study investigated the effects of dietary R, S-1,3-butanediol diacetoacetate (a related compound) on obese mice. The study found that the ketone ester reduced body weight and adiposity, suggesting a potential role in metabolic regulation.[11]

1,3-Butanediol

The biological effects of 1,3-Butanediol are largely attributed to its metabolism into ketone bodies.

  • Central Nervous System: 1,3-Butanediol has demonstrated anticonvulsant effects in various seizure models in mice and rats.[12] Interestingly, these effects are not solely dependent on its conversion to ketone bodies, suggesting an intrinsic activity of the parent molecule.[12] It has also been shown to depress CNS activity and can induce physical dependence, similar to ethanol.[11][13]

  • Cerebral Metabolism: In models of brain embolization in rats, 1,3-Butanediol administration led to a beneficial effect on cerebral energy metabolism and a reduction in edema.[14] This was associated with increased levels of phosphocreatine and ATP, and decreased lactate levels.[14] Studies suggest that 1,3-Butanediol reduces the cerebral glycolytic rate, an effect not observed with equivalent hyperketonemia induced by β-hydroxybutyrate administration alone.[2]

  • Toxicity at High Doses: While generally considered to have low toxicity, high concentrations of 1,3-Butanediol (20% in drinking water) have been associated with adverse effects in rats, including body mass loss, dehydration, metabolic acidosis, and sinusoidal dilation.[15]

Acetic Acid

Acetic acid is a key metabolite and signaling molecule with diverse biological functions.

  • Lipid Metabolism: Acetic acid activates the AMP-activated protein kinase (AMPK) signaling pathway in hepatocytes.[16][17] This activation leads to an increase in lipid oxidation and a decrease in lipid synthesis, ultimately reducing triglyceride accumulation in the liver.[16] This suggests a potential therapeutic role for acetic acid in managing conditions like non-alcoholic fatty liver disease.

  • Glucose Metabolism: Some evidence suggests that daily vinegar (acetic acid) supplementation may be beneficial for glucose metabolism, particularly with meals containing complex carbohydrates.

Signaling and Metabolic Pathways

Metabolism of 1,3-Butanediol to Ketone Bodies

1,3-Butanediol is metabolized in the liver to acetoacetate and β-hydroxybutyrate. These ketone bodies can then be used as an energy source by extrahepatic tissues, including the brain.

Ketone Body Metabolism 1,3-Butanediol 1,3-Butanediol Acetoacetyl-CoA Acetoacetyl-CoA 1,3-Butanediol->Acetoacetyl-CoA Liver β-Hydroxybutyrate (BHB) β-Hydroxybutyrate (BHB) Acetoacetyl-CoA->β-Hydroxybutyrate (BHB) Acetoacetate Acetoacetate Acetoacetyl-CoA->Acetoacetate Acetyl-CoA Acetyl-CoA β-Hydroxybutyrate (BHB)->Acetyl-CoA Extrahepatic Tissues Acetoacetate->Acetyl-CoA Extrahepatic Tissues TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Metabolic pathway of 1,3-Butanediol to ketone bodies.

Acetic Acid Activation of AMPK Signaling Pathway

Acetic acid activates the AMPK pathway, which plays a central role in regulating cellular energy homeostasis and metabolism.

AMPK Signaling Pathway Acetic Acid Acetic Acid AMPK AMPK Acetic Acid->AMPK Activates Lipid Oxidation Lipid Oxidation AMPK->Lipid Oxidation Stimulates Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits Triglyceride Accumulation Triglyceride Accumulation Lipid Synthesis->Triglyceride Accumulation

Caption: Acetic acid activates the AMPK signaling pathway to regulate lipid metabolism.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Protocol:

  • Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a specific sex are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing: Rats are housed in cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow and water.

  • Dose Preparation: The test substance is prepared at various concentrations in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose of the test substance is administered to fasted rats via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

In Vivo Study of Acetic Acid on Lipid Metabolism in Bovine Hepatocytes

Objective: To investigate the effect of acetic acid on the AMPK signaling pathway and lipid metabolism in cultured bovine hepatocytes.

Protocol:

  • Cell Culture: Primary bovine hepatocytes are isolated and cultured in appropriate media.

  • Treatment: Cultured hepatocytes are treated with different concentrations of sodium acetate (neutralized acetic acid) for a specified period (e.g., 3 hours). An AMPK inhibitor (e.g., BML-275) may be used to confirm the pathway's involvement.

  • Biochemical Assays:

    • Triglyceride Content: Cellular triglyceride levels are measured using a commercial kit.

    • Western Blotting: Protein levels of total and phosphorylated AMPKα, as well as other key proteins in the lipid metabolism pathway, are determined.

    • Gene Expression Analysis: mRNA levels of genes involved in lipid oxidation and synthesis are quantified using real-time quantitative PCR.

  • Data Analysis: Results are statistically analyzed to determine the effect of acetic acid treatment on the measured parameters.

Evaluation of Anticonvulsant Effects of 1,3-Butanediol in Mice

Objective: To assess the anticonvulsant activity of 1,3-Butanediol in established seizure models.

Protocol:

  • Animals: Adult male mice (e.g., CD-1 strain) are used.

  • Drug Administration: 1,3-Butanediol is administered intraperitoneally (i.p.) at various doses.

  • Seizure Models:

    • Intravenous Pentylenetetrazol (iv PTZ) Seizure Test: A solution of PTZ is infused into a tail vein at a constant rate until a seizure is observed. The dose of PTZ required to induce a seizure is recorded.

    • Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal electrodes to induce a tonic hindlimb extension seizure. The ability of the test compound to prevent this seizure is evaluated.

    • 6-Hz Psychomotor Seizure Test: A low-frequency electrical stimulus is delivered to induce a psychomotor seizure. The protective effect of the compound is assessed.

  • Data Analysis: The dose of 1,3-Butanediol that protects 50% of the animals from seizures (ED50) is calculated for each model.

Conclusion

This compound and its precursors, 1,3-Butanediol and acetic acid, exhibit distinct biological activities. While acetic acid's role in metabolic signaling is becoming clearer, the effects of 1,3-Butanediol are closely linked to its conversion to ketone bodies, although it also possesses intrinsic CNS activity. The biological profile of this compound is the least understood and warrants further investigation. This guide provides a foundation for researchers to compare these compounds and identifies areas where further research is needed to fully elucidate their therapeutic potential and mechanisms of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characteristics of 1,3-butanediol diacetate and its isomers, providing researchers, scientists, and drug development professionals with essential data for identification and analysis.

This guide offers an objective comparison of the spectroscopic properties of this compound and its related esters, including 1,2-butanediol diacetate and 1,4-butanediol diacetate. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers, facilitating a clear comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCH₃ (Acetate)CH₂ (Backbone)CH (Backbone)CH₃ (Backbone)
This compound ~2.04 (s, 3H), ~2.02 (s, 3H)~4.1 (m, 2H), ~1.8 (m, 2H)~5.0 (m, 1H)~1.2 (d, 3H)
1,2-Butanediol Diacetate ~2.08 (s, 3H), ~2.01 (s, 3H)~4.1 (m, 1H), ~3.9 (m, 1H), ~1.6 (m, 2H)~4.9 (m, 1H)~0.9 (t, 3H)
1,4-Butanediol Diacetate ~2.05 (s, 6H)~4.1 (m, 4H), ~1.7 (m, 4H)--

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O (Carbonyl)CH₃ (Acetate)CH₂-O (Backbone)CH-O (Backbone)CH₂ (Backbone)CH₃ (Backbone)
This compound ~170.5, ~170.0~21.2, ~21.0~60.5~68.0~35.0~19.5
1,2-Butanediol Diacetate ~170.8, ~170.2~21.0, ~20.8~65.0~71.0~25.0~9.5
1,4-Butanediol Diacetate ~171.0~21.0~64.0-~25.5-

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC=O Stretch (Ester)C-O Stretch (Ester)C-H Stretch (Alkyl)
This compound [1][2]~1735~1240, ~1050~2980
1,2-Butanediol Diacetate ~1740~1235, ~1045~2970
1,4-Butanediol Diacetate [3][4]~1738~1245, ~1030~2960

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound [1][5]174.19115, 101, 87, 71, 43
1,2-Butanediol Diacetate [6][7]174.19115, 101, 87, 73, 43
1,4-Butanediol Diacetate [8][9]174.19115, 88, 73, 43

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the butanediol diacetate isomers.

Spectroscopic_Workflow Spectroscopic Comparison Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison Sample Obtain pure samples of 1,2-, 1,3-, and 1,4-Butanediol Diacetate Dissolve Dissolve in appropriate deuterated solvent (for NMR) or prepare for IR/MS Sample->Dissolve NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR Infrared (IR) Spectroscopy Dissolve->IR MS Mass Spectrometry (MS) Dissolve->MS Process Process raw spectral data NMR->Process IR->Process MS->Process Identify Identify key peaks and fragmentation patterns Process->Identify Compare Compare spectra of the three isomers Identify->Compare Tabulate Tabulate comparative data Compare->Tabulate Report Generate Comparison Guide Tabulate->Report

Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

    • Detection: Detect the abundance of each ion.

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

References

A Comparative Guide to Confirming the Structure of Synthesized 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 1,3-Butanediol diacetate. It offers a detailed examination of spectroscopic data, presenting it alongside data from its structural isomers, 1,4-Butanediol diacetate and 2,3-Butanediol diacetate, to highlight the distinguishing features of each molecule. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and characterization.

Introduction

This compound is a diester with applications in various fields, including as a solvent and a fragrance ingredient. Its synthesis, typically achieved through the esterification of 1,3-butanediol with acetic acid or its derivatives, requires meticulous structural confirmation to ensure the desired product has been obtained and is free of isomeric impurities. The presence of constitutional isomers such as 1,4-Butanediol diacetate and 2,3-Butanediol diacetate, which share the same molecular formula (C₈H₁₄O₄) and molecular weight (174.19 g/mol ), necessitates the use of precise analytical methods for unambiguous identification.[1]

This guide focuses on the three primary spectroscopic techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By comparing the spectral data of this compound with its 1,4- and 2,3- isomers, we provide a clear framework for structural verification.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the Fischer esterification of 1,3-butanediol with excess acetic acid, using a strong acid as a catalyst.[2][3][4][5]

Materials:

  • 1,3-Butanediol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol and a 2 to 4-fold molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and again with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1,3-Butanediol + Acetic Acid + H₂SO₄ (cat.) Reflux Reflux (2-3 hours) Reactants->Reflux Cooling Cool to RT Reflux->Cooling Extraction Separatory Funnel: Wash with H₂O, NaHCO₃, H₂O Cooling->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Final_Product Pure 1,3-Butanediol Diacetate Distillation->Final_Product

Figure 1. Experimental workflow for the synthesis and purification of this compound.
Analytical Characterization

The purified product is then subjected to spectroscopic analysis for structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: Spectra can be obtained using a neat sample on a salt plate (NaCl or KBr) or as a thin film.

  • Mass Spectrometry: Electron Ionization (EI) mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Data Presentation and Comparison

The following tables summarize the expected and reference spectral data for this compound and its isomers.

¹H NMR Spectroscopy Data

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound-CH₃ (acetate)-CH₃ (butane backbone)-CH₂- (next to CH)-CH₂- (next to OAc)-CH- (next to OAc)
This compound ~2.04 (s)~1.25 (d)~1.90 (m)~4.10 (t)~5.00 (m)
1,4-Butanediol diacetate ~2.05 (s)--~4.10 (t)-
2,3-Butanediol diacetate ~2.03 (s)~1.20 (d)--~4.95 (q)

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

¹³C NMR Spectroscopy Data

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Compound-CH₃ (acetate)-CH₃ (butane backbone)-CH₂--CH-C=O (ester)
This compound ~21.1~19.8~35.6, ~60.3~68.1~170.5
1,4-Butanediol diacetate ~20.9-~25.3, ~64.2-~171.1
2,3-Butanediol diacetate ~21.0~16.5-~71.5~170.3
FTIR Spectroscopy Data

Table 3: Comparative FTIR Data (Key Absorption Bands in cm⁻¹)

CompoundC=O Stretch (Ester)C-O Stretch (Ester)C-H Stretch (Alkyl)
This compound ~1735-1740~1240, ~1045~2850-3000
1,4-Butanediol diacetate ~1735-1740~1240, ~1030~2850-3000
2,3-Butanediol diacetate ~1735-1740~1245, ~1020~2850-3000
Mass Spectrometry Data

Table 4: Comparative Mass Spectrometry Data (Key m/z Fragments)

CompoundMolecular Ion (M⁺)[M-CH₃CO]⁺[M-CH₃COOH]⁺Base PeakOther Key Fragments
This compound 174 (low)13111443115, 87, 71
1,4-Butanediol diacetate 174 (low)1311144386, 55
2,3-Butanediol diacetate 174 (low)1311144387, 72

Interpretation and Structural Confirmation

The combination of these spectroscopic techniques provides a robust method for confirming the structure of synthesized this compound and distinguishing it from its isomers.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra are particularly powerful for differentiating the isomers. The unique splitting patterns and chemical shifts in the ¹H NMR spectrum of this compound, arising from the specific arrangement of protons, are key identifiers. Similarly, the number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule; this compound will exhibit a different number of signals compared to its more symmetrical 1,4- and 2,3- isomers.

  • FTIR Spectroscopy: While all three isomers show the characteristic strong C=O stretch of an ester around 1735-1740 cm⁻¹, subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly in the C-O stretching bands, can provide corroborating evidence for the specific isomer.

  • Mass Spectrometry: The fragmentation patterns observed in the mass spectra can also be used for differentiation. Although the molecular ion peak at m/z 174 is often weak or absent, the relative abundances of the fragment ions, resulting from the cleavage of different bonds within each isomer, will be distinct. For instance, the fragmentation pathways leading to key ions will differ based on the positions of the acetate groups.

Figure 2. Logical workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of synthesized this compound requires a multi-faceted analytical approach. While FTIR and MS provide valuable information, NMR spectroscopy, with its ability to probe the precise electronic environment of each proton and carbon atom, is the most definitive technique for distinguishing between the 1,3-, 1,4-, and 2,3-Butanediol diacetate isomers. By carefully analyzing and comparing the experimental data with the reference data provided in this guide, researchers can confidently verify the structure of their synthesized product.

References

Benchmarking 1,3-Butanediol Diacetate Against Commercial Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking innovative and high-performance solvents, this guide provides a comprehensive benchmark of 1,3-Butanediol diacetate against established commercial standards. This document outlines key performance indicators, presents available physicochemical data, and offers detailed experimental protocols for direct comparison, enabling informed decisions in formulation and development.

Introduction to this compound

This compound (CAS No. 1117-31-3) is the di-ester of 1,3-Butanediol and acetic acid.[1] While its parent alcohol, 1,3-Butanediol, is utilized in the production of polyester resins, polyurethane coatings, and as a solvent in various applications, the diacetate ester remains a specialty chemical with potential in niche applications.[2][3] Its molecular structure suggests utility as a non-polar solvent, plasticizer, or coalescing agent. This guide focuses on benchmarking its performance as a specialty solvent, particularly for the coatings and fine chemicals industries.

Commercial Standards for Comparison

To provide a thorough benchmark, this compound is compared against a selection of commonly used commercial solvents with varying properties:

  • n-Butyl Acetate: A widely used, fast-evaporating ester solvent known for its good solvency for a variety of resins.[4]

  • Ethylene Glycol Monobutyl Ether Acetate (EGBEA): A slower-evaporating glycol ether ester, often used as a coalescing agent in latex paints and as a solvent for various coatings.[5]

  • Propylene Glycol Methyl Ether Acetate (PGMEA): A versatile, medium-evaporating glycol ether acetate with broad solvency, commonly used in the electronics and coatings industries.[6]

Physicochemical Properties

A direct comparison of the fundamental physical and chemical properties is essential for initial screening and formulation development.

PropertyThis compoundn-Butyl AcetateEthylene Glycol Monobutyl Ether Acetate (EGBEA)Propylene Glycol Methyl Ether Acetate (PGMEA)
CAS Number 1117-31-3[1]123-86-4[4]112-07-2[5]108-65-6[6]
Molecular Formula C₈H₁₄O₄[1]C₆H₁₂O₂[4]C₈H₁₆O₃[5]C₆H₁₂O₃[6]
Molecular Weight ( g/mol ) 174.19[1]116.16[4]160.21[5]132.16[6]
Boiling Point (°C) 228.8 (est.)[7]126.1[8]192[5]146[9]
Density (g/cm³ at 20°C) 1.028[7]0.8825[8]0.942[5]0.967[9]
Flash Point (°C) 85[10]22[8]71[5]42[9]
Vapor Pressure (mmHg at 20°C) 0.1 (est.)[7]10[8]0.3[5]2.8[9]
Water Solubility 4438 mg/L (est.)[7]0.68 g/100 mL[8]Sparingly soluble[5]198 g/L[6]
Refractive Index (at 20°C) 1.4199[7]~1.394~1.412~1.402

Performance Benchmarking

Key Performance Indicators
  • Solvency Power (Kauri-Butanol Value): This value indicates the ability of a solvent to dissolve a standard kauri resin, providing a measure of its solvency for non-polar resins. A higher Kauri-Butanol (Kb) value generally signifies stronger solvency.[11][12] The test is governed by ASTM D1133.[13]

  • Evaporation Rate: The rate at which a solvent evaporates is crucial for controlling the drying time and film formation of a coating. It is typically reported relative to n-butyl acetate (relative evaporation rate = 1). The standard test method is ASTM D3539.

  • Performance in a Coating Formulation: The ultimate test of a solvent is its performance in a final product. This can be assessed by preparing a simple coating formulation and evaluating properties such as drying time, film hardness, and solvent resistance. A common method for assessing solvent resistance is the solvent rub test (ASTM D5402).[5]

Experimental Protocols

The following are detailed protocols for determining the key performance indicators of this compound and comparing them to the commercial standards.

Determination of Kauri-Butanol Value (ASTM D1133)

This test measures the volume of solvent required to cause the precipitation of a standard solution of kauri resin in n-butanol.

Materials:

  • Standard Kauri-Butanol solution

  • Toluene (for standardization)

  • The solvent to be tested (this compound and commercial standards)

  • 50-mL burette

  • 250-mL Erlenmeyer flask

  • Water bath maintained at 25 ± 1 °C

Procedure:

  • Standardization of Kauri-Butanol Solution:

    • Pipette 20 g of the standard Kauri-Butanol solution into a 250-mL Erlenmeyer flask.

    • Place the flask in the water bath at 25 °C.

    • Fill the burette with toluene.

    • Titrate the Kauri-Butanol solution with toluene, swirling the flask continuously, until the solution becomes cloudy and obscures a standard printed text held behind the flask.

    • Record the volume of toluene used. This should be between 100 and 110 mL for a standard solution.

  • Titration with Test Solvent:

    • Pipette 20 g of the standard Kauri-Butanol solution into a clean, dry 250-mL Erlenmeyer flask.

    • Place the flask in the water bath at 25 °C.

    • Fill the burette with the solvent to be tested.

    • Titrate the Kauri-Butanol solution with the test solvent until the same degree of turbidity as in the standardization step is reached.

    • Record the volume of the test solvent used.

  • Calculation:

    • The Kauri-Butanol value is calculated based on the volume of the test solvent used, corrected against the toluene standardization.

Kauri_Butanol_Value_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis A Prepare standard Kauri-Butanol solution B Standardize with Toluene A->B C Pipette 20g of Kauri-Butanol solution B->C Standardized Solution D Titrate with Test Solvent C->D E Observe Turbidity (Cloud Point) D->E F Record Volume of Test Solvent E->F G Calculate Kauri-Butanol Value F->G

Kauri-Butanol Value Experimental Workflow
Determination of Evaporation Rate (ASTM D3539)

This method uses a thin-film evaporometer to determine the time required for a specified volume of solvent to evaporate.

Materials:

  • Shell Thin-Film Evaporometer

  • Syringe (1 mL)

  • Filter paper

  • The solvent to be tested (this compound and commercial standards)

  • n-Butyl acetate (as the reference standard)

Procedure:

  • Instrument Setup:

    • Ensure the evaporometer is level and the temperature is controlled at 25 ± 0.5 °C.

  • Measurement with Reference Standard (n-Butyl Acetate):

    • Place a new filter paper on the evaporometer pan.

    • Using the syringe, dispense 0.70 mL of n-butyl acetate onto the center of the filter paper.

    • Start the timer immediately.

    • Record the time it takes for the solvent to completely evaporate, as indicated by the return of the evaporometer's indicator to its starting position.

  • Measurement with Test Solvent:

    • Replace the filter paper.

    • Repeat the procedure with 0.70 mL of the test solvent.

    • Record the evaporation time.

  • Calculation:

    • The relative evaporation rate is calculated as the ratio of the evaporation time of the reference standard to the evaporation time of the test solvent.

Evaporation_Rate_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_calculation Calculation A Set up Thin-Film Evaporometer at 25°C B Dispense 0.70 mL of Solvent onto Filter Paper A->B C Start Timer B->C D Record Time to Complete Evaporation C->D F Calculate Relative Evaporation Rate D->F E Repeat for n-Butyl Acetate (Reference) E->F

Evaporation Rate Determination Workflow
Performance in a Simple Coating Formulation

This protocol outlines the preparation and testing of a basic clear lacquer to evaluate the solvent's effect on drying time and film properties.

Materials:

  • Nitrocellulose resin

  • The solvent to be tested (this compound and commercial standards)

  • Glass panels for drawdown

  • Film applicator (e.g., 3 mil)

  • Drying time recorder

  • Pencil hardness tester (ASTM D3363)

Procedure:

  • Formulation Preparation:

    • Prepare a solution of 20% (by weight) nitrocellulose resin in each of the test solvents.

    • Mix thoroughly until the resin is completely dissolved.

  • Film Application:

    • Place a clean glass panel on a flat surface.

    • Apply the lacquer formulation to the panel using the film applicator to create a uniform wet film.

  • Drying Time Measurement:

    • Immediately place the coated panel on the drying time recorder and start the measurement.

    • Record the set-to-touch time and the dry-hard time.

  • Film Hardness Measurement:

    • Allow the coated panels to cure for 24 hours at room temperature.

    • Determine the pencil hardness of the cured film according to ASTM D3363.

Coating_Performance_Workflow A Prepare 20% Nitrocellulose Solution in Test Solvent B Apply Film to Glass Panel A->B C Measure Drying Time (Set-to-Touch, Dry-Hard) B->C D Cure Film for 24 hours B->D E Measure Pencil Hardness (ASTM D3363) D->E

Coating Performance Evaluation Workflow

Summary and Conclusion

This compound presents an interesting profile as a potential specialty solvent due to its high boiling point and ester functionalities. The provided physicochemical data allows for an initial comparison with common commercial solvents. However, a comprehensive performance benchmark requires the generation of experimental data for key indicators such as the Kauri-Butanol value and relative evaporation rate.

The detailed experimental protocols included in this guide provide a clear pathway for researchers and formulation scientists to conduct a thorough, direct comparison of this compound against established standards. The results of these tests will enable a definitive assessment of its suitability for specific applications in coatings, fine chemicals, and other areas where high-performance solvents are required. By following these standardized procedures, the scientific and industrial communities can build a robust dataset to unlock the full potential of this unique molecule.

References

Safety Operating Guide

Proper Disposal of 1,3-Butanediol Diacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of 1,3-Butanediol diacetate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Always work in a well-ventilated area and wear the necessary Personal Protective Equipment (PPE).[1] In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing does not improve.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

For spills, prevent the chemical from entering drains.[1][2][3] Absorb the spill with an inert material (e.g., sand, diatomite) and collect it into a suitable, closed container for disposal.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC8H14O4[5]
Molecular Weight174.19 g/mol [5]
Melting Point/Freezing Point-78 °C[1]
Boiling Point222 °C[1]
Flash Point95 °C (closed cup)[1]
Specific Gravity1.028 g/cm³ at 25 °C[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to local, regional, and national regulations.[2] The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • Clearly label containers of waste this compound.
  • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]

2. Containerization:

  • Use a suitable, closed, and properly labeled container for waste collection.[1][3] The original container is often a good choice.
  • Ensure the container is stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2]

3. Licensed Disposal:

  • The primary and recommended method for disposal is to engage a licensed hazardous waste disposal company.[3] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.
  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

4. Container Decontamination and Disposal:

  • Empty containers should be handled as if they still contain the product.[2]
  • Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
  • After proper decontamination, containers may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[1]
  • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment Step 1: Assessment cluster_action Step 2: Action cluster_end start Start: Have 1,3-Butanediol Diacetate for Disposal assess_waste Is the material a surplus, non-recyclable solution? start->assess_waste contact_vendor Contact licensed waste disposal company assess_waste->contact_vendor Yes prepare_shipment Package and label waste according to regulations contact_vendor->prepare_shipment decontaminate Decontaminate empty container (e.g., triple rinse) prepare_shipment->decontaminate dispose_container Dispose of container per institutional guidelines (recycle or landfill) decontaminate->dispose_container end_process End of Disposal Process dispose_container->end_process

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe handling and disposal protocol for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,3-Butanediol diacetate, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.

Essential Safety and Handling Information

This compound is a combustible liquid that requires careful handling to prevent contact with skin, eyes, and inhalation of vapors.[1] Adherence to proper safety protocols is crucial to mitigate potential risks.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required equipment:

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Chemical-resistant, impervious glovesGloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] Proper glove removal technique (without touching the outer surface) should be followed.[1]
Skin and Body Protection Fire/flame resistant and impervious clothing, lab coat, or overallsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational Plan:

A systematic approach to handling this compound from reception to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store separately from incompatible materials such as strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[1][3]

2. Handling and Use:

  • Always handle in a well-ventilated area.[2]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

3. Accidental Release Measures:

  • In case of a spill, remove all sources of ignition.[2]

  • Evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Use personal protective equipment, including chemical-impermeable gloves.[2]

  • For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.[3] For large spills, contain with sand, earth, or vermiculite.[3][5]

  • Prevent the chemical from entering drains or waterways.[1][2][3]

First Aid Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan:

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of the chemical in suitable and closed containers.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[2] Do not discharge into sewer systems.[2]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

Quantitative Safety Data

The following table provides key quantitative safety and physical properties of this compound for quick reference.

PropertyValue
Acute Toxicity (Oral LD50, rat) 6,860 mg/kg bw[2]
Acute Toxicity (Dermal LD50, rabbit) > 2,000 mg/kg bw[2]
Acute Toxicity (Inhalation LC0, rat) 129 ppm[2]
Boiling Point 222 °C at approx. 1,013 hPa[2]
Melting Point/Freezing Point -78 °C[2]
Flash Point Combustible liquid (Category 4)

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation B->C F Conduct Experiment in Ventilated Hood C->F D Receive and Inspect Chemical E Store in a Cool, Dry, Well-Ventilated Area D->E E->F G Use Non-Sparking Tools F->G H Decontaminate Work Area G->H I Segregate and Label Waste H->I J Dispose of Chemical Waste per Regulations I->J K Dispose of Contaminated PPE and Containers J->K L Spill: Evacuate, Ventilate, Contain M Fire: Use Dry Chemical, CO2, or Foam N Exposure: Follow First Aid Measures

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Butanediol diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Butanediol diacetate

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